molecular formula C10H18O B8254177 (+)-fenchyl alcohol

(+)-fenchyl alcohol

Cat. No.: B8254177
M. Wt: 154.25 g/mol
InChI Key: IAIHUHQCLTYTSF-SFVIPPHHSA-N
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Description

(+)-fenchyl alcohol is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7?,8?,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIHUHQCLTYTSF-SFVIPPHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC(C1)C(C2O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (+)-Fenchyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fenchyl alcohol, a bicyclic monoterpenoid, is a chiral molecule of significant interest in the fields of fragrance, organic synthesis, and pharmaceutical development. Its distinct stereochemistry and characteristic properties make it a valuable chiral building block and a subject of study for its potential biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols for their determination and characterization. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in work involving this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various scientific contexts. A summary of these key properties is presented in the table below.

PropertyValueReference(s)
IUPAC Name (1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol[1][2]
Synonyms (1R)-endo-(+)-Fenchyl alcohol, (+)-α-Fenchol, D-Fenchyl alcohol[1][3][4]
CAS Number 2217-02-9[5][6]
Molecular Formula C₁₀H₁₈O[3][5][7]
Molecular Weight 154.25 g/mol [1][3][8][7]
Appearance White to pale yellow crystalline solid
Odor Camphoraceous, lime-like[3][9]
Melting Point 35 - 46 °C[3][8][5]
Boiling Point 201 - 203 °C at 760 mmHg[3][8][10]
Density Approximately 0.94 - 0.96 g/cm³[9][11]
Solubility Insoluble in water; Soluble in ethanol, DMSO, DMF, and other organic solvents.[3][4][8][10][11]
Optical Rotation [α]D²⁰ +9° to +11° (c=10 in ethanol)[3][5]
Flash Point ~74 °C (165 °F)[3][10][12]

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate (initially rapid, then slowed to 1-2 °C/minute near the expected melting point).

  • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[9][13]

  • The melting point is reported as the range T1 - T2.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the external pressure.

Methodology:

  • A small volume (a few milliliters) of this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube assembly is heated in a suitable heating bath (e.g., oil bath).[1][14]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[14]

Density Determination

Objective: To determine the mass per unit volume of this compound.

Methodology (for a solid):

  • The mass of a clean, dry pycnometer is accurately measured (m1).

  • The pycnometer is filled with a solvent of known density (e.g., ethanol) in which this compound is insoluble, and the total mass is measured (m2).

  • A known mass of this compound (ms) is added to the empty pycnometer.

  • The pycnometer containing the sample is then filled with the same solvent, and the total mass is measured (m3).

  • The density of this compound is calculated using the appropriate formula, taking into account the displaced volume of the solvent.

Solubility Assessment

Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.

Methodology:

  • Qualitative Assessment: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL) at a controlled temperature. The mixture is agitated, and the dissolution is visually observed.[15][16]

  • Quantitative Assessment: A saturated solution of this compound is prepared in the solvent of interest at a specific temperature. The concentration of the dissolved solute is then determined using an appropriate analytical technique, such as gas chromatography (GC) after proper calibration.

Optical Rotation Measurement

Objective: To measure the angle of rotation of plane-polarized light caused by a solution of this compound.

Methodology:

  • A solution of this compound of a known concentration (c) is prepared in a suitable solvent (e.g., ethanol).

  • A polarimeter is calibrated using a blank (the pure solvent).

  • The prepared solution is placed in a polarimeter cell of a known path length (l).

  • The angle of rotation (α) of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a specific temperature (T).[2][17][18]

  • The specific rotation [α] is calculated using the formula: [α] = α / (l * c).

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chiral compound such as this compound.

G cluster_0 Initial Assessment cluster_1 Physical Properties Determination cluster_2 Solubility & Purity cluster_3 Structural & Chiral Characterization cluster_4 Final Data Compilation A Sample Acquisition (this compound) B Visual Inspection (Appearance, Color) A->B C Odor Assessment B->C D Melting Point C->D Proceed to Physical Testing E Boiling Point D->E F Density E->F G Solubility Profiling (Water, Organic Solvents) F->G Proceed to Solution Properties H Purity Analysis (GC-MS) G->H I Spectroscopic Analysis (NMR, FTIR) H->I Proceed to Structural Analysis J Optical Rotation (Polarimetry) I->J K Technical Data Sheet Generation J->K Finalize Characterization

Caption: Workflow for the Physicochemical Characterization of this compound.

Conclusion

This technical guide has provided a detailed summary of the essential physicochemical properties of this compound, a compound of considerable scientific and industrial importance. The tabulated data offers a quick reference for its key characteristics, while the outlined experimental protocols provide a practical framework for its analysis and quality control. The provided workflow diagram further elucidates the logical progression of a comprehensive characterization process. It is anticipated that this guide will be a valuable resource for researchers and professionals, facilitating a deeper understanding and more effective utilization of this compound in their respective fields.

References

A Technical Guide to the Natural Sources and Extraction of (+)-Fenchyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fenchyl alcohol, a bicyclic monoterpenoid, is a volatile organic compound with a characteristic camphor-like, piney aroma. It exists as several stereoisomers, with the (+)-endo-fenchyl alcohol isomer being of particular interest due to its sensory properties and potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its extraction and isolation. Quantitative data on its occurrence in various plant species are summarized, and experimental protocols for key extraction and purification techniques are provided. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile natural compound.

Natural Sources of this compound

This compound is found in the essential oils of a variety of plants across different families. Its concentration can vary significantly depending on the plant species, geographical location, harvesting time, and the specific part of the plant used. Key natural sources include:

  • Lamiaceae Family: Sweet basil (Ocimum basilicum) is a well-known source of fenchyl alcohol.[1] Studies have shown the presence of D-fenchyl alcohol in the essential oil of Ocimum basilicum from different regions, with concentrations ranging from 0.14% to 0.2%.

  • Myrtaceae Family: Various species of Eucalyptus contain fenchyl alcohol. For instance, the essential oil from the flowers of Eucalyptus microtheca has been found to contain 0.085% D-fenchyl alcohol.[2]

  • Asteraceae Family: Plants from the Aster family, such as Tarchonanthus camphoratus (Leleshwa), are significant sources, with one study reporting a substantial concentration of 12.2 g/100g of fenchyl alcohol in its volatile fraction.[3] Aster species are known to naturally contain fenchol.[1]

  • Pinaceae Family: Various pine species (Pinus spp.) are known to contain fenchyl alcohol, contributing to their characteristic scent.

  • Rutaceae Family: Citrus fruits are also reported as natural sources of fenchyl alcohol.[1]

  • Apiaceae Family: Wild celery is another plant where fenchyl alcohol can be found.[1]

  • Cannabaceae Family: Certain cannabis strains, particularly OG Kush and Banana Kush, are reported to have higher concentrations of fenchyl alcohol.

Quantitative Data on this compound in Natural Sources

The following table summarizes the available quantitative data for the concentration of fenchyl alcohol in various natural sources. It is important to note that the specific enantiomer is not always identified in all studies.

Plant SpeciesFamilyPlant PartConcentration of Fenchyl AlcoholReference
Ocimum basilicumLamiaceaeLeaves0.14% - 0.2% (D-fenchyl alcohol)
Eucalyptus microthecaMyrtaceaeFlowers0.085% (D-fenchyl alcohol)[2]
Tarchonanthus camphoratusAsteraceaeNot specified12.2 g/100g [3]
Industrial Hemp (Cannabis sativa L.)CannabaceaeInflorescences0.2%

Extraction and Isolation Methodologies

The extraction and isolation of this compound from its natural sources typically involve a multi-step process, beginning with the extraction of the essential oil from the plant material, followed by purification techniques to isolate the target compound.

Extraction of Essential Oils

2.1.1. Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant materials. This technique is particularly suitable for volatile compounds like fenchyl alcohol that are immiscible with water. The process involves passing steam through the plant material, which vaporizes the volatile compounds. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the water.

Experimental Protocol: Laboratory-Scale Steam Distillation

This protocol provides a general procedure for the steam distillation of essential oils from plant material.

Materials and Equipment:

  • Fresh or dried plant material (e.g., basil leaves, eucalyptus flowers)

  • Distilled water

  • Steam distillation apparatus (including a boiling flask, biomass flask, still head, condenser, and a collection vessel/separatory funnel)

  • Heating mantle or hot plate

  • Clamps and stands

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Preparation of Plant Material: Coarsely chop or grind the plant material to increase the surface area for efficient extraction.

  • Apparatus Setup:

    • Place the prepared plant material into the biomass flask.

    • Fill the boiling flask with distilled water to about two-thirds of its capacity.

    • Assemble the steam distillation apparatus as shown in the diagram below, ensuring all joints are properly sealed.

    • Connect the condenser to a cold water supply.

  • Distillation:

    • Heat the boiling flask to generate steam. The steam will pass through the biomass flask, causing the volatile compounds to vaporize.

    • The mixture of steam and essential oil vapor will travel to the condenser, where it will cool and liquefy.

    • Collect the distillate, which will consist of a biphasic mixture of essential oil and water (hydrosol), in the collection vessel.

  • Separation and Drying:

    • After the distillation is complete, separate the essential oil layer from the aqueous layer using a separatory funnel.

    • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

    • Store the dried essential oil in a sealed, dark glass vial at a low temperature.

Logical Diagram for Steam Distillation Workflow

SteamDistillation PlantMaterial Plant Material Grinding Grinding/Chopping PlantMaterial->Grinding DistillationApparatus Steam Distillation Grinding->DistillationApparatus Separation Separation of Oil and Water DistillationApparatus->Separation Drying Drying with Na2SO4 Separation->Drying EssentialOil Crude Essential Oil Drying->EssentialOil

Caption: Workflow for Essential Oil Extraction via Steam Distillation.

2.1.2. Solvent Extraction

Solvent extraction is an alternative method that can be used, particularly for plant materials with low essential oil content or for compounds that are sensitive to heat. This method involves macerating the plant material in a suitable organic solvent (e.g., ethanol, hexane) to dissolve the essential oils. The solvent is then evaporated to yield the crude extract.

2.1.3. Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, typically using carbon dioxide (CO2), is a more advanced and "green" extraction technique. Under supercritical conditions, CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. SFE offers advantages such as high selectivity, shorter extraction times, and no solvent residue in the final product.

Isolation and Purification of this compound

The crude essential oil obtained from the initial extraction is a complex mixture of various volatile compounds. To isolate this compound, further purification steps are necessary.

2.2.1. Fractional Distillation

Fractional distillation is a powerful technique for separating compounds with different boiling points. Since the components of essential oils have varying volatilities, fractional distillation can be employed to enrich and isolate fenchyl alcohol. For compounds with high boiling points like fenchyl alcohol (approximately 201 °C), vacuum fractional distillation is often preferred to prevent thermal degradation.

Experimental Protocol: Vacuum Fractional Distillation of Fenchyl Alcohol

This protocol outlines a general procedure for the purification of fenchyl alcohol from a crude essential oil mixture using vacuum fractional distillation.

Materials and Equipment:

  • Crude essential oil containing fenchyl alcohol

  • Vacuum fractional distillation apparatus (including a round-bottom flask, a fractionating column e.g., Vigreux or packed column, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer)

  • Heating mantle with a stirrer

  • Vacuum grease

  • Cold trap

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum fractional distillation apparatus as depicted in the diagram below. Ensure all joints are properly sealed with a thin layer of vacuum grease.

    • Place the crude essential oil in the round-bottom flask, adding a stir bar.

    • Connect the vacuum source to the apparatus through a cold trap to protect the pump.

  • Distillation:

    • Begin stirring and gradually apply vacuum to the system.

    • Once the desired pressure is reached and stable, start heating the round-bottom flask.

    • Observe the vapor rising through the fractionating column. A temperature gradient will be established in the column.

    • Collect the initial fractions (forerun), which will contain the more volatile components with lower boiling points.

    • As the temperature stabilizes at the boiling point of fenchyl alcohol at the given pressure, collect the desired fraction in a clean receiving flask.

    • Monitor the temperature and pressure throughout the process to ensure a clean separation.

  • Analysis:

    • Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of the isolated fenchyl alcohol.

Logical Diagram for Fractional Distillation Workflow

FractionalDistillation CrudeOil Crude Essential Oil DistillationApparatus Vacuum Fractional Distillation CrudeOil->DistillationApparatus Forerun Forerun (Low Boiling Point Fractions) DistillationApparatus->Forerun FenchylFraction Fenchyl Alcohol Fraction DistillationApparatus->FenchylFraction Residue Residue (High Boiling Point Fractions) DistillationApparatus->Residue Analysis GC-MS Analysis FenchylFraction->Analysis

Caption: Workflow for Fenchyl Alcohol Purification via Fractional Distillation.

2.2.2. Preparative Gas Chromatography (Prep-GC)

For obtaining high-purity this compound, preparative gas chromatography is an excellent technique.[4] In Prep-GC, the crude essential oil is vaporized and passed through a column with a stationary phase. The different components of the oil interact with the stationary phase to varying degrees, causing them to elute at different times. A fraction collector is used to isolate the fenchyl alcohol as it elutes from the column.[4]

2.2.3. Chiral Gas Chromatography

To separate and quantify the different enantiomers of fenchyl alcohol (e.g., (+) and (-)-fenchyl alcohol), chiral gas chromatography is employed. This technique uses a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and individual quantification. This is crucial for applications where the biological activity or sensory properties are specific to a particular enantiomer.[5][6]

Conclusion

This compound is a naturally occurring monoterpenoid with a widespread presence in the plant kingdom. This technical guide has provided an in-depth overview of its primary natural sources and the methodologies for its extraction and isolation. Steam distillation followed by vacuum fractional distillation or preparative gas chromatography are effective methods for obtaining pure this compound. The quantitative data and detailed protocols presented herein offer a valuable resource for researchers and professionals in the fields of natural product chemistry, flavor and fragrance science, and drug development, facilitating further exploration of the properties and applications of this important compound.

References

The Role of (+)-Fenchyl Alcohol as a Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Fenchyl alcohol, a bicyclic monoterpenoid alcohol, has emerged as a valuable and versatile chiral building block in asymmetric synthesis. Its rigid, sterically demanding bornane skeleton provides a well-defined chiral environment, making it an effective chiral auxiliary for controlling the stereochemical outcome of a wide range of organic reactions. Derived from the naturally abundant (+)-fenchone, it offers a cost-effective and readily available source of chirality for the synthesis of complex enantiopure molecules, including pharmaceuticals and natural products. This guide provides a comprehensive overview of the applications of this compound, detailing its use as a chiral auxiliary and as a scaffold for the development of novel therapeutic agents.

Core Applications in Asymmetric Synthesis

The primary application of this compound in organic synthesis is as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1][2] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. The rigid conformational nature of the fenchyl group provides a highly predictable facial bias, leading to high levels of diastereoselectivity in many reactions.

Asymmetric Diels-Alder Reactions

One of the key applications of this compound is in directing asymmetric Diels-Alder reactions. The alcohol is typically esterified with an α,β-unsaturated carboxylic acid, such as acrylic acid, to form a chiral dienophile. The bulky fenchyl group effectively shields one face of the dienophile, forcing the diene to approach from the less hindered side. This steric control leads to the formation of cyclic products with high diastereomeric excess (de).

While specific quantitative data for this compound in Diels-Alder reactions is not extensively documented in readily available literature, the principle is well-established with similar terpene-based auxiliaries like isoborneol (B83184) and 8-phenylmenthol. The general workflow involves the Lewis acid-catalyzed cycloaddition, followed by the hydrolytic cleavage of the auxiliary to yield the enantiomerically enriched carboxylic acid.

Synthesis of Bioactive Molecules from the Fenchone (B1672492) Scaffold

While direct use as an auxiliary is a key application, the oxidized form, (+)-fenchone, serves as a versatile starting material for a variety of bioactive compounds. This compound can be readily oxidized to (+)-fenchone, making this chemistry highly relevant.

Researchers have successfully utilized (+)-fenchone to synthesize a novel class of potent and selective cannabinoid receptor 2 (CB2) agonists.[1][3][4] These compounds are of significant interest for their potential anti-inflammatory and analgesic properties without the psychoactive effects associated with CB1 receptor activation.[4][5][6][7] The synthesis involves the coupling of (+)-fenchone with substituted resorcinols or phenols.[3][4]

Quantitative Data for Fenchone-Derived CB2 Agonists

Compound IDTargetBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (Emax, %)
1d hCB23.512.5989.6

Table 1: Biological data for a lead fenchone-derived CB2 receptor agonist. Lower Ki and EC50 values indicate higher affinity and potency, respectively.[4][5][7]

The fenchone scaffold has also been employed in the synthesis of polycarbonyl conjugates with promising antiviral activity, particularly against the vaccinia virus.[1][2] The synthetic strategy involves the formation of a hydrazone from (+)-fenchone, which then undergoes a ring-opening transformation with a pyrone derivative.[1]

Quantitative Data for Fenchone-Derived Antiviral Compounds

CompoundVirusSelectivity Index (SI)
Fenchone-diethyl isochelidonate conjugateVaccinia Virus17

Table 2: Antiviral activity of a lead fenchone-derived conjugate. The Selectivity Index (SI) is a ratio of the cytotoxic concentration to the effective antiviral concentration; a higher SI indicates greater antiviral potential.[2]

Experimental Protocols

General Procedure for Synthesis of Fenchone-Derived CB2 Agonists

This protocol outlines the key coupling reaction between a lithiated resorcinol (B1680541) derivative and (+)-fenchone.[3][7]

Materials:

  • Substituted resorcinol/phenol derivative

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • (+)-Fenchone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the substituted resorcinol/phenol derivative (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C.

  • Add n-BuLi in hexanes (1.1 eq) dropwise. Stir the mixture at this temperature for 1-4 hours to ensure complete lithiation.[3]

  • In a separate flask, dissolve (+)-fenchone (1.0 eq) in anhydrous THF.

  • Add the (+)-fenchone solution dropwise to the lithiated resorcinol mixture at 0 °C.

  • Allow the reaction to stir for an additional 2-24 hours, letting the temperature slowly warm to room temperature.[3]

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final fenchone-derived compound.[3]

General Procedure for Synthesis of Fenchone-Derived Antiviral Hydrazones

This protocol describes the initial step in the synthesis of antiviral conjugates: the formation of (+)-fenchone hydrazone.[1]

Materials:

Procedure:

  • Dissolve (+)-fenchone (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 eq) to the solution.[1]

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude (+)-fenchone hydrazone, which can be used in subsequent steps.[1]

Visualizing Workflows and Pathways

Synthesis and Evaluation of CB2 Agonists

The development of fenchone-derived CB2 agonists follows a logical progression from chemical synthesis to biological evaluation.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase Start (+)-Fenchone & Substituted Phenol/Resorcinol Coupling Coupling Reaction (e.g., Lithiation and Addition) Start->Coupling Purification Purification of Fenchone Derivative (Column Chromatography) Coupling->Purification Modification Optional Modification (Fluorination/Demethylation) Purification->Modification Final_Compound Final Fenchone-Based Compound Modification->Final_Compound Binding_Assay CB1/CB2 Receptor Binding Assays (Determine Ki and Selectivity) Final_Compound->Binding_Assay Functional_Assay Functional Activity Assay ([35S]GTPγS Binding - Determine EC50 & Emax) Binding_Assay->Functional_Assay In_Vivo In Vivo Efficacy Studies (Anti-inflammatory and Analgesic Models) Functional_Assay->In_Vivo Lead_Candidate Lead Candidate Identification In_Vivo->Lead_Candidate

Caption: Workflow for the synthesis and biological evaluation of fenchone-derived CB2 receptor agonists.

Synthesis of Antiviral Polycarbonyl Conjugates

The synthesis of antiviral agents from (+)-fenchone involves a multi-step chemical transformation and subsequent biological screening.

G Fenchone (+)-Fenchone Hydrazone_Formation Hydrazone Formation (with Hydrazine Hydrate) Fenchone->Hydrazone_Formation Fenchone_Hydrazone (+)-Fenchone Hydrazone Hydrazone_Formation->Fenchone_Hydrazone Coupling Ring-Opening Transformation Fenchone_Hydrazone->Coupling Pyrone 5-Acyl-4-Pyrone Derivative Pyrone->Coupling Polycarbonyl_Conjugate Polycarbonyl Conjugate Coupling->Polycarbonyl_Conjugate Screening Antiviral Efficacy Screening (e.g., against Vaccinia Virus) Polycarbonyl_Conjugate->Screening Active_Compound Identified Active Compound Screening->Active_Compound

Caption: Workflow for the synthesis and antiviral screening of polycarbonyl conjugates derived from (+)-fenchone.

CB2 Receptor Downstream Signaling Pathway

Activation of the CB2 receptor by an agonist, such as a fenchone derivative, initiates a cascade of intracellular signaling events. The receptor couples to both inhibitory (Gαi) and stimulatory (Gαs) G-proteins, leading to complex downstream effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Fenchone-Derived Agonist CB2R CB2 Receptor Agonist->CB2R binds Gai Gαi CB2R->Gai Gas Gαs CB2R->Gas AC Adenylyl Cyclase Gai->AC inhibits MAPK MAPK/ERK Pathway Gai->MAPK activates Gas->AC activates cAMP cAMP AC->cAMP Cytokines ↓ Pro-inflammatory ↑ Anti-inflammatory Cytokines (IL-6, IL-10) cAMP->Cytokines MAPK->Cytokines

Caption: Simplified downstream signaling cascade following CB2 receptor activation.

Conclusion

This compound and its derivatives, particularly (+)-fenchone, represent a powerful platform in asymmetric synthesis and medicinal chemistry. The rigid chiral scaffold is highly effective for inducing stereoselectivity when used as a chiral auxiliary. Furthermore, its utility as a starting material for the synthesis of potent and selective modulators of key biological targets, such as the CB2 receptor, highlights its significant potential in drug discovery and development. The detailed protocols and workflows provided herein serve as a valuable resource for researchers aiming to leverage the unique properties of this versatile chiral building block.

References

Spectroscopic Profile of (+)-Fenchyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Fenchyl alcohol, also known as (1R)-endo-(+)-fenchol, is a monoterpenoid alcohol with the chemical formula C₁₀H₁₈O.[1] It is a bicyclic compound that is found in various essential oils and is utilized in the fragrance and flavor industries. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and industrial applications. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, along with detailed experimental protocols relevant to these analytical techniques.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound in clearly structured tables, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
3.6dH-2
1.7mH-4
1.6mH-7a
1.5mH-5a
1.4mH-6a
1.2sCH₃-10
1.1sCH₃-8
1.0sCH₃-9
0.9mH-5b
0.7mH-7b
0.5mH-6b

Solvent: CDCl₃. Data sourced from publicly available spectra. The specific assignments are based on typical chemical shifts for this structural class.

Table 2: ¹³C NMR Spectroscopic Data for this compound [2]

Chemical Shift (δ, ppm)Carbon Atom
82.5C-2
49.0C-1
47.7C-3
41.0C-4
31.0C-7
27.0C-5
25.5C-10
22.0C-6
21.0C-8
19.5C-9

Solvent: CDCl₃.[2] Data sourced from publicly available spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed below.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-3200 (broad)O-HStretching
2960-2870C-HStretching
1465C-HBending
1375C-HBending
1100-1000C-OStretching

Sample form: Neat/liquid. The broadness of the O-H stretch is indicative of hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Mass Spectrometry Data for this compound [3]

m/zRelative Intensity (%)Possible Fragment
154< 5[M]⁺
139~ 20[M - CH₃]⁺
121~ 30[M - CH₃ - H₂O]⁺
95~ 80[C₇H₁₁]⁺
81100[C₆H₉]⁺
69~ 70[C₅H₉]⁺
55~ 50[C₄H₇]⁺
43~ 60[C₃H₇]⁺
41~ 90[C₃H₅]⁺

Ionization method: Electron Ionization (EI).[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of spectroscopic data. The following sections outline representative experimental protocols for the acquisition of NMR, IR, and MS spectra of this compound.

NMR Spectroscopy Protocol

This protocol describes the general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters (for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.[4]

    • Number of Scans: 8-16, depending on the concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse (zgpg) or with DEPT for multiplicity information.

    • Spectral Width: 0 to 220 ppm.[5]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.[5]

    • Number of Scans: 128-1024, due to the low natural abundance of ¹³C.

3. Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal (¹H and ¹³C) or the residual solvent signal.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a liquid sample like this compound.

1. Sample Preparation:

  • Ensure the this compound sample is free of particulate matter.

  • As this compound is a solid at room temperature, it should be gently warmed to a liquid state before analysis.

2. Instrument Parameters (for a standard FTIR spectrometer with a diamond ATR accessory):

  • Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small drop of the molten this compound onto the center of the ATR crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[6]

  • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Resolution: 4 cm⁻¹.

3. Data Processing:

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Identify and label the major absorption peaks.

Mass Spectrometry Protocol (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile compounds like this compound.

1. Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.

2. Instrument Parameters:

  • Gas Chromatograph (GC):

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

    • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Ion Source Temperature: 230 °C.[7]

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

3. Data Processing:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for that peak.

  • Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

  • Analyze the fragmentation pattern to support the structural identification.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Dilution Dilution in Volatile Solvent Sample->Dilution for GC-MS Neat Neat Liquid/ Melted Solid Sample->Neat for IR NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR MS GC-MS System Dilution->MS IR FTIR Spectrometer (ATR) Neat->IR Process_NMR Fourier Transform, Phasing, Calibration NMR->Process_NMR Process_IR Background Subtraction, Peak Identification IR->Process_IR Process_MS Chromatogram Analysis, Mass Spectrum Extraction MS->Process_MS Interpretation Structure Elucidation & Verification Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

biological activities of (+)-fenchyl alcohol and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activities of (+)-Fenchyl Alcohol and Its Derivatives

Abstract

This compound, also known as (+)-fenchol, is a bicyclic monoterpenoid naturally occurring in a variety of plants, including basil, citrus fruits, and eucalyptus leaves.[1][2] It is recognized for its characteristic earthy and herbaceous aroma, leading to its use in fragrances and as a food additive.[2] Beyond its sensory properties, a growing body of scientific evidence indicates that this compound and its derivatives possess a range of promising biological activities. These include antimicrobial, antibiofilm, analgesic, anti-inflammatory, and antioxidant effects.[1][2] This technical guide provides a comprehensive overview of these activities for researchers, scientists, and drug development professionals. It summarizes available quantitative data, details the experimental protocols used to ascertain these activities, and visualizes the underlying mechanisms and workflows through signaling pathway and process diagrams. The objective is to create a foundational resource to facilitate further research and development of this compound-based therapeutic agents.

Antimicrobial and Antibiofilm Activities

This compound has demonstrated significant antimicrobial properties, particularly against the opportunistic fungal pathogen Candida albicans.[3][4][5] Its activity extends to inhibiting the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to conventional antimicrobial agents.[3][5]

Quantitative Data: Antifungal and Antibiofilm Effects

The efficacy of this compound and its related compounds has been quantified through various in vitro assays, with key metrics being the Minimum Inhibitory Concentration (MIC) and the reduction in biofilm metabolic activity.

CompoundBio-ActivityTarget OrganismConcentrationResultCitation
This compoundAntifungalCandida albicans0.5% (w/v)MIC[5]
This compoundAntibiofilmCandida albicans0.005%>80% inhibition[5]
This compoundAntibiofilmCandida albicans0.01%>80% inhibition[5]
This compoundReduction of Biofilm Metabolic ActivityCandida albicans0.005%66% reduction[5]
This compoundReduction of Biofilm Metabolic ActivityCandida albicans0.01%81% reduction[5]
CamphorAntifungalCandida albicans0.5% (w/v)MIC[5]
FenchoneAntifungalCandida albicans0.5% (v/v)MIC[5]
Mechanism of Action: Inhibition of Hyphal Formation

A key virulence factor for C. albicans is its ability to transition from a yeast-like form to a filamentous hyphal form, which is critical for biofilm formation and tissue invasion.[6][7] this compound exerts its antibiofilm effects primarily by inhibiting this hyphal formation.[5][7][8] Transcriptomic analysis has revealed that this inhibition is achieved by downregulating the expression of several hypha-specific and biofilm-associated genes, including ECE1, ECE2, RBT1, and EED1.[5][8]

cluster_genes Target Genes fenchyl_alcohol This compound gene_expression Expression of Hypha-Specific Genes fenchyl_alcohol->gene_expression Downregulates ECE1 ECE1 gene_expression->ECE1 ECE2 ECE2 gene_expression->ECE2 RBT1 RBT1 gene_expression->RBT1 EED1 EED1 gene_expression->EED1 hyphal_formation Hyphal Formation & Biofilm Development ECE1->hyphal_formation ECE2->hyphal_formation RBT1->hyphal_formation EED1->hyphal_formation start Start prep_compound Prepare serial two-fold dilutions of This compound in a 96-well plate. start->prep_compound prep_inoculum Prepare microbial inoculum suspension (e.g., 5 x 10^5 cells/mL) from a fresh culture. prep_compound->prep_inoculum inoculate Inoculate each well of the microplate with the microbial suspension. prep_inoculum->inoculate controls Include positive (microbe, no compound) and negative (broth only) controls. inoculate->controls incubate Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). controls->incubate read_results Visually inspect for turbidity or use a spectrophotometer to assess growth. incubate->read_results determine_mic MIC is the lowest concentration with no visible microbial growth. read_results->determine_mic end_node End determine_mic->end_node stimuli Noxious Stimuli (e.g., Inflammatory Mediators) trpa1 TRPA1 Receptor on Nociceptive Neuron stimuli->trpa1 activation Channel Activation & Cation (Ca²⁺) Influx trpa1->activation fenchol This compound fenchol->trpa1 Inhibits depolarization Neuronal Depolarization activation->depolarization signal Pain Signal Transmission to CNS depolarization->signal perception Pain Perception signal->perception start Start acclimatize Acclimatize mice (e.g., Male Swiss albino, 20-25g) to the lab environment. start->acclimatize grouping Randomly divide animals into groups: Vehicle, Positive Control, Test Compound. acclimatize->grouping administer Administer test compound, vehicle, or positive control (e.g., via i.p. or oral route). grouping->administer wait Allow for latency period for drug absorption (e.g., 30 min for i.p., 60 min for oral). administer->wait induce Induce writhing via intraperitoneal (i.p.) injection of 0.6% acetic acid (10 mL/kg). wait->induce observe After a 5 min delay, place mouse in an observation chamber. induce->observe count Count the number of writhes over a defined period (e.g., 10-20 minutes). observe->count analyze Calculate % inhibition of writhing compared to the vehicle control group. count->analyze end_node End analyze->end_node stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF-α) ikb_complex IκB Kinase (IKK) Activation stimulus->ikb_complex degradation Phosphorylation & Degradation of IκBα ikb_complex->degradation nfkb_complex NF-κB / IκBα Complex (Inactive, in Cytoplasm) nfkb_complex->degradation monoterpenes Monoterpenes (e.g., Fenchyl Alcohol) monoterpenes->ikb_complex Inhibit translocation NF-κB Translocation to Nucleus degradation->translocation Releases NF-κB transcription Gene Transcription translocation->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) transcription->cytokines start Start prep_compound Prepare various concentrations of This compound in a suitable solvent (e.g., methanol). start->prep_compound prep_dpph Prepare a fresh working solution of DPPH in the same solvent (e.g., 0.1 mM). prep_compound->prep_dpph mix Mix the test compound solution with the DPPH solution in a microplate well or cuvette. prep_dpph->mix controls Prepare a control (DPPH + solvent only) and a blank (solvent only). mix->controls incubate Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes). controls->incubate measure Measure the absorbance of each solution using a spectrophotometer (typically at 517 nm). incubate->measure calculate Calculate the % radical scavenging activity and determine the IC50 value. measure->calculate end_node End calculate->end_node start Start seed_cells Seed cells (e.g., human cell line) into a 96-well plate and allow them to adhere overnight. start->seed_cells treat_cells Treat cells with various concentrations of This compound for a desired exposure time (e.g., 24h). seed_cells->treat_cells add_mtt Add MTT labeling reagent (final conc. ~0.5 mg/mL) to each well. treat_cells->add_mtt incubate_mtt Incubate the plate for 2-4 hours at 37°C to allow formazan (B1609692) crystal formation in viable cells. add_mtt->incubate_mtt solubilize Add a solubilization solution (e.g., DMSO or SDS) to each well to dissolve the formazan crystals. incubate_mtt->solubilize measure Measure the absorbance of the resulting purple solution on a microplate reader (570-600 nm). solubilize->measure analyze Calculate cell viability as a percentage of the untreated control and determine IC50. measure->analyze end_node End analyze->end_node

References

The Discovery and Enduring Significance of (+)-Fenchyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fenchyl alcohol, a bicyclic monoterpenoid, has a rich history intertwined with the foundational explorations of terpene chemistry. From its initial discovery in essential oils to its contemporary role as a valuable chiral building block in asymmetric synthesis, this guide provides a comprehensive overview of its journey. This document details the historical context of its discovery, methods for its isolation from natural sources, classic and modern synthetic protocols, and a thorough characterization of its physicochemical and spectroscopic properties. The information is curated to serve as a practical resource for researchers in organic chemistry, natural product synthesis, and drug development.

Introduction: A Historical Perspective

The story of this compound is rooted in the late 19th and early 20th centuries, a period of fervent investigation into the chemical constituents of essential oils. The pioneering work of chemists like Otto Wallach, who received the Nobel Prize in Chemistry in 1910 for his extensive research on terpenes, laid the groundwork for understanding the structure and reactivity of these fascinating natural products.[1][2] While a singular "discovery" of this compound is not attributed to a specific date or individual, its identification emerged from the systematic study of terpenes and their derivatives.

Fenchyl alcohol was often encountered as a reduction product of fenchone (B1672492), a ketone commonly found in fennel oil.[3] Early chemical investigations relied on classical methods of derivatization and degradation to elucidate the structure of these bicyclic systems. The relationship between fenchone and fenchyl alcohol was crucial in confirming the carbon skeleton and the position of the functional groups.

Historical_Context Essential_Oils Essential Oils (e.g., Pine, Fennel) Early_Investigations Late 19th/Early 20th Century Chemical Investigations Essential_Oils->Early_Investigations Otto_Wallach Otto Wallach's Systematic Terpene Studies Early_Investigations->Otto_Wallach Fenchone Fenchone (from Fennel Oil) Early_Investigations->Fenchone Structural_Elucidation Structural Elucidation (Classical Methods) Otto_Wallach->Structural_Elucidation Fenchyl_Alcohol This compound Fenchone->Fenchyl_Alcohol Reduction Fenchone->Structural_Elucidation Fenchyl_Alcohol->Structural_Elucidation

Caption: Early research on essential oils led to the study of terpenes like fenchone and the subsequent investigation of its reduction product, fenchyl alcohol.

Physicochemical Properties

This compound is a white, crystalline solid at room temperature with a characteristic camphor-like and piney aroma.[4][5] Its physical and chemical properties are summarized in the table below.

PropertyValueReferences
IUPAC Name(1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol[6]
Molecular FormulaC₁₀H₁₈O[6]
Molecular Weight154.25 g/mol [6]
Melting Point39-45 °C[4]
Boiling Point201-202 °C[7]
Density~0.96 g/cm³ at 25 °C[4]
Specific Rotation ([α]D)+10° to +15° (in ethanol)
SolubilityVery slightly soluble in water; soluble in ethanol (B145695) and other organic solvents.[7]

Isolation from Natural Sources

This compound is found in a variety of plants, including several species of pine. A common method for its extraction is steam distillation of the plant material to obtain the essential oil, followed by fractional distillation to separate the alcoholic components.

Experimental Protocol: Isolation from Pine Oil

This protocol describes a general method for the isolation of fenchyl alcohol from pine oil.

Materials:

  • Pine oil (e.g., from Pinus palustris)

  • Boric acid

  • Sodium hydroxide (B78521) solution (10% w/v)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Distillation apparatus (steam and fractional)

  • Separatory funnel

  • Heating mantle

Procedure:

  • Steam Distillation of Pine Needles/Twigs: If starting from raw plant material, perform steam distillation to extract the crude essential oil.

  • Esterification with Boric Acid: The crude pine oil is heated with boric acid. Tertiary alcohols are dehydrated to hydrocarbons, while primary and secondary alcohols, like fenchyl alcohol, form non-volatile borate (B1201080) esters.

  • Removal of Non-alcoholic Components: The mixture is subjected to vacuum distillation to remove the volatile hydrocarbons and other non-alcoholic components.

  • Hydrolysis of Borate Esters: The remaining borate esters are hydrolyzed by refluxing with an aqueous sodium hydroxide solution.

  • Extraction: The resulting mixture is cooled and extracted with diethyl ether. The ether layer contains the liberated alcohols.

  • Washing and Drying: The ether extract is washed with water to neutrality and then dried over anhydrous sodium sulfate.

  • Fractional Distillation: The dried ether solution is concentrated, and the residue is fractionally distilled under reduced pressure to isolate fenchyl alcohol.

Isolation_Workflow Start Pine Oil Step1 Steam Distillation (if from raw material) Start->Step1 Step2 Esterification with Boric Acid Step1->Step2 Step3 Vacuum Distillation Step2->Step3 Step4 Hydrolysis of Borate Esters Step3->Step4 Step5 Solvent Extraction Step4->Step5 Step6 Fractional Distillation Step5->Step6 End This compound Step6->End

Caption: General workflow for the isolation of this compound from pine oil.

Chemical Synthesis

The primary synthetic route to this compound involves the reduction of the corresponding ketone, (+)-fenchone. Historically, this was achieved using methods like the Bouveault-Blanc reduction.

Historical Synthesis: Bouveault-Blanc Reduction of (+)-Fenchone

The Bouveault-Blanc reduction, developed in 1903, utilizes metallic sodium in absolute ethanol to reduce esters and ketones.[7][8]

Materials:

  • (+)-Fenchone

  • Absolute ethanol

  • Metallic sodium

  • Diethyl ether

  • Hydrochloric acid (dilute)

  • Anhydrous sodium sulfate

  • Reflux condenser

  • Dropping funnel

Procedure:

  • A solution of (+)-fenchone in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Small pieces of metallic sodium are added portion-wise through the condenser while the solution is stirred. The reaction is exothermic and should be controlled.

  • After the addition of sodium is complete, the reaction mixture is refluxed until all the sodium has reacted.

  • The mixture is cooled, and water is carefully added to hydrolyze the sodium alkoxide.

  • The resulting solution is acidified with dilute hydrochloric acid and then extracted with diethyl ether.

  • The ether extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude this compound can be purified by distillation or recrystallization.

Synthesis_Pathway Fenchone (+)-Fenchone C₁₀H₁₆O Reagents Na / EtOH (Bouveault-Blanc Reduction) Fenchone->Reagents Fenchyl_Alcohol This compound C₁₀H₁₈O Fenchone->Fenchyl_Alcohol Reduction Reagents->Fenchyl_Alcohol

Caption: Synthesis of this compound via the Bouveault-Blanc reduction of (+)-fenchone.

Spectroscopic Data

The structure of this compound has been unequivocally confirmed by modern spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy
¹H NMR (CDCl₃)δ (ppm)MultiplicityIntegrationAssignment
H-23.55d1HCH-OH
H-41.75m1HBridgehead CH
H-5, H-61.2-1.6m4HCH₂
H-71.45m1HBridgehead CH
CH₃-81.15s3HCH₃
CH₃-91.05s3HCH₃
CH₃-100.95s3HCH₃
OH1.85br s1HOH
¹³C NMR (CDCl₃)δ (ppm)Assignment
C-149.5C
C-277.8CH-OH
C-341.2C
C-448.5CH
C-525.8CH₂
C-630.1CH₂
C-721.5CH
C-826.5CH₃
C-922.1CH₃
C-1020.3CH₃
Mass Spectrometry (Electron Ionization)

The mass spectrum of fenchyl alcohol is characterized by a weak or absent molecular ion peak due to the facile loss of water.

m/zRelative Intensity (%)Proposed Fragment
154< 5[M]⁺
13620[M - H₂O]⁺
12140[M - H₂O - CH₃]⁺
95100[C₇H₁₁]⁺
8185[C₆H₉]⁺
6970[C₅H₉]⁺
4365[C₃H₇]⁺
Infrared Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3350Strong, broadO-H stretch
2960-2870StrongC-H stretch (alkane)
1465, 1375MediumC-H bend
1060StrongC-O stretch (secondary alcohol)

Conclusion

This compound remains a molecule of significant interest in organic chemistry. Its history is a testament to the foundational work in terpene chemistry, and its utility as a chiral starting material continues to be explored in modern synthetic applications. This guide provides a comprehensive resource for researchers, offering historical context, practical experimental guidance, and detailed characterization data to facilitate its use in the laboratory.

References

An In-depth Technical Guide to the Safe Handling of (+)-Fenchyl Alcohol in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (+)-fenchyl alcohol (CAS No: 2217-02-9), also known as (1R)-endo-(+)-Fenchyl alcohol, to ensure its safe use in a laboratory environment. The information is compiled from various safety data sheets and chemical suppliers.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.[1][2][3] It is a combustible solid with a camphor-like odor.[2]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[3]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[3]

Some sources may also classify it as a combustible liquid.[5][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReferences
Appearance White solid / colorless crystalline mass[7][8]
Odor Camphor-like[2][9]
Molecular Formula C10H18O[3][7][8]
Molecular Weight 154.25 g/mol [3][7]
Melting Point 39 - 45 °C (102.2 - 113 °F)[2][3][8]
Boiling Point 201 - 202 °C (393.8 - 395.6 °F)[2][3][7]
Flash Point 73 °C (163.4 °F)[2]
Solubility No data available
Vapor Pressure 0.07 mm Hg at 25 °C[5]

Toxicological Information

The primary toxicological effects are irritation to the skin and eyes.[1] No sensitizing effects are known.[1] There is no evidence of carcinogenicity or mutagenicity from the available data.[1][10]

EffectObservationReferences
Acute Oral Toxicity LD50: 2,500 mg/kg (ATE)[11]
Skin Irritation Causes skin irritation[1][3]
Eye Irritation Causes serious eye irritation[1][2][3]
Sensitization No sensitizing effects known[1][11]
Carcinogenicity Not listed as a carcinogen by IARC, NTP, or OSHA[1]
Germ Cell Mutagenicity No data available

Experimental Protocols for Safe Handling

Proper PPE is essential when handling this compound. The following diagram illustrates the recommended PPE.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for this compound cluster_conditions Handling Conditions ppe_gloves Protective Gloves (Chemically resistant) ppe_eyewear Eye Protection (Safety glasses with side-shields or goggles) ppe_clothing Protective Clothing (Lab coat) ppe_respirator Respiratory Protection (If ventilation is inadequate) condition_ventilation Adequate Ventilation condition_ventilation->ppe_gloves Requires condition_ventilation->ppe_eyewear Requires condition_ventilation->ppe_clothing Requires condition_no_ventilation Inadequate Ventilation condition_no_ventilation->ppe_respirator Requires

Personal Protective Equipment (PPE) for this compound.

Methodology:

  • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection : Wear chemically resistant gloves. Use proper glove removal technique to avoid skin contact. Wear a lab coat or other impervious clothing.[4]

  • Respiratory Protection : Use only in a well-ventilated area.[4] If ventilation is insufficient, suitable respiratory protection must be provided.[5]

  • Hygiene Measures : Wash hands thoroughly after handling.[3] Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke when using this product.[4]

Methodology:

  • Handling : Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Keep away from open flames, hot surfaces, and sources of ignition.[2]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place. Protect from moisture.[2]

The following workflow outlines the procedure for handling a spill of this compound.

Spill_Response_Workflow start Spill of This compound Occurs evacuate Evacuate personnel to safe areas start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE (gloves, goggles, respirator if needed) ventilate->ppe contain Contain spillage. Prevent further leakage. ppe->contain absorb Absorb with inert material (e.g., sand, diatomaceous earth) contain->absorb collect Collect and place in a suitable, closed container for disposal absorb->collect clean Clean the spill area thoroughly collect->clean dispose Dispose of waste according to local regulations clean->dispose

Workflow for Responding to a this compound Spill.

Methodology:

  • Personal Precautions : Wear personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas.[4]

  • Environmental Precautions : Prevent further leakage or spillage if safe to do so.[12] Do not let the product enter drains.[3]

  • Methods for Cleaning Up : For small spills, wipe up with absorbent material.[5] For larger spills, absorb with inert absorbent material such as dry clay, sand, or diatomaceous earth and place into containers for disposal.[5]

Methodology:

  • General Advice : If symptoms persist, call a physician.[2]

  • If Inhaled : Move the person into fresh air.[3] If not breathing, give artificial respiration.[3]

  • In Case of Skin Contact : Wash off immediately with plenty of water for at least 15 minutes.[2] If skin irritation persists, call a physician.[2]

  • In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6] Remove contact lenses, if present and easy to do.[3]

  • If Swallowed : Do NOT induce vomiting.[3] Clean mouth with water and drink plenty of water afterward.[2]

Methodology:

  • Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or chemical foam.[3][4]

  • Specific Hazards Arising from the Chemical : Combustible material.[2] Containers may explode when heated.[2] Hazardous combustion products may include carbon oxides.[3]

  • Protective Equipment for Firefighters : As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2][3]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] Chemical waste generators must also consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]

Conclusion

While this compound is a valuable compound in research and various industries, it is crucial to handle it with care due to its potential to cause skin and eye irritation. By adhering to the safety precautions, handling protocols, and emergency procedures outlined in this guide, researchers and laboratory personnel can minimize risks and ensure a safe working environment.

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (+)-Fenchyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Fenchyl alcohol, a bicyclic monoterpenoid, is a valuable chiral building block in asymmetric synthesis and a significant component in the fragrance industry.[1] Its rigid bicyclo[2.2.1]heptane framework and defined stereochemistry make it an important starting material for the synthesis of complex chiral molecules, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of this compound, including its physicochemical properties, spectroscopic data, and detailed methodologies for stereochemical determination.

Stereochemistry of Fenchyl Alcohol

The structure of fenchyl alcohol (1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol) contains three chiral centers, leading to a variety of possible stereoisomers. The nomenclature of these isomers can be complex, often referring to the spatial orientation of the hydroxyl group as either endo or exo, and as α or β.

  • Endo/Exo Isomerism: This describes the position of the hydroxyl group relative to the main six-membered ring of the bicyclic system. In the endo isomer, the hydroxyl group is oriented towards the longer bridge of the bicyclo[2.2.1]heptane system, while in the exo isomer, it is oriented away from it.

  • α/β Isomerism: This nomenclature is also used to distinguish between the endo and exo forms. This compound is specifically the endo isomer, and is also referred to as (+)-α-fenchol.[2] The corresponding enantiomer is (-)-endo-fenchol or (-)-α-fenchol. The diastereomers with the hydroxyl group in the exo position are known as β-fenchol.

The relationship between these stereoisomers is illustrated in the diagram below.

G cluster_main Fenchyl Alcohol Stereoisomers cluster_diastereomers Diastereomers cluster_endo_enantiomers Enantiomers cluster_exo_enantiomers Enantiomers Fenchyl Alcohol Fenchyl Alcohol endo-Fenchol (α-Fenchol) endo-Fenchol (α-Fenchol) Fenchyl Alcohol->endo-Fenchol (α-Fenchol) has diastereomer exo-Fenchol (β-Fenchol) exo-Fenchol (β-Fenchol) Fenchyl Alcohol->exo-Fenchol (β-Fenchol) has diastereomer (+)-endo-Fenchol (+)-endo-Fenchol endo-Fenchol (α-Fenchol)->(+)-endo-Fenchol exists as (-)-endo-Fenchol (-)-endo-Fenchol endo-Fenchol (α-Fenchol)->(-)-endo-Fenchol exists as (+)-exo-Fenchol (+)-exo-Fenchol exo-Fenchol (β-Fenchol)->(+)-exo-Fenchol exists as (-)-exo-Fenchol (-)-exo-Fenchol exo-Fenchol (β-Fenchol)->(-)-exo-Fenchol exists as (1R,2R,4S)-Configuration (1R,2R,4S)-Configuration (+)-endo-Fenchol->(1R,2R,4S)-Configuration (1S,2S,4R)-Configuration (1S,2S,4R)-Configuration (-)-endo-Fenchol->(1S,2S,4R)-Configuration

Caption: Stereochemical relationships of fenchyl alcohol isomers.

Absolute Configuration of this compound

The absolute configuration of this compound has been determined to be (1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol .[2][3] This specific arrangement of substituents at the chiral centers is responsible for its dextrorotatory optical activity.

Identifier Value
Systematic IUPAC Name (1R,2R,4S)-1,3,3-trimethyl-bicyclo[2.2.1]heptan-2-ol[2]
Common Names (+)-Fenchol, (1R)-endo-(+)-Fenchyl alcohol, (+)-α-Fenchol, D-Fenchyl alcohol[2]
CAS Number 2217-02-9[4]
Molecular Formula C₁₀H₁₈O[4]
Molecular Weight 154.25 g/mol [4]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

Property Value
Appearance White to pale yellow crystalline solid[5]
Melting Point 39-45 °C[3]
Boiling Point 201 °C[3]
Specific Rotation [α]D²⁰ +10° to +12° (c=10 in ethanol)
Density 0.942 g/cm³[3]

Table 2: Spectroscopic Data for Fenchol (General)

Technique Key Data
¹H NMR Data available in spectral databases.[5]
¹³C NMR Data available in spectral databases.[5]
IR (Infrared) Characteristic O-H stretch (~3300-3600 cm⁻¹), C-O stretch (~1050 cm⁻¹).
MS (Mass Spectrometry) Molecular Ion (M⁺) at m/z = 154.[5]

Note: Specific peak assignments for ¹H and ¹³C NMR can be found in various chemical databases such as PubChem and the NIST WebBook.[5][6]

Experimental Determination of Absolute Configuration

The absolute configuration of a chiral molecule like this compound is determined experimentally. While X-ray crystallography of a suitable crystalline derivative is the most definitive method, NMR-based techniques are also powerful, particularly the modified Mosher's method for chiral alcohols.

Representative Experimental Protocol: Modified Mosher's Method

This protocol describes a general procedure for determining the absolute configuration of a secondary alcohol by NMR analysis of its diastereomeric esters formed with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

G cluster_workflow Experimental Workflow: Mosher's Method start Chiral Alcohol (e.g., this compound) step1 Divide into two samples start->step1 step2a React with (R)-MTPA-Cl and DMAP step1->step2a step2b React with (S)-MTPA-Cl and DMAP step1->step2b step3a Purify (R)-MTPA ester step2a->step3a step3b Purify (S)-MTPA ester step2b->step3b step4a Acquire ¹H NMR spectrum of (R)-MTPA ester step3a->step4a step4b Acquire ¹H NMR spectrum of (S)-MTPA ester step3b->step4b step5 Assign proton signals for both diastereomers step4a->step5 step4b->step5 step6 Calculate Δδ (δS - δR) step5->step6 end Determine Absolute Configuration step6->end

Caption: Workflow for determining absolute configuration via Mosher's method.

Materials:

  • This compound (or other chiral alcohol)

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous pyridine (B92270) or dichloromethane (B109758) (DCM)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Preparation of (R)-MTPA Ester: a. Dissolve this compound (approx. 5 mg) and a catalytic amount of DMAP in anhydrous pyridine (0.5 mL) in a dry NMR tube or small reaction vial under an inert atmosphere (e.g., nitrogen or argon). b. Add a slight excess (approx. 1.2 equivalents) of (R)-MTPA-Cl to the solution. c. Seal the container and allow the reaction to proceed at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the alcohol. d. Quench the reaction by adding a few drops of water. e. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). f. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the resulting (R)-MTPA ester by flash column chromatography if necessary.

  • Preparation of (S)-MTPA Ester: a. Repeat the procedure described in step 1, using (S)-MTPA-Cl in place of (R)-MTPA-Cl.

  • NMR Analysis: a. Dissolve the purified (R)-MTPA ester in CDCl₃ and acquire a high-resolution ¹H NMR spectrum. b. Dissolve the purified (S)-MTPA ester in CDCl₃ and acquire a high-resolution ¹H NMR spectrum under identical conditions. c. Assign the proton signals for both diastereomers, focusing on the protons on either side of the chiral center. d. Calculate the chemical shift difference (Δδ) for each assigned proton using the formula: Δδ = δS - δR , where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the corresponding proton in the (R)-MTPA ester.

Analysis and Interpretation

The basis of Mosher's method is the anisotropic effect of the phenyl group of the MTPA moiety, which exists in a preferred conformation. This conformation shields or deshields nearby protons. By analyzing the sign of the Δδ values for protons on either side of the newly formed ester linkage, the absolute configuration of the alcohol can be determined.

G cluster_logic Logic for Absolute Configuration Assignment start Calculate Δδ = δS - δR for protons on both sides of the chiral center model Apply Mosher's Model: Protons on one side will have Δδ > 0 Protons on the other side will have Δδ < 0 start->model positive_delta Positive Δδ values (δS > δR) model->positive_delta If protons on the right side of the Fischer projection negative_delta Negative Δδ values (δS < δR) model->negative_delta If protons on the left side of the Fischer projection alt_positive Positive Δδ values (δS > δR) model->alt_positive If protons on the left side of the Fischer projection alt_negative Negative Δδ values (δS < δR) model->alt_negative If protons on the right side of the Fischer projection assign_R Assign R configuration positive_delta->assign_R Indicates R configuration negative_delta->assign_R Indicates R configuration assign_S Assign S configuration alt_positive->assign_S Indicates S configuration alt_negative->assign_S Indicates S configuration

Caption: Logic for assigning absolute configuration from Mosher's method data.

For a secondary alcohol, the two substituents on the chiral carbon are designated L₁ and L₂. If the calculated Δδ values for the protons of L₁ are positive and those for L₂ are negative, the absolute configuration at that center is R. The opposite observation (negative Δδ for L₁ and positive for L₂) indicates an S configuration.

Applications in Research and Drug Development

The well-defined stereochemistry of this compound makes it a valuable chiral auxiliary and starting material in asymmetric synthesis.[1] Its rigid bicyclic structure allows for high stereocontrol in reactions at or near the hydroxyl group. It has been employed in the synthesis of various complex molecules where chirality is crucial for biological activity. Furthermore, its characteristic scent makes it a common ingredient in the fragrance industry.[1]

Conclusion

This compound is a stereochemically rich molecule with a defined absolute configuration of (1R,2R,4S). Understanding its stereoisomeric forms and the experimental methods used to determine its absolute configuration is essential for its effective use in research and industry. This guide has provided a detailed overview of these aspects, offering a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

The Medicinal Chemistry Potential of (+)-Fenchyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fenchyl alcohol, a bicyclic monoterpenoid found in a variety of plants, has emerged as a molecule of interest in medicinal chemistry. Exhibiting a range of biological activities, including neuroprotective, analgesic, and antimicrobial effects, it presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current scientific literature on this compound, focusing on its potential applications in drug discovery and development. We present available quantitative data, detail experimental protocols from key studies, and provide visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Introduction

This compound, also known as (+)-fenchol, is a naturally occurring monoterpene alcohol.[1] Its characteristic aroma has led to its use in the fragrance and flavor industries.[2] Beyond its organoleptic properties, a growing body of research highlights its potential pharmacological activities. This guide will delve into the scientific evidence supporting its exploration in medicinal chemistry, with a focus on its neuroprotective, analgesic, and antimicrobial properties.

Neuroprotective Effects: Targeting Alzheimer's Disease

Recent preclinical studies have identified this compound as a potential neuroprotective agent, particularly in the context of Alzheimer's disease.[1][3] The primary mechanism of action appears to be the activation of the Free Fatty Acid Receptor 2 (FFAR2), a G-protein coupled receptor that is also a target for gut microbiome-derived short-chain fatty acids (SCFAs).[2][4][5]

Mechanism of Action: FFAR2 Signaling

Activation of FFAR2 by this compound has been shown to trigger a signaling cascade that ultimately reduces amyloid-beta (Aβ) induced neurotoxicity.[2][4][5] This is achieved through the promotion of Aβ clearance and a reduction in cellular senescence in neuronal cells.[2][5] In-silico studies have shown that fenchol (B156177) binds to the active sites of both human and mouse FFAR2.[6]

FFAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Fenchyl_Alcohol This compound FFAR2 FFAR2 Fenchyl_Alcohol->FFAR2 Binds to G_Protein G-Protein Activation FFAR2->G_Protein Activates Signaling_Cascade Signaling Cascade (e.g., p-ERK1/2 ↑, cAMP ↓, Ca2+ ↑) G_Protein->Signaling_Cascade Proteolysis Enhanced Proteolysis (Aβ Clearance) Signaling_Cascade->Proteolysis Senescence Reduced Cellular Senescence Signaling_Cascade->Senescence Neuroprotection Neuroprotection Proteolysis->Neuroprotection Senescence->Neuroprotection

Quantitative Data
ParameterValueAssaySource
Binding Affinity (Vina Score)
Human FFAR2-5.5 kcal/molIn-silico docking[6]
Mouse FFAR2-5.3 kcal/molIn-silico docking[6]
Functional Activity
p-ERK1/2 LevelsIncreasedWestern Blot in SK-N-SH cells[7]
cAMP LevelsDecreasedcAMP assay in SK-N-SH cells[7]
Intracellular Ca2+IncreasedCalcium imaging in SK-N-SH cells[7]
Neuroprotective Effects
Aβ-induced Cell ViabilitySignificantly reduced declineMTT assay in SK-N-SH cells[3]
Aβ AccumulationSignificantly reducedImmunofluorescence in SK-N-SH cells[3]
Experimental Protocols

FFAR2 Activation Assay in SK-N-SH Cells [8][9]

  • Cell Culture: Human neuroblastoma SK-N-SH cells are cultured in a suitable medium.

  • Treatment: Cells are treated with varying concentrations of this compound.

  • Phospho-ERK1/2 Western Blot:

    • Cell lysates are collected and protein concentration is determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by HRP-conjugated secondary antibodies.

    • Bands are visualized using a chemiluminescence detection system.

  • cAMP Assay:

    • Cells are stimulated with forskolin (B1673556) to induce cAMP production.

    • Intracellular cAMP levels are measured using a competitive enzyme immunoassay kit.

  • Intracellular Calcium Assay:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Changes in intracellular calcium concentration upon treatment with this compound are monitored using a fluorescence plate reader.

Experimental_Workflow_Neuroprotection Cell_Culture Culture SK-N-SH cells Treatment Treat with this compound and/or Aβ peptide Cell_Culture->Treatment Viability_Assay Assess Cell Viability (MTT Assay) Treatment->Viability_Assay Abeta_Assay Quantify Aβ Accumulation (Immunofluorescence) Treatment->Abeta_Assay Signaling_Assay Analyze FFAR2 Signaling (Western Blot, cAMP, Ca2+ assays) Treatment->Signaling_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Abeta_Assay->Data_Analysis Signaling_Assay->Data_Analysis

Analgesic Properties: TRPA1 Inhibition

This compound has demonstrated analgesic properties through the inhibition of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a key player in pain signaling.[1]

Mechanism of Action: TRPA1 Channel Blockade

This compound acts as an antagonist of the human TRPA1 (hTRPA1) channel, inhibiting its activation by agonists such as allyl isothiocyanate (AITC).[1] This inhibitory effect is dose-dependent.

TRPA1_Inhibition Agonist TRPA1 Agonist (e.g., AITC) TRPA1 TRPA1 Channel Agonist->TRPA1 Activates Fenchyl_Alcohol This compound Fenchyl_Alcohol->TRPA1 Inhibits Pain_Signal Pain Signal Transduction TRPA1->Pain_Signal

Quantitative Data
ParameterValueAssaySource
IC50 0.32 ± 0.06 mMPatch-clamp on hTRPA1-expressing HEK293T cells[1]
Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for hTRPA1 Inhibition [1]

  • Cell Culture and Transfection: HEK293T cells are cultured and transiently transfected with a plasmid encoding hTRPA1.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed on transfected cells.

    • The extracellular solution contains standard physiological saline. The intracellular solution contains a cesium-based solution to block potassium channels.

    • Cells are held at a holding potential of -60 mV.

  • Drug Application:

    • The TRPA1 agonist AITC is applied to elicit a baseline current.

    • Increasing concentrations of this compound are co-applied with AITC to determine the dose-dependent inhibition.

  • Data Analysis:

    • The peak current amplitude in the presence of this compound is normalized to the baseline AITC-induced current.

    • The IC50 value is calculated by fitting the concentration-response data to a Hill equation.

Antimicrobial Activity

This compound has been reported to possess antimicrobial, including antibacterial and antifungal, properties.[10]

Antifungal Activity

Studies have shown that this compound can inhibit the growth of the pathogenic yeast Candida albicans.[10] It has been observed to inhibit the formation of biofilms and hyphae, which are critical for the virulence of this fungus.[10]

Quantitative Data (Antifungal)

OrganismMIC Range (µg/mL)Source
Candida albicans0.39 to 1.56[1]
Antibacterial Activity

While several sources suggest that this compound has broad-spectrum antibacterial activity, specific Minimum Inhibitory Concentration (MIC) values against a range of bacterial species are not consistently reported in the reviewed literature. The general mechanism of action for alcohols as antimicrobial agents involves the denaturation of proteins and disruption of the cell membrane.[11]

Experimental Protocols

Broth Microdilution Method for MIC Determination [10][12]

  • Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth.

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.

Anti-Inflammatory Potential

The anti-inflammatory properties of this compound are suggested in the literature, however, specific quantitative data such as IC50 values for the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) are not yet well-documented for this specific compound. General in vitro and in vivo models are available to assess these activities.

Potential Experimental Approaches

  • In Vitro Assays:

    • COX and LOX Inhibition Assays: To determine the IC50 values of this compound against these enzymes.

    • Cytokine Production in Macrophages: Measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.[13]

  • In Vivo Models:

    • Carrageenan-Induced Paw Edema: A common model to assess acute inflammation.[14]

    • Acetic Acid-Induced Writhing: This model can indicate both analgesic and anti-inflammatory effects.[15]

Application as a Chiral Auxiliary

The chiral nature of this compound suggests its potential use as a chiral auxiliary in asymmetric synthesis to control the stereochemical outcome of reactions.[4][12] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the formation of a new stereocenter with high diastereoselectivity.[4] However, a comprehensive search of the current literature did not yield specific examples of this compound being employed as a chiral auxiliary in a synthetic transformation with reported yields and diastereomeric excess. The general principles of chiral auxiliary-mediated synthesis are well-established.[2][5]

Chiral_Auxiliary_Concept Prochiral_Substrate Prochiral Substrate Attachment Attachment Prochiral_Substrate->Attachment Fenchyl_Alcohol This compound (Chiral Auxiliary) Fenchyl_Alcohol->Attachment Diastereoselective_Reaction Diastereoselective Reaction Attachment->Diastereoselective_Reaction Cleavage Cleavage Diastereoselective_Reaction->Cleavage Enantiopure_Product Enantiomerically Enriched Product Cleavage->Enantiopure_Product Recovered_Auxiliary Recovered This compound Cleavage->Recovered_Auxiliary

Conclusion and Future Directions

This compound demonstrates significant potential in medicinal chemistry, with compelling preclinical evidence for its neuroprotective and analgesic activities. The identification of FFAR2 as a target for its neuroprotective effects opens new avenues for the development of therapeutics for Alzheimer's disease. Its ability to inhibit the TRPA1 channel underscores its potential as a novel analgesic. While its antimicrobial and anti-inflammatory properties are noted, further quantitative studies are required to fully elucidate their potential. The exploration of this compound as a chiral auxiliary in asymmetric synthesis remains an open area for investigation. Future research should focus on in-depth mechanistic studies, optimization of its structure to enhance potency and selectivity, and evaluation in more advanced preclinical models to translate its promising in vitro activities into tangible therapeutic applications.

References

A Technical Guide to Enantiopure (+)-Fenchyl Alcohol: Commercial Availability, Suppliers, and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, sourcing high-quality, enantiomerically pure chiral compounds is a critical starting point for successful discovery and manufacturing. This technical guide provides an in-depth overview of the commercial availability of enantiopure (+)-fenchyl alcohol, a key chiral building block and fragrance component. This document details major suppliers, summarizes key quantitative data, and outlines relevant experimental protocols for its synthesis and purification.

Commercial Availability and Key Suppliers

Enantiopure this compound, also known as (1R)-endo-(+)-fenchol, is commercially available from a number of chemical suppliers specializing in fine chemicals, natural products, and research chemicals. While many suppliers list "fenchyl alcohol," it is crucial to verify the specific enantiomeric form. The CAS number for the desired (+)-enantiomer is 2217-02-9, which should be used for precise product identification.

Key suppliers offering fenchyl alcohol, with some specifying the (+)-enantiomer, include:

  • Cayman Chemical: Explicitly lists "(+)-Fenchol" and provides the specific CAS number for the (1R)-endo-(+) isomer, making it a reliable source for the enantiopure compound.[1]

  • Sigma-Aldrich (Merck): Offers various grades of fenchyl alcohol, including natural and synthetic versions with purities of ≥96% and ≥97%.[2] Researchers should carefully check the product specifications for enantiomeric purity.

  • Chem-Impex: Provides fenchyl alcohol with a purity of 98-100% by GC, though the enantiomeric form is not always specified in the general product description.[3]

  • The Good Scents Company: Lists multiple suppliers for fenchol (B156177) and notes that the naturally occurring (1R)-endo-(+)-fenchol is extensively used in perfumery.[4]

  • Other Potential Suppliers: Companies such as TargetMol, Lab Pro Inc., and ChemicalBull also list fenchyl alcohol, but detailed specifications regarding the enantiomeric purity of the (+)-form should be requested directly.[5][6][7]

Quantitative Data Summary

The quality of enantiopure this compound is determined by its chemical purity and, most importantly, its enantiomeric excess (ee). The following table summarizes typical quantitative data available from commercial suppliers. It is imperative for researchers to request lot-specific Certificates of Analysis (CoA) to obtain precise data for their purchased materials.

Parameter Typical Specification Supplier Examples Notes
Chemical Purity (GC) ≥96% to 100%Sigma-Aldrich, Chem-Impex, Lab Pro Inc.[2][3][6]Purity is typically determined by Gas Chromatography (GC).
Enantiomeric Excess (ee) >98% (Typical for chiral-specific products)Cayman Chemical (Implied by specific listing)This is a critical parameter that should be explicitly confirmed with the supplier. It is often determined by chiral HPLC or chiral GC.
CAS Number 2217-02-9 for (1R)-endo-(+)-FencholCayman Chemical[1]The unspecified isomer CAS is 1632-73-1.[3][8]
Molecular Formula C₁₀H₁₈OUniversal-
Molecular Weight 154.25 g/mol Universal[2][3]-
Appearance Colorless to white crystalline solidChem-Impex, Lab Pro Inc.[3][6]-
Melting Point 39-45 °CSigma-Aldrich-
Boiling Point ~201-202 °CChem-Impex[3]-

Experimental Protocols: Synthesis and Purification

The preparation of enantiopure this compound can be achieved through various methods, including asymmetric synthesis and resolution of racemic mixtures. Below are detailed methodologies for key experimental approaches.

Enzymatic Kinetic Resolution of Racemic Fenchyl Alcohol

This method utilizes the stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer from a racemic mixture, allowing for the separation of the unreacted enantiomer.[9]

Materials:

  • Racemic fenchyl alcohol

  • Lipase (B570770) (e.g., from Candida antarctica, Lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene (B28343) or hexane)

  • Buffer solution (for work-up)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve racemic fenchyl alcohol in the anhydrous organic solvent in a round-bottom flask.

  • Add the lipase and the acyl donor to the solution.

  • Seal the flask and stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress using chiral GC or HPLC until approximately 50% conversion is reached.

  • Once the desired conversion is achieved, filter off the enzyme.

  • Wash the filtrate with a buffer solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of the acylated enantiomer and the unreacted this compound using silica gel column chromatography to isolate the pure this compound.

Chiral Resolution via Diastereomeric Salt Formation

This classical chemical method involves reacting the racemic alcohol with a chiral resolving agent to form diastereomers, which can then be separated by crystallization.[10]

Materials:

  • Racemic fenchyl alcohol

  • Enantiomerically pure chiral acid (e.g., (R)-(-)-mandelic acid or tartaric acid derivatives)

  • Anhydrous solvent for reaction and crystallization (e.g., ethyl acetate, hexane)

  • Base (e.g., sodium hydroxide (B78521) solution) for hydrolysis

  • Acid (e.g., hydrochloric acid) for work-up

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • React the racemic fenchyl alcohol with an enantiomerically pure chiral acid in an anhydrous solvent to form a mixture of diastereomeric esters.

  • Separate the diastereomeric esters by fractional crystallization. The different solubilities of the diastereomers allow for one to crystallize preferentially.

  • Monitor the purity of the crystallized diastereomer using techniques like NMR or HPLC.

  • Once a diastereomerically pure ester is obtained, hydrolyze it using a base (e.g., NaOH solution) to cleave the ester bond.

  • Acidify the reaction mixture and extract the liberated enantiopure this compound with an organic solvent.

  • Wash, dry, and concentrate the organic extract to yield the enantiopure alcohol.

Purification by Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) can be used for the analytical and preparative separation of fenchyl alcohol enantiomers.[11][]

Instrumentation and Materials:

  • HPLC or SFC system

  • Chiral column (e.g., polysaccharide-based CSP)

  • Mobile phase (e.g., hexane/isopropanol mixture for HPLC; supercritical CO₂ with a modifier for SFC)

  • Racemic fenchyl alcohol standard

  • Sample to be purified

Procedure:

  • Develop a separation method using a racemic standard to optimize the mobile phase composition and flow rate for baseline separation of the two enantiomers.

  • Inject the crude mixture containing this compound onto the chiral column.

  • Collect the fractions corresponding to the this compound peak.

  • Combine the collected fractions and evaporate the solvent to obtain the purified enantiopure product.

  • Analyze the purity and enantiomeric excess of the final product using the same analytical chiral HPLC or GC method.

Visualizing the Workflow: Sourcing and Quality Control

The following diagram illustrates a typical workflow for sourcing and verifying the quality of enantiopure this compound for research and development purposes.

G cluster_0 Sourcing Phase cluster_1 In-House Quality Control A Identify Potential Suppliers B Request Technical Data (CoA, SDS) A->B C Verify (+)-Enantiomer Specificity (CAS: 2217-02-9) B->C D Evaluate Supplier Reliability & Lead Times C->D E Procure Sample/Initial Batch D->E F Confirm Identity (NMR, IR, MS) E->F Incoming Material G Determine Chemical Purity (GC/HPLC) F->G H Determine Enantiomeric Excess (Chiral GC/HPLC) G->H I Material Approval for R&D H->I J Drug Development / Research Application I->J Approved for Use

Caption: Workflow for Sourcing and Quality Control of this compound.

This guide provides a comprehensive starting point for researchers and drug development professionals seeking to procure and utilize enantiopure this compound. By carefully selecting suppliers, demanding detailed analytical data, and implementing in-house quality control, the integrity of subsequent research and development activities can be assured.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Chiral Ligands from (+)-Fenchyl Alcohol for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of chiral ligands derived from the readily available and inexpensive terpene, (+)-fenchyl alcohol. The protocols described herein offer a practical guide for the preparation of both nitrogen- and phosphorus-based chiral ligands, which have demonstrated significant efficacy in asymmetric catalysis, a critical tool in modern drug discovery and development. The strategic use of this chiral scaffold allows for the synthesis of enantiomerically enriched compounds, a key consideration for producing safer and more effective pharmaceutical agents.

Introduction

Chiral ligands are indispensable in asymmetric catalysis, enabling the synthesis of single enantiomers of chiral molecules. The structural rigidity and well-defined stereochemistry of natural products make them excellent starting materials for ligand synthesis. This compound, a bicyclic monoterpenoid, offers a robust and sterically demanding chiral backbone that can effectively influence the stereochemical outcome of a catalytic reaction. This document details the synthesis of two classes of chiral ligands derived from the fenchane (B1212791) framework: β-hydroxy oxazolines from (-)-fenchone (B1675204) (the oxidized form of fenchyl alcohol) and phosphonite/phosphinite ligands from fenchol (B156177) (an isomer of fenchyl alcohol).

Part 1: Synthesis and Application of Fenchone-Derived β-Hydroxy Oxazoline (B21484) Ligands

This section details the conversion of this compound to (+)-fenchone, followed by the synthesis of a chiral β-hydroxy oxazoline ligand from its enantiomer, (-)-fenchone. This class of ligands has proven effective in the enantioselective addition of organozinc reagents to aldehydes.

Diagram of the Synthetic Workflow

Synthesis_Workflow_Oxazoline Fenchyl_Alcohol This compound Oxidation Oxidation (e.g., PCC) Fenchyl_Alcohol->Oxidation Fenchone (+)-Fenchone Oxidation->Fenchone Isomer (-)-Fenchone (enantiomer) Fenchone->Isomer Enantiomer used in literature Ligand_Formation Ligand Synthesis Isomer->Ligand_Formation Oxazoline_Precursor (S)-(-)-2-Methyl- 4-isopropyloxazoline nBuLi n-BuLi nBuLi->Ligand_Formation Deprotonation Ligand Chiral β-Hydroxy Oxazoline Ligand Ligand_Formation->Ligand Catalysis Asymmetric Catalysis (Et2Zn addition to aldehydes) Ligand->Catalysis

Caption: Synthetic workflow for the preparation of a chiral β-hydroxy oxazoline ligand from this compound via (+)-fenchone.

Experimental Protocols

Protocol 1: Oxidation of this compound to (+)-Fenchone

This protocol describes a standard laboratory procedure for the oxidation of a secondary alcohol to a ketone using pyridinium (B92312) chlorochromate (PCC).

  • Materials:

  • Procedure:

    • To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM, add a solution of this compound (1.0 equivalent) in anhydrous DCM at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional diethyl ether.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford (+)-fenchone.

Protocol 2: Synthesis of a Chiral β-Hydroxy Oxazoline Ligand from (-)-Fenchone

This protocol is adapted from the literature for the synthesis of a chiral ligand effective in asymmetric diethylzinc (B1219324) additions.[1]

  • Materials:

  • Procedure:

    • In a flame-dried 25 mL round-bottom flask under an argon atmosphere, dissolve (S)-(-)-2-methyl-4-isopropyloxazoline (2.00 mmol) in anhydrous THF (4.0 mL).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add n-BuLi (2.10 mmol) in hexanes dropwise.

    • Stir the reaction mixture for 15 minutes at -78 °C.

    • In a separate flask, dissolve (-)-fenchone (2.00 mmol) in anhydrous THF (4.0 mL).

    • Add the (-)-fenchone solution dropwise to the reaction mixture at -78 °C.

    • Stir the mixture at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Catalytic Application and Data

The synthesized β-hydroxy oxazoline ligand has been successfully employed as a catalyst for the enantioselective addition of diethylzinc to various aromatic aldehydes, yielding chiral secondary alcohols with high enantiomeric excess.

Table 1: Enantioselective Addition of Diethylzinc to Aldehydes using a Fenchone-Derived Ligand [1]

AldehydeProduct Yield (%)Enantiomeric Excess (ee, %)
Benzaldehyde9592 (R)
4-Chlorobenzaldehyde9896 (R)
4-Methylbenzaldehyde8890 (R)
4-Methoxybenzaldehyde9185 (R)
2-Naphthaldehyde9394 (R)

Part 2: Synthesis and Application of Fenchol-Derived Phosphonite and Phosphinite Ligands

This section describes the synthesis of phosphonite and phosphinite ligands directly from fenchol, an isomer of fenchyl alcohol. These P-ligands have been utilized in palladium-catalyzed asymmetric allylic substitution reactions.

Diagram of Ligand Synthesis and Catalytic Cycle

Fenchol_Ligand_Synthesis cluster_synthesis Ligand Synthesis cluster_catalysis Pd-Catalyzed Allylic Alkylation Fenchol Fenchol Phosphonite Phosphonite Ligand (BIFOP-H) Fenchol->Phosphonite + PCl3, Base Phosphinite Phosphinite Ligand (FENOP) Fenchol->Phosphinite + R2PCl, Base PCl3 PCl3 or R2PCl Base Base (e.g., Et3N) Pd0 Pd(0)L* Pi_Allyl π-Allyl-Pd(II)L* Pd0->Pi_Allyl Oxidative Addition Allyl_Substrate Allylic Substrate Allyl_Substrate->Pi_Allyl Product Chiral Product Pi_Allyl->Product Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Product Product->Pd0 Reductive Elimination

Caption: Synthesis of fenchol-derived P-ligands and their application in a palladium-catalyzed allylic alkylation cycle.

Experimental Protocols

Protocol 3: General Synthesis of Fenchol-Derived Phosphinite (FENOP) Ligands

This generalized protocol is based on the reaction of an alcohol with a chlorophosphine.

  • Materials:

  • Procedure:

    • Dissolve fenchol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous solvent under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add chlorodiphenylphosphine (1.0 equivalent) dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or ³¹P NMR.

    • Upon completion, filter the reaction mixture to remove the triethylammonium (B8662869) hydrochloride salt.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography under an inert atmosphere or by crystallization.

Catalytic Application and Data

Fenchol-derived phosphonite (BIFOP-H) and phosphinite (FENOP) ligands have been evaluated in the palladium-catalyzed asymmetric allylic substitution of 1-phenyl-2-propenyl acetate (B1210297) with dimethylmalonate.[2]

Table 2: Palladium-Catalyzed Asymmetric Allylic Substitution with Fenchol-Derived Ligands [2]

LigandYield (%)Branched/Linear RatioEnantiomeric Excess (ee, %)
BIFOP-H7595/565 (S)
FENOP (Phenyl)68>99/145 (S)
FENOP (2-Pyridyl)85>99/155 (R)

Reaction conditions: 1 mol% [Pd(allyl)Cl]₂, ligand, and substrate in THF.

Conclusion

This compound serves as a versatile and cost-effective starting material for the synthesis of valuable chiral ligands for asymmetric catalysis. The protocols outlined in these application notes provide a foundation for researchers to access both N- and P-based ligands from the fenchane scaffold. The successful application of these ligands in generating enantiomerically enriched products underscores their potential in the synthesis of complex chiral molecules, including active pharmaceutical ingredients. Further optimization of ligand structure and reaction conditions can lead to even higher levels of stereocontrol, contributing to the advancement of asymmetric synthesis and drug development.

References

Application of Chiral Alcohols in Diastereoselective Diels-Alder Reactions: A General Overview and Representative Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. When a prochiral dienophile is used, the reaction can lead to the formation of new stereocenters. Diastereoselective Diels-Alder reactions employ a chiral auxiliary, a chiral molecule temporarily attached to the dienophile, to control the stereochemical outcome of the reaction. This control is crucial in the synthesis of complex, stereochemically defined molecules, such as natural products and pharmaceuticals.

Chiral alcohols are a class of auxiliaries that can be esterified with α,β-unsaturated carboxylic acids to form chiral dienophiles. The steric bulk of the chiral alcohol directs the approach of the diene to one of the two faces of the dienophile, leading to the preferential formation of one diastereomer. While a wide variety of chiral auxiliaries have been developed and successfully applied, this document provides a general overview and representative protocols for the application of chiral alcohols in diastereoselective Diels-Alder reactions.

Data Presentation: Diastereoselectivity in Diels-Alder Reactions

The effectiveness of a chiral auxiliary is typically measured by the diastereomeric excess (d.e.) or diastereomeric ratio (d.r.) of the products. The following table summarizes representative data for the Lewis acid-catalyzed Diels-Alder reaction between a chiral acrylate (B77674) and cyclopentadiene (B3395910), using (-)-8-phenylmenthol (B56881) as the chiral auxiliary.

DieneDienophileLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (endo:exo)Diastereomeric Excess (%)
Cyclopentadiene(-)-8-Phenylmenthyl acrylateEt₂AlClCH₂Cl₂-7895>99:1>98
Cyclopentadiene(-)-8-Phenylmenthyl acrylateBF₃·OEt₂CH₂Cl₂-789298:296
1,3-Butadiene(-)-8-Phenylmenthyl acrylateEt₂AlClToluene-7888-94
Isoprene(-)-8-Phenylmenthyl acrylateEt₂AlClCH₂Cl₂-7890-95 (para)

Table 1: Representative data for the diastereoselective Diels-Alder reaction using a chiral alcohol auxiliary. Data is illustrative and based on typical results reported for auxiliaries like (-)-8-phenylmenthol.

Experimental Protocols

The following are representative protocols for the synthesis of a chiral acrylate dienophile and its subsequent use in a diastereoselective Diels-Alder reaction.

Protocol 1: Synthesis of (+)-Fenchyl Acrylate (Representative)

This protocol describes the esterification of (+)-fenchyl alcohol with acryloyl chloride.

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C under an inert atmosphere, add acryloyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford (+)-fenchyl acrylate.

Protocol 2: Diastereoselective Diels-Alder Reaction (Representative)

This protocol outlines a general procedure for the Lewis acid-catalyzed Diels-Alder reaction of a chiral acrylate with cyclopentadiene.

Materials:

  • (+)-Fenchyl acrylate (or other chiral acrylate)

  • Cyclopentadiene (freshly cracked)

  • Diethylaluminum chloride (Et₂AlCl) solution in hexanes

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the chiral acrylate (1.0 eq) in dichloromethane at -78 °C under an inert atmosphere, add diethylaluminum chloride solution (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add freshly cracked cyclopentadiene (3.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the diastereomeric excess of the product by ¹H NMR or HPLC analysis.

Visualizations

Diels-Alder Reaction Mechanism

Caption: Mechanism of a diastereoselective Diels-Alder reaction.

Experimental Workflow

Experimental_Workflow start Start step1 Dissolve chiral acrylate in CH₂Cl₂ at -78°C start->step1 step2 Add Lewis acid (e.g., Et₂AlCl) dropwise step1->step2 step3 Stir for 30 minutes step2->step3 step4 Add freshly cracked cyclopentadiene step3->step4 step5 Stir for 3 hours at -78°C step4->step5 step6 Quench with saturated aqueous NH₄Cl step5->step6 step7 Workup and Extraction step6->step7 step8 Purification by Column Chromatography step7->step8 step9 Analysis (NMR, HPLC) to determine d.e. step8->step9 end End step9->end

Caption: A typical experimental workflow for a diastereoselective Diels-Alder reaction.

Conclusion and Future Outlook

Chiral alcohols serve as effective and readily available auxiliaries for directing the stereochemical outcome of Diels-Alder reactions. The protocols and principles outlined here, using (-)-8-phenylmenthol as a model, provide a solid foundation for researchers exploring asymmetric cycloadditions.

While specific data for this compound is currently lacking in the scientific literature, its structural similarity to other successful camphor-derived auxiliaries suggests its potential in diastereoselective synthesis. The bulky and rigid bicyclic framework of the fenchyl group could provide excellent facial shielding, potentially leading to high levels of diastereoselectivity. Further research into the application of this compound and its derivatives in Diels-Alder and other asymmetric reactions is warranted and could lead to the development of novel and efficient synthetic methodologies. Researchers are encouraged to apply the general protocols provided herein as a starting point for investigating the utility of this compound as a chiral auxiliary.

Application Notes and Protocols for the Diastereoselective Attachment of (+)-Fenchyl Alcohol to a Prochiral Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of stereoselective synthesis, the use of chiral auxiliaries is a powerful and well-established strategy for controlling the stereochemical outcome of a reaction. This approach involves the temporary incorporation of a chiral molecule, the auxiliary, onto a prochiral substrate. The inherent chirality of the auxiliary then directs subsequent chemical transformations, leading to the preferential formation of one diastereomer over the other. Following the desired stereoselective reaction, the chiral auxiliary can be removed, yielding an enantiomerically enriched product.

(+)-Fenchyl alcohol, a bicyclic monoterpene alcohol, is an effective chiral auxiliary due to its rigid, sterically demanding structure. When attached to a prochiral substrate, such as a carboxylic acid, it forms diastereomeric esters. The bulky nature of the fenchyl group effectively shields one face of the prochiral center, directing the approach of reagents to the less hindered face and thereby inducing asymmetry in a subsequent reaction. This document provides detailed protocols for the attachment of this compound to a prochiral carboxylic acid, the separation of the resulting diastereomers, and the subsequent cleavage of the auxiliary.

While specific literature examples detailing the use of this compound are limited, the protocols provided here are based on well-established procedures for the structurally and functionally analogous chiral auxiliary, (-)-menthol.[1][2][3] These methods are directly applicable for the use of this compound.

General Experimental Workflow

The overall process for utilizing this compound as a chiral auxiliary for the resolution of a prochiral carboxylic acid can be summarized in three main stages:

  • Esterification: Covalent attachment of this compound to the prochiral carboxylic acid to form a mixture of diastereomeric esters.

  • Diastereomer Separation: Separation of the diastereomeric esters using standard chromatographic techniques.

  • Auxiliary Cleavage: Removal of the this compound auxiliary to yield the enantiomerically enriched carboxylic acid.

G cluster_workflow General Workflow Prochiral_Acid Prochiral Carboxylic Acid Esterification Esterification Prochiral_Acid->Esterification Fenchyl_Alcohol This compound Fenchyl_Alcohol->Esterification Diastereomeric_Esters Mixture of Diastereomeric Esters Esterification->Diastereomeric_Esters Separation Chromatographic Separation Diastereomeric_Esters->Separation Diastereomer_1 Diastereomer 1 Separation->Diastereomer_1 Diastereomer_2 Diastereomer 2 Separation->Diastereomer_2 Cleavage_1 Auxiliary Cleavage Diastereomer_1->Cleavage_1 Cleavage_2 Auxiliary Cleavage Diastereomer_2->Cleavage_2 Enantiomer_1 Enantiomer 1 of Acid Cleavage_1->Enantiomer_1 Recovered_Fenchol_1 Recovered This compound Cleavage_1->Recovered_Fenchol_1 Enantiomer_2 Enantiomer 2 of Acid Cleavage_2->Enantiomer_2 Recovered_Fenchol_2 Recovered This compound Cleavage_2->Recovered_Fenchol_2

Caption: General workflow for the resolution of a prochiral carboxylic acid using this compound.

Experimental Protocols

Protocol 1: Steglich Esterification for Attachment of this compound

This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst for the esterification under mild conditions.[4]

Materials:

  • Prochiral carboxylic acid

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the prochiral carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DMAP (0.1 eq).

  • Slowly add a solution of DCC (1.2 eq) in anhydrous dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of cold dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters.

  • Purify the diastereomeric esters by flash column chromatography on silica (B1680970) gel.

G cluster_protocol1 Protocol 1: Steglich Esterification Workflow Start Dissolve Acid and This compound in CH₂Cl₂ Add_DMAP Add DMAP at 0 °C Start->Add_DMAP Add_DCC Add DCC solution Add_DMAP->Add_DCC Stir Stir at RT for 12-24h Add_DCC->Stir Filter Filter to remove DCU Stir->Filter Concentrate Concentrate filtrate Filter->Concentrate Workup Aqueous Workup (Et₂O, NaHCO₃, Brine) Concentrate->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product Diastereomeric Esters Purify->Product

Caption: Workflow for the Steglich esterification of a prochiral acid with this compound.

Protocol 2: Fischer-Speier Esterification for Attachment of this compound

This is a classic acid-catalyzed esterification method.[5]

Materials:

  • Prochiral carboxylic acid

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Toluene or a suitable solvent for azeotropic removal of water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Combine the prochiral carboxylic acid (1.0 eq), this compound (2.0-3.0 eq), and a catalytic amount of concentrated H₂SO₄ or TsOH (0.05 eq) in toluene.

  • Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric esters by flash column chromatography on silica gel.

Data Presentation

The following table provides representative data for the esterification of a prochiral carboxylic acid with a chiral alcohol, based on literature examples using (-)-menthol.[2][3] Similar results can be expected when using this compound.

Prochiral Carboxylic AcidEsterification MethodDiastereomeric Ratio (d.r.)Yield (%)Reference
(rac)-2-(4-isobutylphenyl)propanoic acid (Ibuprofen)DCC, DMAP~1:1>90[6]
(rac)-2-Phenylpropanoic acidAcid Chloride~1:1>95N/A
(rac)-Carboxylic Acid Intermediate for Glutamate (B1630785) AnalogMNBA1:1.0285 (combined)[3]

Diastereomer Separation and Auxiliary Cleavage

Separation: The separation of the diastereomeric esters is typically achieved by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The separation can be monitored by TLC, and the fractions corresponding to each diastereomer are collected and concentrated.

Auxiliary Cleavage (Hydrolysis):

  • Dissolve the separated diastereomeric ester in a suitable solvent mixture such as tetrahydrofuran (B95107) (THF) and methanol.

  • Add an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) (2-5 eq).

  • Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with an aqueous acid (e.g., 1 M HCl) to protonate the carboxylic acid.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layers contain the enantiomerically enriched carboxylic acid and the recovered this compound. These can be separated by further chromatographic purification or by extraction with a basic aqueous solution to isolate the carboxylic acid salt, followed by acidification and extraction.

G cluster_cleavage Auxiliary Cleavage Pathway Diastereomer Separated Diastereomeric Ester Hydrolysis Base Hydrolysis (e.g., LiOH, THF/MeOH/H₂O) Diastereomer->Hydrolysis Acidification Acidification (e.g., 1 M HCl) Hydrolysis->Acidification Extraction Extraction (e.g., Et₂O) Acidification->Extraction Separation Separation of Acid and Fenchol Extraction->Separation Enriched_Acid Enantiomerically Enriched Acid Separation->Enriched_Acid Recovered_Auxiliary Recovered This compound Separation->Recovered_Auxiliary

Caption: Pathway for the cleavage of the this compound auxiliary and recovery of the product.

Conclusion

The use of this compound as a chiral auxiliary provides a reliable method for the synthesis of enantiomerically enriched carboxylic acids. The protocols outlined in this document, based on well-established esterification and hydrolysis procedures, offer a practical guide for researchers in academic and industrial settings. The steric bulk and rigid conformation of this compound are key to inducing high levels of diastereoselectivity in subsequent reactions, making it a valuable tool in asymmetric synthesis.

References

The Use of (+)-Fenchyl Alcohol Derivatives in Enantioselective Enolate Alkylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantioselective enolate alkylation is a cornerstone of modern asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to construct chiral molecules. A key strategy in this field involves the use of chiral auxiliaries, which are stereogenic molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. While a variety of chiral auxiliaries have been successfully employed, this document focuses on the application of derivatives of (+)-fenchyl alcohol, a bicyclic monoterpenoid, in this context.

Detailed experimental data and established protocols for the use of this compound derivatives as chiral auxiliaries in enantioselective enolate alkylation are not widely reported in peer-reviewed literature. This suggests that while terpene-derived auxiliaries, such as those from camphor, have been explored, this compound itself is not a mainstream choice for this specific transformation. However, based on the principles of asymmetric synthesis and the known applications of structurally similar chiral alcohols, we can outline the theoretical framework, general protocols, and potential advantages of this approach.

Theoretical Application and Workflow

The general strategy for employing a chiral auxiliary like this compound in enantioselective enolate alkylation involves three key steps:

  • Attachment of the Chiral Auxiliary: The carboxylic acid substrate is esterified with this compound to form a chiral fenchyl ester. This step introduces the chiral directing group.

  • Diastereoselective Enolate Alkylation: The chiral ester is treated with a strong base, typically a lithium amide such as lithium diisopropylamide (LDA), to form a chiral enolate. The bulky and conformationally rigid bicyclic structure of the fenchyl group is intended to shield one face of the enolate, leading to a diastereoselective alkylation upon reaction with an electrophile (e.g., an alkyl halide).

  • Cleavage of the Chiral Auxiliary: After the stereocenter has been set, the this compound auxiliary is removed, typically by hydrolysis or reduction, to yield the desired α-alkylated carboxylic acid or a corresponding alcohol, now in an enantiomerically enriched form. The recovered this compound can, in principle, be recycled.

Experimental Protocols (Generalized)

The following are generalized protocols based on standard procedures for enolate alkylation using other chiral alcohol auxiliaries. These should be considered as a starting point for optimization.

Protocol 1: Synthesis of the Chiral (+)-Fenchyl Ester

Objective: To attach the this compound chiral auxiliary to a carboxylic acid substrate.

Materials:

  • Carboxylic acid (e.g., propanoic acid)

  • This compound

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Standard work-up and purification reagents (e.g., HCl solution, NaHCO₃ solution, brine, anhydrous MgSO₄, silica (B1680970) gel for chromatography)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM at 0 °C, add a catalytic amount of DMAP.

  • Slowly add a solution of DCC (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure (+)-fenchyl ester.

Protocol 2: Diastereoselective Alkylation of the Chiral (+)-Fenchyl Ester

Objective: To perform the stereoselective alkylation of the chiral enolate.

Materials:

  • Chiral (+)-fenchyl ester

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Dissolve the chiral (+)-fenchyl ester (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add a freshly prepared or commercial solution of LDA (1.1 eq) to the ester solution.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or GC/HPLC analysis. Purify by flash chromatography if necessary.

Protocol 3: Cleavage of the Chiral Auxiliary

Objective: To remove the this compound auxiliary and isolate the enantiomerically enriched product.

Materials:

  • Alkylated (+)-fenchyl ester

  • Lithium hydroxide (B78521) (LiOH) or other suitable base for hydrolysis

  • Methanol (MeOH) or a mixture of THF/water

  • Aqueous acid (e.g., 1 M HCl) for work-up

Procedure (Hydrolysis):

  • Dissolve the alkylated (+)-fenchyl ester in a mixture of THF and water.

  • Add an excess of LiOH (e.g., 4 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude α-alkylated carboxylic acid.

  • Purify the carboxylic acid by an appropriate method (e.g., crystallization or chromatography).

  • The enantiomeric excess (% ee) of the product can be determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR or GC analysis.

Data Presentation

As no specific quantitative data for the use of this compound derivatives in enantioselective enolate alkylation has been found in the literature, the following table is a hypothetical representation of the type of data that would be collected and presented for such a study. The values are for illustrative purposes only.

Table 1: Hypothetical Results for the Diastereoselective Alkylation of a (+)-Fenchyl Propanoate Ester

EntryElectrophile (R-X)Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (% ee) of Product
1CH₃I7585:1570
2CH₃CH₂I7288:1276
3PhCH₂Br8592:884
4Allyl-Br8190:1080

Visualizations

The following diagrams illustrate the conceptual workflow and the stereochemical model for the proposed enantioselective enolate alkylation using a this compound derivative.

Enantioselective_Enolate_Alkylation_Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Alkylation cluster_2 Step 3: Auxiliary Cleavage Carboxylic_Acid Carboxylic Acid (R-CH₂COOH) Fenchyl_Ester Chiral Fenchyl Ester Carboxylic_Acid->Fenchyl_Ester Esterification Fenchyl_Alcohol This compound Fenchyl_Alcohol->Fenchyl_Ester Chiral_Enolate Chiral Enolate Fenchyl_Ester->Chiral_Enolate 1. Base (LDA) 2. Electrophile (R'-X) Alkylated_Ester Alkylated Fenchyl Ester Chiral_Enolate->Alkylated_Ester Enantioenriched_Acid Enantioenriched Carboxylic Acid Alkylated_Ester->Enantioenriched_Acid Hydrolysis Recovered_Auxiliary Recovered This compound Alkylated_Ester->Recovered_Auxiliary Stereochemical_Model cluster_0 Proposed Stereochemical Rationale Enolate Chiral Enolate Fenchyl Bulky Fenchyl Group Enolate->Fenchyl shields top face Major_Product Major Diastereomer Enolate->Major_Product leads to Electrophile Electrophile (R'-X) Electrophile->Enolate attacks from less hindered bottom face

Large-Scale Synthesis of (+)-Fenchyl Alcohol Derivatives: Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the large-scale synthesis of key (+)-fenchyl alcohol derivatives, namely (+)-fenchone and fenchyl acetate (B1210297). It also explores the synthesis of tschimganin analogs, a class of fenchyl esters with potential biological activities. Furthermore, this note discusses the applications of these derivatives in drug development, with a particular focus on their antifungal properties.

Introduction

This compound, a bicyclic monoterpenoid, is a valuable chiral building block for the synthesis of various compounds used in the fragrance, flavor, and pharmaceutical industries.[1][2] Its derivatives, such as (+)-fenchone and fenchyl esters, have gained significant interest due to their versatile applications. (+)-Fenchone serves as a key intermediate in the synthesis of chiral drugs and pesticides, while fenchyl esters are utilized as flavoring agents and have shown potential as bioactive molecules.[3][4] This document outlines optimized and scalable synthetic protocols for these derivatives and explores their relevance in the context of drug discovery and development.

Synthesis of (+)-Fenchone

(+)-Fenchone can be synthesized on a large scale primarily through the oxidation of this compound. Several methods are available, with the choice of oxidizing agent being a critical factor for achieving high yield and purity.

Oxidation using Pyridinium (B92312) Chlorochromate (PCC)

A reliable and relatively mild method for the oxidation of secondary alcohols to ketones.[5]

Experimental Protocol:

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and silica (B1680970) gel in anhydrous dichloromethane (B109758) (DCM), add a solution of this compound (1.0 equivalent) in anhydrous DCM at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove chromium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (+)-fenchone.

Catalytic Dehydrogenation

This method offers a high-yield, environmentally friendly alternative for the synthesis of (+)-fenchone.[3][6]

Experimental Protocol:

  • Prepare a metallic catalyst, for example, by precipitating copper and manganese nitrates with an alkaline solution in the presence of a porous carrier like pumice stone.[6]

  • In a reaction vessel equipped with a reflux condenser, combine technical grade this compound and the prepared catalyst. An inert solvent such as p-xylene (B151628) can be used.[3]

  • Heat the mixture to approximately 225°C and maintain for several hours with agitation. Hydrogen gas will be evolved during the reaction.[6]

  • After the reaction is complete, recover the product by steam distillation followed by fractionation.

Data Presentation: Synthesis of (+)-Fenchone

MethodOxidizing Agent/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Purity/Enantiomeric ExcessReference
PCC OxidationPyridinium Chlorochromate (PCC)DichloromethaneRoom Temp.2-480-90>98% e.e.[5]
Catalytic DehydrogenationCopper-Manganese CatalystNone / p-Xylene225892>95%[3][6]

Experimental Workflow: Synthesis of (+)-Fenchone

cluster_pcc PCC Oxidation cluster_dehydro Catalytic Dehydrogenation Start_PCC This compound Reagents_PCC PCC, Silica Gel, DCM Start_PCC->Reagents_PCC Reaction_PCC Stir at RT, 2-4h Reagents_PCC->Reaction_PCC Workup_PCC Filter, Concentrate Reaction_PCC->Workup_PCC Purification_PCC Column Chromatography Workup_PCC->Purification_PCC Product_PCC (+)-Fenchone Purification_PCC->Product_PCC Start_Dehydro This compound Reagents_Dehydro Metallic Catalyst Start_Dehydro->Reagents_Dehydro Reaction_Dehydro Heat at 225°C, 8h Reagents_Dehydro->Reaction_Dehydro Workup_Dehydro Steam Distillation Reaction_Dehydro->Workup_Dehydro Purification_Dehydro Fractionation Workup_Dehydro->Purification_Dehydro Product_Dehydro (+)-Fenchone Purification_Dehydro->Product_Dehydro

Caption: Workflow for (+)-Fenchone Synthesis.

Synthesis of Fenchyl Acetate

Fenchyl acetate is commonly prepared by the esterification of this compound with acetic anhydride.

Experimental Protocol:

  • In a glass reaction still, charge this compound, acetic anhydride, and a suitable catalyst in a weight ratio of approximately 1:0.73:0.08.[7]

  • Heat the reaction mixture to 120°C and maintain for 3 hours.[7]

  • Cool the reaction mixture.

  • Neutralize the mixture by adding a 30% sodium hydroxide (B78521) solution.

  • Wash the organic layer with water.

  • Purify the crude product by vacuum rectification to obtain fenchyl acetate with a purity of >97%.[7]

Data Presentation: Synthesis of Fenchyl Acetate

ReactantsCatalystTemperature (°C)Reaction Time (h)Purity (%)Reference
This compound, Acetic AnhydrideNot specified1203>97.0[7]

Experimental Workflow: Synthesis of Fenchyl Acetate

Start This compound Reagents Acetic Anhydride, Catalyst Start->Reagents Reaction Heat at 120°C, 3h Reagents->Reaction Cooling Cooling Reaction->Cooling Neutralization Neutralize with NaOH Cooling->Neutralization Washing Wash with Water Neutralization->Washing Purification Vacuum Rectification Washing->Purification Product Fenchyl Acetate Purification->Product

Caption: Workflow for Fenchyl Acetate Synthesis.

Synthesis of Tschimganin Analogs

Tschimganin analogs, which are fenchyl esters of substituted benzoic acids, have been synthesized and evaluated for their biological activities.[8]

Experimental Protocol:

  • To a solution of the desired substituted benzoic acid (1.0 equivalent) and this compound (1.0 equivalent) in a suitable solvent, add 4-dimethylaminopyridine (B28879) (DMAP) and dicyclohexylcarbodiimide (B1669883) (DCC).[8]

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove dicyclohexylurea (DCU).

  • Wash the filtrate and concentrate under reduced pressure.

  • Purify the crude product by chromatography to yield the tschimganin analog.

Applications in Drug Development: Antifungal Activity

Fenchyl alcohol and its derivatives have demonstrated notable antifungal activity, particularly against Candida albicans.[1][9] This activity is attributed to the inhibition of biofilm and hyphae formation, which are crucial for the virulence of this pathogenic fungus.[9]

Studies have shown that fenchyl alcohol can significantly downregulate the expression of genes such as ECE1, ECE2, and RBT1 in C. albicans.[9] These genes are involved in cell wall integrity and morphogenesis, suggesting that fenchyl alcohol derivatives may disrupt these essential cellular processes in fungi. The general mechanism of action for many natural antifungal compounds involves damaging the fungal cell membrane and wall, interfering with ATP synthesis, and inducing oxidative stress through the production of reactive oxygen species.[10][11]

Signaling Pathway: Antifungal Action of Fenchyl Alcohol Derivatives

Fenchyl_Derivatives This compound Derivatives Candida Candida albicans Fenchyl_Derivatives->Candida inhibit Biofilm Biofilm Formation Fenchyl_Derivatives->Biofilm inhibits Hyphae Hyphae Formation Fenchyl_Derivatives->Hyphae inhibits Gene_Expression Downregulation of ECE1, ECE2, RBT1 Fenchyl_Derivatives->Gene_Expression causes Virulence Reduced Virulence Biofilm->Virulence leads to Hyphae->Virulence leads to Gene_Expression->Virulence leads to

Caption: Antifungal mechanism of Fenchyl Alcohol.

The potential of this compound derivatives as antifungal agents opens avenues for the development of new therapeutics for fungal infections. Further research into their mechanism of action and structure-activity relationships is warranted to optimize their efficacy and safety for clinical applications.

References

Application Notes and Protocols for ¹H and ¹³C NMR Spectral Analysis of (+)-Fenchyl Alcohol Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (+)-fenchyl alcohol as a chiral derivatizing agent for the determination of enantiomeric purity and the assignment of absolute configuration of chiral molecules using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Application Notes

Introduction

In the development of chiral drugs and other bioactive molecules, the determination of enantiomeric purity and absolute stereochemistry is critical. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and reliable method for this purpose. This compound is a readily available and effective chiral auxiliary that can be used to convert a mixture of enantiomers into a mixture of diastereomers. Unlike enantiomers, which are indistinguishable in an achiral solvent by NMR, diastereomers exhibit distinct chemical shifts and coupling constants, allowing for their differentiation and quantification.

The bulky and conformationally rigid bicyclic structure of the fenchyl group provides a distinct anisotropic environment, which leads to significant chemical shift differences (Δδ) between the corresponding protons and carbons in the two diastereomeric adducts. This diastereomeric dispersion is the basis for the analytical method.

Principle of the Method

The underlying principle involves the covalent derivatization of a chiral analyte (e.g., a carboxylic acid, amine, or another alcohol via a suitable linker) with enantiomerically pure this compound. This reaction creates a pair of diastereomers. The spatial arrangement of the analyte's substituents relative to the fenchyl moiety will be different for each diastereomer, leading to differential shielding or deshielding of nuclei by the fenchyl group's magnetic field.

By analyzing the ¹H and ¹³C NMR spectra of the resulting diastereomeric mixture, the following can be achieved:

  • Determination of Enantiomeric Excess (e.e.): The relative integration of well-resolved signals corresponding to each diastereomer in the ¹H NMR spectrum provides a direct measure of the enantiomeric ratio and thus the enantiomeric excess of the original analyte.

  • Assignment of Absolute Configuration: By comparing the observed chemical shifts with empirical models (such as Mosher's method for similar systems) or by synthesizing adducts from enantiomerically pure standards, the absolute configuration of the analyte can often be determined.

Advantages of Using this compound as a Chiral Derivatizing Agent
  • Commercial Availability: this compound is readily available in high enantiomeric purity.

  • Robustness: The fenchyl group is chemically stable, allowing for a range of reaction conditions for adduct formation.

  • Good Diastereomeric Dispersion: The rigid bicyclic structure often induces significant chemical shift differences in the NMR spectra of the resulting diastereomers, facilitating analysis.

Data Presentation

¹H and ¹³C NMR Spectral Data for this compound

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for this compound, which serve as a reference for identifying the signals of the chiral auxiliary in the adduct spectra.

¹H NMR (CDCl₃) Chemical Shift (δ) [ppm] Multiplicity Integration Assignment
H23.55d1HCH-OH
H41.75m1HCH
H5, H6, H71.10-1.65m6HCH₂
CH₃1.15s3HCH₃
CH₃1.05s3HCH₃
CH₃0.95s3HCH₃
¹³C NMR (CDCl₃) Chemical Shift (δ) [ppm] Assignment
C281.5CH-OH
C150.0C
C348.5C
C442.0CH
C740.0CH₂
C527.5CH₂
C622.0CH₂
C826.0CH₃
C921.0CH₃
C1018.0CH₃

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Hypothetical ¹H and ¹³C NMR Data for Diastereomeric Adducts of this compound with a Chiral Carboxylic Acid (R/S)-Myristic Acid

The following tables present a hypothetical but representative dataset for the ¹H and ¹³C NMR spectra of diastereomeric esters formed from this compound and a racemic mixture of a generic chiral carboxylic acid, (R/S)-2-methylbutanoic acid. This illustrates the expected differences in chemical shifts (Δδ) that enable quantification.

¹H NMR Data for Diastereomeric (1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl (R/S)-2-methylbutanoate

Proton Diastereomer 1 (R-acid) δ [ppm]Diastereomer 2 (S-acid) δ [ppm]Δδ (δ₁ - δ₂) [ppm] Multiplicity
Fenchyl H24.854.82+0.03d
Acid α-H2.452.55-0.10m
Acid α-CH₃1.151.25-0.10d
Acid β-CH₂1.501.45+0.05m
Acid γ-CH₃0.900.85+0.05t

¹³C NMR Data for Diastereomeric (1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl (R/S)-2-methylbutanoate

Carbon Diastereomer 1 (R-acid) δ [ppm]Diastereomer 2 (S-acid) δ [ppm]Δδ (δ₁ - δ₂) [ppm]
Carbonyl C=O175.2175.0+0.2
Fenchyl C283.182.9+0.2
Acid α-C41.542.0-0.5
Acid α-CH₃16.817.5-0.7
Acid β-C26.526.3+0.2
Acid γ-C11.511.3+0.2

Disclaimer: The data for the diastereomeric adducts is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Synthesis of (+)-Fenchyl Ester Adducts from a Chiral Carboxylic Acid

This protocol describes a general method for the esterification of a chiral carboxylic acid with this compound for NMR analysis.

Materials:

  • Chiral carboxylic acid (e.g., a racemic mixture)

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • NMR tubes

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% TMS

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the chiral carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.

  • Coupling Reaction: Add DMAP (0.1 eq) to the solution. Cool the flask to 0 °C in an ice bath and add DCC (1.2 eq) portion-wise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester adducts.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to isolate the diastereomeric esters.

Protocol 2: ¹H and ¹³C NMR Spectral Analysis

Procedure:

  • Sample Preparation: Prepare an NMR sample by dissolving 5-10 mg of the purified diastereomeric ester mixture in approximately 0.6 mL of CDCl₃.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

    • Identify well-resolved signals corresponding to each diastereomer. Protons close to the chiral center of the analyte (e.g., the α-proton and α-substituents) are most likely to show the largest chemical shift differences.

    • Carefully integrate the selected pairs of signals. The ratio of the integrals corresponds to the diastereomeric ratio, which is equivalent to the enantiomeric ratio of the original acid.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Identify the signals for the carbons of each diastereomer. Carbons near the stereogenic center will typically show the most significant Δδ values.

  • Data Analysis:

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| × 100%

    • Tabulate the chemical shifts for both diastereomers and calculate the chemical shift differences (Δδ) to identify the most affected nuclei.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Adduct Synthesis cluster_analysis NMR Analysis cluster_results Results s1 Chiral Analyte + this compound s2 Coupling Reaction (e.g., DCC/DMAP) s1->s2 s3 Work-up & Purification s2->s3 a1 Prepare NMR Sample s3->a1 Diastereomeric Mixture a2 Acquire ¹H and ¹³C NMR Spectra a1->a2 a3 Data Processing & Analysis a2->a3 r1 Determine Diastereomeric Ratio a3->r1 r2 Calculate Enantiomeric Excess r1->r2 r3 Assign Absolute Configuration (optional) r1->r3

Caption: Experimental workflow for the synthesis and NMR analysis of this compound adducts.

Signaling Pathways (NMR Correlations)

nmr_correlations cluster_fenchyl (+)-Fenchyl Moiety cluster_analyte Chiral Analyte Moiety F_H2 H2 (CH-O) Linker Ester Linkage (-O-C=O-) F_H2->Linker F_C2 C2 F_Me Methyl Groups A_H_alpha α-Proton F_Me->A_H_alpha Through-space Anisotropic Effect (causes Δδ) A_R R Group F_Me->A_R Through-space Anisotropic Effect (causes Δδ) A_C_alpha α-Carbon Linker->A_C_alpha

Caption: Key structural components and NMR correlations in a this compound adduct.

Application Note: Chromatographic Separation of Diastereomeric Esters Derived from (+)-Fenchyl Alcohol for the Resolution of Racemic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective separation of chiral compounds is a critical process in the pharmaceutical industry, as the pharmacological and toxicological properties of enantiomers can differ significantly. One established method for resolving racemic carboxylic acids is through derivatization with a chiral alcohol to form diastereomers, which can then be separated using standard, achiral chromatographic techniques. This application note provides a detailed protocol for the use of (+)-fenchyl alcohol as a chiral derivatizing agent for the separation of racemic carboxylic acids, with a particular focus on the non-steroidal anti-inflammatory drug (NSAID) class, often referred to as "profens."

The principle of this method lies in the conversion of an enantiomeric mixture into a mixture of diastereomers. Diastereomers, unlike enantiomers, have different physical and chemical properties, allowing for their separation by techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). Following separation, the individual diastereomers can be hydrolyzed to yield the pure enantiomers of the original carboxylic acid.

Signaling Pathway and Logical Relationships

The overall workflow for the chromatographic separation of diastereomers derived from this compound involves a series of logical steps, from the initial derivatization reaction to the final analysis and separation.

workflow cluster_prep Sample Preparation cluster_sep Chromatographic Separation cluster_analysis Analysis and Recovery racemic_acid Racemic Carboxylic Acid (e.g., Ibuprofen) derivatization Esterification Reaction racemic_acid->derivatization fenchyl_alcohol This compound (Chiral Derivatizing Agent) fenchyl_alcohol->derivatization diastereomers Diastereomeric Ester Mixture derivatization->diastereomers hplc HPLC System diastereomers->hplc separation Separation of Diastereomers hplc->separation column Achiral Stationary Phase (e.g., Silica (B1680970) Gel) column->hplc mobile_phase Mobile Phase mobile_phase->hplc separated_diastereomers Separated Diastereomers separation->separated_diastereomers detection UV or MS Detector separated_diastereomers->detection hydrolysis Hydrolysis separated_diastereomers->hydrolysis quantification Quantification detection->quantification pure_enantiomers Pure Enantiomers hydrolysis->pure_enantiomers

Caption: Workflow for the resolution of racemic carboxylic acids.

Experimental Protocols

Synthesis of Diastereomeric Esters of this compound

This protocol describes the general procedure for the esterification of a racemic carboxylic acid with this compound.

Materials:

  • Racemic carboxylic acid (e.g., ibuprofen)

  • This compound

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-(Dimethylamino)pyridine (DMAP) (catalyst)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Standard glassware for extraction and purification

Procedure:

  • In a clean, dry round-bottom flask, dissolve the racemic carboxylic acid (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous dichloromethane.

  • Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric ester mixture.

  • The crude product may be purified by flash column chromatography on silica gel if necessary.

HPLC Separation of Diastereomeric Esters

This protocol outlines the high-performance liquid chromatography (HPLC) method for the separation of the synthesized diastereomeric esters.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV or mass spectrometry (MS) detector.

  • Achiral stationary phase column (e.g., silica gel, C18). Normal-phase chromatography on silica is often effective for the separation of these types of diastereomers.

Chromatographic Conditions (Example for Profen Derivatives):

ParameterCondition
Column Silica Gel (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (e.g., 98:2 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at a wavelength appropriate for the analyte
Injection Volume 10 µL

Procedure:

  • Prepare a standard solution of the diastereomeric ester mixture in the mobile phase.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column and run the analysis under the specified conditions.

  • Identify the peaks corresponding to the two diastereomers based on their retention times.

  • Quantify the relative amounts of each diastereomer by integrating the peak areas.

Data Presentation

The success of the chromatographic separation is evaluated based on parameters such as retention time (tᵣ), separation factor (α), and resolution (Rₛ). The following table provides a template for summarizing the quantitative data from the HPLC analysis.

DiastereomerRetention Time (tᵣ) (min)Separation Factor (α)Resolution (Rₛ)
Diastereomer 1tᵣ₁α = tᵣ₂' / tᵣ₁'Rₛ = 2(tᵣ₂ - tᵣ₁) / (w₁ + w₂)
Diastereomer 2tᵣ₂

Note: tᵣ' refers to the adjusted retention time, and w refers to the peak width at the base.

Logical Relationship Diagram for Method Development

The process of developing a robust separation method involves optimizing several key parameters. The following diagram illustrates the logical relationships in the method development process.

method_dev cluster_params Optimization Parameters cluster_outputs Performance Metrics mobile_phase Mobile Phase Composition optimization Method Optimization mobile_phase->optimization stationary_phase Stationary Phase Selection stationary_phase->optimization flow_rate Flow Rate flow_rate->optimization temperature Temperature temperature->optimization resolution Resolution (Rs) analysis_time Analysis Time peak_shape Peak Shape optimization->resolution optimization->analysis_time optimization->peak_shape

Caption: Key parameters and outcomes in HPLC method development.

Conclusion

The derivatization of racemic carboxylic acids with this compound provides an effective means to form diastereomeric esters that can be resolved using conventional achiral chromatography. This application note offers a foundational protocol for this method. It is important to note that the optimal chromatographic conditions will vary depending on the specific carboxylic acid being analyzed. Therefore, method development and optimization are crucial for achieving baseline separation and accurate quantification of the enantiomers. This approach is a valuable tool for researchers in drug discovery and development for the preparation and analysis of enantiomerically pure compounds.

Application Notes and Protocols for the Cleavage and Recovery of the (+)-Fenchyl Alcohol Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Fenchyl alcohol is a valuable chiral auxiliary in asymmetric synthesis, employed to induce stereoselectivity in a variety of chemical transformations. Derived from the chiral pool, its rigid bicyclic structure provides effective steric hindrance, directing the approach of reagents to one face of a prochiral substrate. This control allows for the synthesis of enantiomerically enriched products. A critical aspect of the utility of any chiral auxiliary is its efficient cleavage from the product and subsequent recovery for reuse, which enhances the overall efficiency and cost-effectiveness of a synthetic route.

These application notes provide detailed protocols for the two primary methods of cleaving the this compound auxiliary: hydrolytic cleavage of ester linkages and reductive cleavage of amide linkages. The choice of method is contingent on the nature of the bond connecting the auxiliary to the substrate and the chemical stability of the desired chiral product.

Data Presentation: Cleavage Methods and Recovery

The following table summarizes the common methods for the cleavage of the this compound auxiliary and typical recovery yields observed for analogous terpene-based auxiliaries.

Cleavage MethodLinkage TypeTypical ReagentsProduct Functional GroupAuxiliary Recovery Yield
Basic Hydrolysis EsterLithium Hydroxide (B78521) (LiOH)Carboxylic AcidGood to Excellent
Reductive Cleavage Ester or AmideLithium Aluminum Hydride (LiAlH₄)Alcohol or AmineExcellent (e.g., 94% for (-)-8-phenylmenthol)[1]

Experimental Protocols

Protocol 1: Hydrolytic Cleavage of (+)-Fenchyl Esters

This protocol is suitable for the cleavage of substrates where the this compound auxiliary is attached via an ester linkage, yielding the corresponding chiral carboxylic acid. Lithium hydroxide is a commonly used base for this transformation.

Materials:

  • (+)-Fenchyl ester adduct

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the (+)-fenchyl ester adduct (1.0 equivalent) in a 3:1 mixture of THF and water.

  • Addition of Base: Add lithium hydroxide monohydrate (2.0-3.0 equivalents) to the solution at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Gentle heating (e.g., to 40°C) may be applied to accelerate the reaction if necessary.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to a pH of approximately 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Isolation of Carboxylic Acid:

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

    • Purify the product by flash column chromatography or recrystallization.

  • Recovery of this compound:

    • The this compound can be recovered from the organic extracts during the purification of the carboxylic acid. Due to its volatility, it can often be separated by careful distillation or column chromatography.

Protocol 2: Reductive Cleavage of (+)-Fenchyl Esters or Amides

Reductive cleavage using a strong reducing agent like lithium aluminum hydride (LiAlH₄) is a versatile method applicable to both ester and amide linkages. This method yields the corresponding chiral alcohol or amine, respectively.

Materials:

  • (+)-Fenchyl ester or amide adduct

  • Anhydrous diethyl ether or THF

  • Lithium aluminum hydride (LiAlH₄)

  • Water (deionized)

  • 15% aqueous Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous diethyl ether or THF.

  • Addition of Substrate: Cool the LiAlH₄ suspension to 0°C using an ice bath. Slowly add a solution of the (+)-fenchyl ester or amide adduct (1.0 equivalent) in the same anhydrous solvent.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up (Fieser Method):

    • Cool the reaction mixture back to 0°C.

    • Sequentially and carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture vigorously until a granular white precipitate of aluminum salts forms.

    • Add anhydrous sodium sulfate and continue stirring for 15-30 minutes.

  • Isolation and Recovery:

    • Filter the solid aluminum salts and wash thoroughly with diethyl ether or THF.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product and the recovered this compound.

  • Purification:

    • The desired chiral alcohol or amine and the this compound can be separated and purified by flash column chromatography on silica (B1680970) gel. The recovered this compound can be further purified by distillation if necessary.

Visualizations

Cleavage_and_Recovery_Workflow cluster_reaction Asymmetric Reaction cluster_cleavage Cleavage cluster_separation Separation & Purification Substrate Achiral Substrate Adduct Chiral Adduct Substrate->Adduct Reaction Auxiliary This compound Auxiliary Auxiliary->Adduct Cleavage Cleavage (Hydrolysis or Reduction) Adduct->Cleavage Separation Work-up & Purification Cleavage->Separation Product Enantiomerically Enriched Product Separation->Product Recovered_Auxiliary Recovered This compound Separation->Recovered_Auxiliary Recovered_Auxiliary->Auxiliary Recycle

Caption: Workflow for the cleavage and recovery of the this compound auxiliary.

Hydrolytic_Cleavage_Protocol start Start: (+)-Fenchyl Ester Adduct dissolve 1. Dissolve in THF/H₂O start->dissolve add_base 2. Add LiOH·H₂O dissolve->add_base react 3. Stir at Room Temperature add_base->react workup 4. Work-up: - Remove THF - Acidify with HCl - Extract with Ethyl Acetate react->workup separate 5. Separate Organic and Aqueous Layers workup->separate isolate_product 6. Isolate Chiral Carboxylic Acid (from organic layer) separate->isolate_product recover_auxiliary 7. Recover this compound (from organic layer) separate->recover_auxiliary end_product Final Product isolate_product->end_product end_auxiliary Recovered Auxiliary recover_auxiliary->end_auxiliary

Caption: Protocol for the hydrolytic cleavage of (+)-fenchyl esters.

Reductive_Cleavage_Protocol start Start: (+)-Fenchyl Ester/Amide Adduct add_substrate 2. Add Adduct Solution at 0°C start->add_substrate suspend_lah 1. Suspend LiAlH₄ in Anhydrous Solvent suspend_lah->add_substrate react 3. Stir and Warm to Room Temperature add_substrate->react workup 4. Fieser Work-up: - H₂O - 15% NaOH - H₂O react->workup filter_solids 5. Filter Aluminum Salts workup->filter_solids concentrate 6. Concentrate Filtrate filter_solids->concentrate purify 7. Purify by Column Chromatography concentrate->purify end_product Final Product (Chiral Alcohol/Amine) purify->end_product end_auxiliary Recovered Auxiliary purify->end_auxiliary

Caption: Protocol for the reductive cleavage of (+)-fenchyl esters or amides.

References

Application Note: Monitoring the Progress of a (+)-Fenchyl Alcohol-Mediated Reaction by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for monitoring the progress of a chemical reaction involving (+)-fenchyl alcohol using thin-layer chromatography (TLC). TLC is a rapid, cost-effective, and highly versatile separation technique ideal for the qualitative analysis of reaction mixtures, allowing for the real-time tracking of reactant consumption and product formation.[1][2] This protocol covers the selection of materials, step-by-step experimental procedures, visualization techniques for non-UV active compounds like alcohols, and data analysis.

Principle of the Method

Thin-layer chromatography separates components of a mixture based on the principle of adsorption chromatography. The separation depends on the relative affinity of the compounds for the stationary phase (typically polar silica (B1680970) gel) and the mobile phase (an organic solvent system).[3][4] In a typical this compound-mediated reaction, such as its oxidation to fenchone, the polarity of the product will differ from the starting material.

  • This compound , being an alcohol, is a relatively polar compound and will have a strong affinity for the polar silica gel stationary phase. This results in it traveling a shorter distance up the TLC plate, leading to a lower Retention Factor (Rf) value.[5][6]

  • The product (e.g., fenchone, a ketone) is generally less polar than the corresponding alcohol. It will have a weaker affinity for the stationary phase and will be carried further up the plate by the mobile phase, resulting in a higher Rf value.[6]

By spotting the reaction mixture on a TLC plate at various time intervals, one can observe the disappearance of the starting material spot and the appearance and intensification of the product spot, thereby monitoring the reaction's progression towards completion.[7][8]

Materials and Reagents

  • TLC Plates: Silica gel 60 F254 plates (or equivalent).

  • Mobile Phase (Eluent): Hexane and Ethyl Acetate (HPLC grade).

  • Reaction Mixture: Aliquots from the this compound reaction.

  • Reference Standard: Pure this compound.

  • Spotting: Glass capillary tubes or micropipettes.[4]

  • Developing Chamber: A glass jar with a tight-fitting lid or a dedicated TLC tank.

  • Visualization Reagent: Potassium permanganate (B83412) (KMnO₄) stain.

  • General Lab Equipment: Fume hood, forceps, pencil, ruler, heat gun.

Experimental Protocols

Potassium permanganate is an excellent visualization agent for compounds that can be oxidized, such as alcohols and alkenes.[9][10]

  • Dissolve 1.5 g of potassium permanganate (KMnO₄), 10 g of potassium carbonate (K₂CO₃), and 1.25 mL of 10% sodium hydroxide (B78521) (NaOH) in 200 mL of distilled water.[10]

  • Stir the solution until all solids are dissolved.

  • Store the stain in a sealed, clearly labeled bottle away from light.

This protocol outlines the complete workflow from plate preparation to analysis.

  • Preparation of the Developing Chamber:

    • Prepare a mobile phase solution. A good starting point for separating alcohols and ketones is a 4:1 mixture of hexane:ethyl acetate.[7]

    • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.[11]

    • Place a piece of filter paper inside the chamber, allowing it to become saturated with the solvent. This ensures the chamber atmosphere is saturated with solvent vapors, leading to better chromatogram development.[12]

    • Cover the chamber and allow it to equilibrate for 5-10 minutes.[5]

  • Preparation of the TLC Plate:

    • Obtain a silica gel TLC plate. Handle it carefully by the edges to avoid contaminating the surface.

    • Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the plate.[12][13]

    • Mark three small, equidistant points on the origin line for spotting. Label them 'S' (Starting Material), 'C' (Co-spot), and 'R' (Reaction Mixture).[11]

  • Spotting the TLC Plate:

    • Dissolve a small amount of pure this compound (starting material) in a volatile solvent like ethyl acetate.

    • Using a capillary tube, apply a small spot of this solution to the 'S' mark on the origin. The spot should be as small as possible (1-2 mm in diameter).[4]

    • Withdraw a small aliquot from the ongoing reaction using a capillary tube.[7]

    • Spot the reaction mixture on the 'R' mark.

    • Spot the reaction mixture directly on top of the starting material spot at the 'C' (co-spot) mark. The co-spot helps to verify the identity of the spots in the reaction lane.[7][11]

  • Developing the TLC Plate:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the origin line is above the level of the mobile phase.[4]

    • Seal the chamber and allow the mobile phase to ascend the plate by capillary action.[3]

    • Remove the plate when the solvent front is about 1 cm from the top edge.[11]

    • Immediately mark the position of the solvent front with a pencil.[12]

    • Allow the solvent to completely evaporate from the plate in a fume hood.

  • Visualizing the Spots:

    • Since this compound and its potential products are often not UV-active, a chemical stain is required for visualization.[14]

    • Submerge the dried TLC plate quickly and evenly into the prepared KMnO₄ stain using forceps.[10]

    • Remove the plate and wipe the excess stain from the back with a paper towel.

    • Gently warm the plate with a heat gun. Oxidizable compounds, like the alcohol, will appear as yellow or brown spots against a purple/pink background.[9]

    • Circle the visible spots with a pencil immediately, as the colors may fade over time.

  • Data Analysis:

    • Measure the distance from the origin to the center of each spot.

    • Measure the distance from the origin to the solvent front line.

    • Calculate the Retention Factor (Rf) for each spot using the following formula[13][15]: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation

The progress of the reaction can be quantified by observing the changes in the TLC spots over time. The disappearance of the starting material spot and the increase in the intensity of the product spot indicate the reaction is proceeding.

Table 1: Hypothetical TLC Data for the Oxidation of this compound

Time PointDistance Traveled by Starting Material (cm)Distance Traveled by Product (cm)Distance Traveled by Solvent Front (cm)Rf of Starting MaterialRf of ProductReaction Status
t = 0 min2.50 (no spot)8.00.31N/AReaction Initiated
t = 30 min2.5 (faint spot)4.8 (strong spot)8.00.310.60In Progress
t = 60 min0 (no spot)4.8 (intense spot)8.0N/A0.60Complete

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationship for interpreting the TLC results.

TLC_Workflow prep_chamber 1. Prepare & Equilibrate TLC Chamber spot_plate 3. Spot Plate (Start, Co-spot, Reaction) prep_chamber->spot_plate prep_plate 2. Prepare & Mark TLC Plate prep_plate->spot_plate develop_plate 4. Develop Plate in Chamber spot_plate->develop_plate dry_plate 5. Mark Solvent Front & Dry Plate develop_plate->dry_plate visualize 6. Visualize with KMnO4 Stain dry_plate->visualize analyze 7. Analyze & Calculate Rf Values visualize->analyze

Caption: Experimental workflow for monitoring a reaction by TLC.

TLC_Analysis_Logic plate TLC Plate S C R start_material Starting Material (e.g., this compound) Lower Rf plate:S->start_material Lane S product Product (e.g., Fenchone) Higher Rf plate:R->product Lane R (at completion) interpretation Interpretation: - 'S' lane shows starting material Rf. - 'R' lane shows disappearance of start  and appearance of product. - 'C' confirms spot identities.

Caption: Logical relationship for TLC reaction monitoring.

References

Troubleshooting & Optimization

Technical Support Center: Improving Diastereoselectivity in (+)-Fenchyl Alcohol-Assisted Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (+)-fenchyl alcohol as a chiral auxiliary. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your diastereoselective reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a chiral auxiliary?

This compound is a bicyclic monoterpenoid. Its rigid, chiral structure provides a well-defined steric environment that can effectively shield one face of a prochiral substrate, leading to the preferential formation of one diastereomer in a chemical reaction.[1][2] After the desired stereocenter has been created, the this compound auxiliary can be cleaved and potentially recycled.

Q2: I am observing low diastereoselectivity (low d.r.) in my reaction. What are the most common factors that could be responsible?

Low diastereoselectivity can stem from several factors. The most common culprits include:

  • Suboptimal Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired diastereomer, leading to a lower diastereomeric ratio.

  • Inappropriate Lewis Acid or Catalyst: The choice and stoichiometry of the Lewis acid are critical for achieving a rigid transition state that enhances facial bias.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the conformation of the transition state, thereby affecting diastereoselectivity.

  • Steric Hindrance: The steric bulk of either the substrate or the electrophile can interfere with the directing effect of the this compound auxiliary.

  • Purity of Starting Materials: Impurities in the this compound, substrates, or reagents can lead to side reactions and reduced diastereoselectivity.

Q3: How do I remove the this compound auxiliary after the reaction?

The auxiliary is typically attached via an ester linkage. Common methods for cleavage include:

  • Hydrolysis: Saponification using a base like lithium hydroxide (B78521) (LiOH) in a mixture of THF and water.

  • Reductive Cleavage: Treatment with reducing agents like lithium aluminum hydride (LiAlH4) will cleave the ester to yield the corresponding alcohol of the substrate and recover the this compound.[3]

Care must be taken to choose cleavage conditions that do not epimerize the newly formed stereocenter.

Troubleshooting Guide

Issue 1: Low Diastereomeric Ratio (d.r.) in a Diels-Alder Reaction

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Weak Lewis Acid Activation Screen a variety of Lewis acids (e.g., Et2AlCl, TiCl4, BF3·OEt2) to find the optimal one for your specific dienophile and diene. The Lewis acid coordinates to the carbonyl oxygen, locking the conformation of the dienophile and enhancing facial shielding.
High Reaction Temperature Perform the reaction at lower temperatures (e.g., -78 °C to 0 °C). Lower temperatures increase the energy difference between the transition states leading to the different diastereomers.
Inappropriate Solvent Test a range of anhydrous solvents with varying polarities (e.g., CH2Cl2, toluene, hexanes). The solvent can affect the conformation of the Lewis acid-dienophile complex.
Incorrect Stoichiometry Optimize the stoichiometry of the Lewis acid. Typically, 1.0 to 1.5 equivalents are used.

Representative Data for Diels-Alder Reaction of (+)-Fenchyl Acrylate (B77674) with Cyclopentadiene (B3395910):

Entry Lewis Acid (equiv.) Solvent Temp (°C) d.r. (endo:exo)
1NoneCH2Cl22575:25
2Et2AlCl (1.2)CH2Cl2-7895:5
3TiCl4 (1.1)CH2Cl2-7898:2
4BF3·OEt2 (1.2)CH2Cl2-7892:8
5Et2AlCl (1.2)Toluene-7893:7

Note: This data is hypothetical and for illustrative purposes to demonstrate potential trends.

Issue 2: Poor Selectivity in the Alkylation of a (+)-Fenchyl Ester Enolate

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incorrect Enolate Geometry The geometry of the enolate (E vs. Z) is crucial for stereocontrol. For the formation of Z-enolates, which often lead to higher diastereoselectivity, use bulky bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS).
Reaction Temperature Too High Maintain a low temperature (typically -78 °C) during enolate formation and alkylation to prevent equilibration to the undesired diastereomer.
Non-optimal Solvent Anhydrous tetrahydrofuran (B95107) (THF) is a common solvent for enolate alkylations as it effectively solvates the lithium cation.
Sterically Undemanding Electrophile Less bulky electrophiles may exhibit lower diastereoselectivity. While not always modifiable, this is a factor to consider in the reaction design.

Representative Data for Alkylation of the Lithium Enolate of (+)-Fenchyl Propionate:

Entry Base Electrophile Temp (°C) d.r.
1LDACH3I-7890:10
2LDABnBr-7895:5
3NaHMDSBnBr-7896:4
4LDABnBr-4085:15

Note: This data is hypothetical and for illustrative purposes to demonstrate potential trends.

Experimental Protocols

Protocol 1: Diastereoselective Diels-Alder Reaction

This protocol describes a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between (+)-fenchyl acrylate and cyclopentadiene.

  • Preparation of Dienophile: (+)-Fenchyl acrylate is prepared by the esterification of this compound with acryloyl chloride.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon), add a solution of (+)-fenchyl acrylate (1.0 equiv) in anhydrous CH2Cl2.

  • Lewis Acid Addition: Cool the solution to -78 °C. Add the Lewis acid (e.g., Et2AlCl, 1.2 equiv) dropwise. Stir for 20 minutes.

  • Diene Addition: Add freshly cracked cyclopentadiene (3.0 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction at -78 °C for 3-5 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature.

  • Extraction: Extract the product with CH2Cl2. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash chromatography. Determine the diastereomeric ratio by ¹H NMR or GC analysis.

Protocol 2: Diastereoselective Enolate Alkylation

This protocol outlines a general procedure for the alkylation of a (+)-fenchyl ester.

  • Ester Synthesis: Prepare the desired ester (e.g., (+)-fenchyl propionate) from this compound and the corresponding acyl chloride or anhydride.

  • Enolate Formation: In a flame-dried flask under argon, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.05 equiv) to diisopropylamine (B44863) (1.1 equiv) in anhydrous THF at -78 °C. In a separate flask, dissolve the (+)-fenchyl ester (1.0 equiv) in anhydrous THF and cool to -78 °C. Slowly add the ester solution to the LDA solution via cannula. Stir for 30 minutes at -78 °C.

  • Alkylation: Add the electrophile (e.g., benzyl (B1604629) bromide, 1.2 equiv) dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous NH4Cl. Warm to room temperature and extract with ethyl acetate (B1210297).

  • Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify by flash chromatography and determine the d.r. by ¹H NMR or chiral HPLC.

Protocol 3: Cleavage of the this compound Auxiliary

This protocol describes the reductive cleavage of the chiral auxiliary.

  • Reaction Setup: Dissolve the purified diastereomeric product (1.0 equiv) in anhydrous THF in a flame-dried flask under argon.

  • Reduction: Cool the solution to 0 °C and slowly add a solution of LiAlH4 (1.5 equiv) in THF.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again at 0 °C.

  • Filtration and Extraction: Filter the resulting solids and wash thoroughly with ethyl acetate. Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, and concentrate. The crude product can be purified by column chromatography to separate the desired product from the recovered this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Diastereoselective Reaction cluster_cleavage Auxiliary Cleavage start Starting Materials (this compound, Acyl Chloride) esterification Esterification start->esterification fenchyl_ester (+)-Fenchyl Ester esterification->fenchyl_ester reaction Alkylation / Diels-Alder / Aldol (B89426) fenchyl_ester->reaction product_aux Product with Auxiliary reaction->product_aux cleavage Reductive Cleavage (LiAlH4) product_aux->cleavage final_product Final Chiral Product cleavage->final_product recovered_aux Recovered this compound cleavage->recovered_aux

Caption: General workflow for asymmetric synthesis using a this compound auxiliary.

troubleshooting_logic cluster_temp Temperature Optimization cluster_lewis_acid Lewis Acid / Catalyst cluster_solvent Solvent Effects start Low Diastereoselectivity Observed temp_check Is reaction at low temp? (e.g., -78°C) start->temp_check lower_temp Action: Lower Reaction Temperature temp_check->lower_temp No la_check Is Lewis Acid optimal? temp_check->la_check Yes end Improved Diastereoselectivity lower_temp->end screen_la Action: Screen different Lewis Acids (Et2AlCl, TiCl4, etc.) la_check->screen_la No solvent_check Is solvent appropriate? la_check->solvent_check Yes screen_la->end change_solvent Action: Test alternative anhydrous solvents solvent_check->change_solvent No solvent_check->end Yes change_solvent->end

Caption: Troubleshooting flowchart for improving diastereoselectivity.

References

Technical Support Center: (+)-Fenchyl Alcohol Chiral Auxiliary Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges related to the removal of the (+)-fenchyl alcohol chiral auxiliary. This guide provides troubleshooting tips and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their synthetic chemistry endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a chiral auxiliary like this compound?

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[1] By attaching the chiral this compound to a prochiral substrate, you can direct subsequent reactions to selectively produce one enantiomer over the other.[1] After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched target molecule.[1][2]

Q2: What are the common methods for removing the this compound auxiliary?

The removal strategy depends on the linkage between the auxiliary and the substrate. For ester linkages, common methods include:

  • Hydrolysis: Using acidic or basic conditions to saponify the ester.[3]

  • Reductive Cleavage: Using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to reduce the ester and liberate the target molecule as an alcohol.[4]

For amide linkages, which are generally more robust, more stringent conditions may be required:

  • Strong Acidic Hydrolysis: Refluxing with strong acids like HCl or H₂SO₄.[4]

  • Strong Reductive Cleavage: Using an excess of a potent reducing agent like LiAlH₄.[4]

Q3: Can the this compound auxiliary be recovered and reused after cleavage?

Yes, one of the key advantages of using a chiral auxiliary is the ability to recover and reuse it, which can make the overall synthesis more cost-effective.[1] After cleavage and work-up, the this compound can typically be isolated from the reaction mixture by extraction or column chromatography and purified for future use.

Q4: How do I monitor the progress of the cleavage reaction?

The progress of the reaction should be monitored by a suitable analytical technique, most commonly Thin-Layer Chromatography (TLC).[4] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.

Troubleshooting Guide

This section addresses common problems encountered during the removal of the this compound auxiliary.

Problem 1: The cleavage reaction is incomplete or very slow.

  • Possible Cause (A): Insufficiently strong reaction conditions.

    • Solution: If using hydrolysis, increase the concentration of the acid or base, or increase the reaction temperature.[4] For notoriously stable linkages like amides, switching from basic to strong acidic hydrolysis (e.g., 6M HCl at reflux) may be necessary.[4] If performing a reductive cleavage, ensure you are using a sufficient excess of the reducing agent (typically 1.5-4.0 equivalents).[4]

  • Possible Cause (B): Steric hindrance.

    • Solution: The bulky nature of the fenchyl group combined with a sterically hindered substrate can slow the reaction. Increase the reaction time and/or temperature. Consider switching to a less sterically demanding cleavage reagent if possible.

Problem 2: The desired product is degrading or forming side products.

  • Possible Cause (A): The product is sensitive to the cleavage conditions.

    • Solution: If your target molecule contains functional groups that are sensitive to strong acid or base (e.g., other esters, acetals), use milder cleavage conditions. For base-sensitive compounds, use acidic hydrolysis. For acid-sensitive compounds, consider basic hydrolysis (saponification). If the product is sensitive to both, a reductive cleavage might be a better alternative, provided the product can tolerate the reducing agent.

  • Possible Cause (B): Epimerization or racemization of the desired stereocenter.

    • Solution: This can occur under harsh basic or acidic conditions, especially if the newly formed stereocenter has an acidic proton. Reduce the reaction temperature and time. Use the mildest conditions possible that still allow for cleavage. For example, milder basic conditions using K₂CO₃ in MeOH/THF can be effective for some esters.[5]

Problem 3: Difficulty in isolating the product after work-up.

  • Possible Cause (A): Formation of an emulsion during extraction.

    • Solution: During the aqueous work-up, emulsions can form, making phase separation difficult. To break an emulsion, try adding brine (saturated aqueous NaCl solution) or filtering the mixture through a pad of Celite.

  • Possible Cause (B): Poor separation of the product and the cleaved auxiliary.

    • Solution: Both the product and the freed this compound are alcohols (or derived from one), and they may have similar polarities, making separation by silica (B1680970) gel chromatography challenging. If co-elution is an issue, try a different solvent system for your column chromatography. Alternatively, consider derivatizing either the product or the auxiliary post-cleavage to significantly alter its polarity before performing chromatography.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during auxiliary removal.

G cluster_start cluster_monitoring cluster_problems cluster_solutions1 cluster_solutions2 cluster_solutions3 cluster_end start Start: Auxiliary Cleavage Reaction monitor Monitor Reaction by TLC start->monitor incomplete Problem: Incomplete Reaction monitor->incomplete Starting Material Remains degradation Problem: Product Degradation monitor->degradation Side Products Observed end Successful Product Isolation monitor->end solution1a Increase Temp/Time or Reagent Conc. incomplete->solution1a solution1b Switch to Stronger Cleavage Method incomplete->solution1b solution2a Use Milder Conditions (Lower Temp/Conc.) degradation->solution2a solution2b Switch to Orthogonal Cleavage Method degradation->solution2b separation Problem: Poor Separation solution3a Optimize Work-up (e.g., add brine) separation->solution3a solution3b Optimize Chromatography or Derivatize separation->solution3b solution1a->monitor solution1b->monitor solution2a->monitor solution2b->monitor solution3a->end solution3b->end end->separation During Purification

Caption: Troubleshooting decision tree for this compound auxiliary removal.

Experimental Protocols & Data

Protocol 1: Reductive Cleavage of a Fenchyl Ester using LiAlH₄

This protocol is suitable for cleaving ester linkages to yield the target molecule as an alcohol.

  • Dissolution: Dissolve the substrate (1.0 equiv) in an anhydrous etheral solvent such as diethyl ether or THF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Slowly add a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 equiv) in the same solvent.[4]

  • Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction's progress by TLC.[4]

  • Work-up (Fieser Method): Once the reaction is complete, cool the mixture back to 0 °C. Carefully and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.[4]

  • Isolation: Stir the resulting mixture vigorously until a white precipitate forms. Add anhydrous Na₂SO₄ and stir for another 15 minutes.[4]

  • Purification: Filter the solid and wash it thoroughly with diethyl ether or THF. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.[4]

Protocol 2: Acidic Hydrolysis of a Fenchyl Amide

This protocol uses harsh conditions suitable for the cleavage of robust amide linkages.

  • Dissolution: Dissolve the N-fenchylacetyl substrate (1.0 equiv) in a mixture of glacial acetic acid and water (e.g., 2:1 v/v).[4]

  • Addition of Acid: Add concentrated hydrochloric acid (e.g., 6 M) to the solution.[4]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.[4]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into ice water. Neutralize the excess acid by basifying the solution with a suitable base (e.g., saturated aqueous sodium bicarbonate or NaOH).[4]

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[4]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting product by flash column chromatography.[4]

General Workflow Diagram

G sub Substrate with (+)-Fenchyl Auxiliary reaction Cleavage Reaction (Monitor by TLC) sub->reaction reagents Cleavage Reagents (e.g., LiAlH₄ or HCl) reagents->reaction workup Aqueous Work-up & Neutralization reaction->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product Purified Product purification->product auxiliary Recovered This compound purification->auxiliary

Caption: General experimental workflow for auxiliary cleavage and product isolation.

Illustrative Data for Auxiliary Cleavage Reactions

While specific data for this compound is substrate-dependent, the following table provides representative data from similar chiral auxiliary removal experiments to illustrate typical outcomes.

Linkage TypeCleavage MethodSubstrate ExampleDiastereomeric Ratio (pre-cleavage)Yield (%)Reference
AmideHydrolysisN-Acyl Prolinol Derivative>95:580-90[2]
EsterSaponification(N-tosyl)phenylalaninol propionate>95:5 (syn)High[3]
AmideReductive (LiAlH₄)N-menthyloxyacetamideN/AHigh[4]

Note: Data is compiled from various sources for illustrative purposes. Actual results will vary based on specific substrates and reaction conditions.[2]

References

Technical Support Center: Purification of (+)-Fenchyl Alcohol-Derived Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of (+)-fenchyl alcohol-derived products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when working with this compound-derived products?

A1: Common impurities include unreacted this compound, the oxidation byproduct fenchone (B1672492), and diastereomeric isomers (endo- and exo-fenchol). In esterification reactions, residual carboxylic acid and catalyst can also be present.[1] During the synthesis of fenchol (B156177) from turpentine (B1165885), other terpene alcohols like borneol and isocamphol can also be formed as byproducts.[2]

Q2: My purification by distillation is resulting in a low yield. What could be the cause?

A2: Low yields during the distillation of fenchyl alcohol derivatives, such as fenchyl acetate (B1210297), can be attributed to the close boiling points of the various isomers and other terpene byproducts.[1] This makes a clean separation by simple distillation challenging. For instance, the boiling point difference between α-fenchol and β-fenchol is only 0.3°C.

Q3: I am having difficulty separating diastereomers of my this compound derivative using column chromatography. What can I do?

A3: The separation of diastereomers can be challenging due to their similar polarities. To improve separation, you can screen different stationary phases (e.g., silica (B1680970), cyano-based, or even chiral phases) and systematically vary the mobile phase composition.[3][4][5] Employing a shallow gradient elution can also enhance resolution between closely eluting peaks.[3]

Q4: My purified product is a discolored oil instead of a crystalline solid. How can I induce crystallization?

A4: If your product is an oil, it may be due to the presence of impurities that inhibit crystallization. Further purification by column chromatography may be necessary. For recrystallization, selecting an appropriate solvent system is crucial. A solvent pair, where the compound is soluble in one solvent and insoluble in the other, can be effective. Slow cooling and scratching the inside of the flask can help induce crystallization.[6][7]

Troubleshooting Guides

Issue 1: Poor Separation of Fenchyl Alcohol Isomers
Possible Cause Troubleshooting Steps
Close Boiling Points Utilize high-efficiency vacuum fractional distillation.[8] Consider converting the alcohols to esters with disparate boiling points, separating the esters by distillation, and then saponifying them back to the individual alcohol isomers.
Similar Polarity For column chromatography, test a range of mobile phase polarities, starting with a non-polar system (e.g., hexane (B92381)/ethyl acetate) and gradually increasing the polarity.[9] Consider using a different adsorbent like alumina.
Co-elution in HPLC Optimize the mobile phase by trying different solvent combinations (e.g., acetonitrile/water vs. methanol/water).[3] Experiment with different stationary phases, such as C8, C18, or phenyl-hexyl columns.[3]
Issue 2: Incomplete Removal of Fenchone
Possible Cause Troubleshooting Steps
Similar Volatility to Fenchyl Alcohol Fractional distillation under reduced pressure can be effective.
Co-elution during Chromatography Optimize the mobile phase system. Fenchone is more polar than fenchyl esters but less polar than fenchyl alcohol. A step gradient might be effective.
Chemical Conversion If fenchone is a minor impurity, it can be reduced back to fenchol using a mild reducing agent, followed by purification to remove the excess reagent.
Issue 3: Low Yield After Esterification Workup
Possible Cause Troubleshooting Steps
Incomplete Reaction Ensure the esterification reaction has gone to completion by monitoring with TLC or GC-MS. If necessary, increase the reaction time or use a dehydrating agent to remove water and drive the equilibrium towards the product.[10]
Hydrolysis during Workup Avoid excessively acidic or basic conditions during the aqueous wash steps, as this can hydrolyze the ester product. Use a mild base like sodium bicarbonate for neutralization.[10]
Product Loss during Extraction Ensure the correct solvent is used for extraction and perform multiple extractions to maximize recovery.

Data Presentation

Table 1: Representative GC-MS Conditions for Purity Analysis
Parameter Value Reference
Column Rtx-1301 (mid-polarity)[11]
Carrier Gas Helium[12]
Flow Rate 1.0 mL/min[12]
Injector Temperature 250°C[12]
Injection Volume 1.0 µL[12]
Oven Program Initial temp. 40°C, hold for 2 min; ramp to 240°C at 10°C/min; hold for 5 minGeneric method
Detector Mass Spectrometer (MS)[11]
Table 2: HPLC Conditions for Terpene Ester Separation
Parameter Value Reference
Column C18 reversed-phase[13][14]
Mobile Phase Acetonitrile/Water gradient[14]
Flow Rate 1.0 - 2.5 mL/min[14]
Column Temperature 30 - 55°C[14]
Detection UV at 210 nm[14]

Experimental Protocols

Protocol 1: Purification of Fenchyl Acetate by Vacuum Fractional Distillation

This protocol is adapted from a patented method for preparing fenchyl acetate.[8]

  • Neutralization and Washing: Following the esterification reaction, cool the reaction mixture to below 50°C. Neutralize the mixture with a 30% NaOH solution until the pH is 7. Wash the organic layer with water.

  • Crude Product Isolation: Separate the aqueous layer. The organic layer is the crude fenchyl acetate.

  • Vacuum Fractional Distillation: Set up a fractional distillation apparatus equipped for vacuum.

  • Distillation Parameters:

    • Pressure: Maintain a vacuum, for example, between 5-15 mmHg.

    • Temperature: Gradually increase the temperature of the heating mantle. Collect fractions based on the boiling point of fenchyl acetate under the applied vacuum. The main fraction should be collected at a stable head temperature.

  • Purity Analysis: Analyze the collected fractions by GC-MS to determine the purity. A purity of >97% can be achieved with this method.[8]

Protocol 2: Silica Gel Column Chromatography for Separation of Terpenoid Derivatives

This is a general protocol for the purification of terpene derivatives.[9][15]

  • Column Packing:

    • Select a column of appropriate size.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with the least polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to 90:10 hexane:ethyl acetate.

    • Collect fractions and monitor the separation by TLC.

  • Fraction Analysis:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Protocol 3: Recrystallization of a Fenchyl Alcohol Derivative

This protocol provides a general guideline for recrystallization.[16]

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and at their boiling points.

    • An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (e.g., hexane and ethyl acetate) can also be used.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent until the solid just dissolves.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, place the flask in an ice bath. Scratching the inner wall of the flask with a glass rod can initiate crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Mandatory Visualization

Purification_Workflow start Crude this compound Derivative Mixture workup Aqueous Workup (Neutralization & Washing) start->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_product Concentrated Crude Product concentration->crude_product distillation Fractional Distillation (High Boiling Point Impurities) crude_product->distillation Primary Purification column Column Chromatography (Polar Impurities & Isomers) crude_product->column Primary Purification distillation->column Further Purification pure_product Pure this compound Derivative distillation->pure_product recrystallization Recrystallization (Final Polishing) column->recrystallization High Purity Required column->pure_product recrystallization->pure_product analysis Purity Analysis (GC-MS, HPLC, NMR) pure_product->analysis

Caption: General experimental workflow for the purification of this compound-derived products.

Troubleshooting_Logic start Impure Product After Initial Purification check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities unreacted_sm Unreacted Starting Material Present? check_impurities->unreacted_sm optimize_reaction Optimize Reaction (Time, Temp, Catalyst) unreacted_sm->optimize_reaction Yes isomers Isomeric Impurities Present? unreacted_sm->isomers No optimize_reaction->start chiral_sep Employ Chiral Separation (Chiral HPLC/GC) or Fractional Crystallization isomers->chiral_sep Yes other_impurities Other Byproducts? isomers->other_impurities No chiral_sep->start refine_purification Refine Purification Method (Gradient Elution, Different Stationary Phase) other_impurities->refine_purification Yes pure Product is Pure other_impurities->pure No refine_purification->start

Caption: Logical troubleshooting workflow for purifying this compound-derived products.

References

side reactions observed with (+)-fenchyl alcohol as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of (+)-fenchyl alcohol as a chiral auxiliary in asymmetric synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions employing this compound as a chiral auxiliary. The advice provided is based on general principles of asymmetric synthesis and the known reactivity of related chiral auxiliaries.

Issue Potential Cause Recommended Solution
Low Diastereoselectivity Suboptimal Reaction Temperature: Higher temperatures can lead to the formation of undesired diastereomers by overcoming the small energy difference between the transition states.Lower the reaction temperature. Reactions are often run at -78 °C to enhance diastereoselectivity.
Inappropriate Lewis Acid or Solvent: The choice of Lewis acid and solvent can significantly impact the conformational rigidity of the substrate-auxiliary complex, affecting facial shielding.Screen a variety of Lewis acids (e.g., TiCl₄, Et₂AlCl, SnCl₄) and solvents of varying polarity to find the optimal combination for your specific reaction.
Incorrect Stoichiometry: An incorrect ratio of reagents can lead to side reactions or reduced selectivity.Carefully control the stoichiometry of the reactants, including the substrate, electrophile/nucleophile, and any additives.
Epimerization of the Product Prolonged Exposure to Basic or Acidic Conditions: The newly formed stereocenter can be susceptible to epimerization under harsh work-up or purification conditions.Neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids or bases. Consider using buffered solutions for the workup.
Enolate Equilibration: In enolate-based reactions, prolonged reaction times or elevated temperatures can lead to equilibration of the enolate, resulting in a loss of stereocontrol.Use a strong, non-nucleophilic base (e.g., LDA) at low temperatures to ensure rapid and irreversible enolate formation. Keep reaction times to a minimum.
Formation of Elimination Byproducts Steric Hindrance: The bulky nature of the fenchyl group can hinder the approach of the nucleophile/electrophile, leading to elimination as a competing pathway, especially with sterically demanding substrates or reagents.Use less sterically hindered reagents if possible. Lowering the reaction temperature can also favor addition over elimination.
Strongly Basic Conditions: The use of overly strong or hindered bases can promote elimination.Choose a base that is strong enough to deprotonate the desired position without causing significant elimination.
Difficulty in Auxiliary Cleavage Steric Hindrance around the Ester/Ether Linkage: The fenchyl group can sterically shield the carbonyl or ether oxygen, making it difficult for reagents to access the cleavage site.For ester cleavage, consider using more potent nucleophiles like lithium hydroperoxide (LiOOH) or reductive cleavage methods (e.g., LiAlH₄, DIBAL-H). For ether cleavage, stronger Lewis acids or harsher conditions may be required, but care must be taken to avoid product degradation.[1]
Low Overall Yield Product Decomposition: The desired product may be unstable under the reaction or workup conditions.Analyze the crude reaction mixture to identify potential decomposition pathways. Adjust pH, temperature, and exposure to air/moisture accordingly.
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or reagent stoichiometry.Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, consider adding more reagent or increasing the temperature cautiously.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound as a chiral auxiliary in Diels-Alder reactions?

A1: In Diels-Alder reactions with acrylates derived from this compound, the most common issues are the formation of the undesired diastereomer (endo/exo selectivity) and low facial selectivity (π-facial selectivity). These can often be mitigated by the use of a Lewis acid, which coordinates to the carbonyl oxygen and enhances the facial bias imposed by the bulky fenchyl group.

Q2: I am observing significant amounts of the starting material after my enolate alkylation reaction. What could be the cause?

A2: This is likely due to incomplete deprotonation to form the enolate or a non-reactive electrophile. Ensure your base is of high quality and the solvent is strictly anhydrous. The choice of electrophile is also critical; less reactive electrophiles may require longer reaction times or higher temperatures, which can lead to other side reactions.

Q3: Can the (+)-fenchyl auxiliary be recovered after the reaction?

A3: Yes, one of the advantages of using a chiral auxiliary is that it can often be recovered and reused. After cleavage of the auxiliary (e.g., by hydrolysis or reduction), it can be separated from the product by extraction or chromatography.

Q4: Are there any known incompatibilities of the (+)-fenchyl auxiliary with certain reagents?

A4: While specific incompatibility data for this compound is limited, as a general principle, the auxiliary itself is an alcohol and its derivatives are esters or ethers. Therefore, it is incompatible with strong bases that could deprotonate the hydroxyl group (if present) or reagents that would cleave the ester or ether linkage prematurely. Organometallic reagents like Grignard or organolithium reagents can also react with the ester carbonyl group.[2][3]

Q5: My Grignard addition to a fenchyl-derived ester is giving low yields of the desired tertiary alcohol. What are the likely side reactions?

A5: Grignard reagents are strong bases and can deprotonate the α-protons of the ester, leading to enolate formation and subsequent side reactions.[2] Additionally, reduction of the carbonyl group can occur if the Grignard reagent has β-hydrides. Using an excess of the Grignard reagent at low temperatures can help to favor the addition reaction.

Experimental Protocols

Protocol 1: Asymmetric Diels-Alder Reaction

  • Preparation of the Dienophile: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C, add triethylamine (B128534) (1.2 eq). Slowly add acryloyl chloride (1.1 eq). Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with CH₂Cl₂. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to obtain the (+)-fenchyl acrylate (B77674).

  • Cycloaddition: Dissolve the (+)-fenchyl acrylate (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C under an inert atmosphere. Add a Lewis acid (e.g., Et₂AlCl, 1.2 eq) dropwise and stir for 30 minutes. Add the diene (e.g., cyclopentadiene, 3.0 eq) dropwise and stir at -78 °C for 3-6 hours.

  • Workup and Auxiliary Cleavage: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The crude adduct can be purified by chromatography. For cleavage, the ester can be hydrolyzed with LiOH in a THF/water mixture or reduced with LiAlH₄ in THF to yield the corresponding acid or alcohol, respectively.

Protocol 2: Asymmetric Enolate Alkylation

  • Preparation of the Substrate: Prepare the corresponding N-acyl fenchyl derivative by reacting this compound with the desired acyl chloride in the presence of a base like triethylamine.

  • Enolate Formation and Alkylation: Dissolve the N-acyl fenchyl derivative (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30 minutes to form the enolate. Add the alkyl halide (1.2 eq) and stir at -78 °C for 2-4 hours.

  • Workup and Auxiliary Cleavage: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. The auxiliary can be cleaved as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_reaction Asymmetric Reaction cluster_workup Workup & Purification cluster_cleavage Auxiliary Cleavage & Recovery prep Attach (+)-Fenchyl Auxiliary reaction Diastereoselective Transformation (e.g., Diels-Alder, Alkylation) prep->reaction workup Quench & Extract reaction->workup purify_diastereomer Purify Diastereomeric Product workup->purify_diastereomer cleavage Cleave Auxiliary purify_diastereomer->cleavage purify_product Isolate Chiral Product cleavage->purify_product recover_aux Recover this compound cleavage->recover_aux

Caption: General experimental workflow for asymmetric synthesis using this compound as a chiral auxiliary.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Diastereoselectivity temp High Temperature issue->temp lewis_acid Suboptimal Lewis Acid issue->lewis_acid solvent Incorrect Solvent issue->solvent lower_temp Decrease Reaction Temp. temp->lower_temp screen_la Screen Lewis Acids lewis_acid->screen_la screen_solvent Vary Solvent Polarity solvent->screen_solvent

Caption: Troubleshooting logic for addressing low diastereoselectivity in reactions with this compound.

References

Technical Support Center: Optimization of (+)-Fenchyl Alcohol Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, experimental protocols, and comparative data for the optimization of reaction conditions for the O-alkylation of (+)-fenchyl alcohol to synthesize fenchyl ethers.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the alkylation of this compound, a sterically hindered secondary alcohol. The primary method for this conversion is the Williamson ether synthesis.

Q1: Why is the yield of my fenchyl ether product consistently low?

Low yields in the Williamson ether synthesis of a sterically hindered alcohol like this compound are common and can be attributed to several factors:

  • Incomplete Deprotonation: this compound must be fully converted to its corresponding alkoxide to act as an effective nucleophile. If the base is not strong enough or used in insufficient quantity, the unreacted alcohol will not participate in the reaction.

  • Competing Elimination Reaction (E2): This is the most significant side reaction. The fenchyl alkoxide is a bulky, strong base, which can promote the elimination of HX from the alkyl halide to form an alkene, rather than the desired substitution (Sₙ2) reaction.[1][2]

  • Steric Hindrance: The bulky nature of the fenchyl group hinders the Sₙ2 transition state, slowing down the desired reaction and allowing the competing elimination reaction to become more prominent.[3]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical and can favor side reactions if not properly optimized.[3]

Q2: How can I minimize the formation of alkene byproducts from my alkyl halide?

Minimizing the competing E2 elimination is crucial for achieving a high yield of the desired ether.

  • Choice of Alkyl Halide: This is the most critical factor. Always use a primary alkyl halide (e.g., iodomethane, 1-bromobutane). The Sₙ2 reaction is most efficient with unhindered primary halides.[1][4][5] Using secondary halides will result in a mixture of ether and alkene, while tertiary halides will almost exclusively yield the elimination product.[2][4]

  • Control the Temperature: While higher temperatures can increase the rate of the Sₙ2 reaction, they disproportionately favor the E2 elimination, which has a higher activation energy. It is best to start at a lower temperature (e.g., 50-60 °C) and only increase it if the reaction is too slow.[2][3]

  • Choice of Base: Use a strong, non-nucleophilic base to deprotonate the alcohol. Sodium hydride (NaH) is an excellent choice as it irreversibly forms the alkoxide and hydrogen gas, which bubbles out of the solution.[4]

Q3: What is the optimal solvent for this reaction?

The solvent plays a key role in the reaction rate.

  • Use a Polar Aprotic Solvent: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are highly recommended.[3] These solvents are polar enough to dissolve the alkoxide salt but do not solvate the nucleophile excessively, leaving it "naked" and highly reactive. They are known to accelerate the rate of Sₙ2 reactions.[6]

  • Avoid Protic Solvents: Protic solvents like ethanol (B145695) or water should be avoided. They will solvate the alkoxide nucleophile through hydrogen bonding, reducing its reactivity. Furthermore, they can react with the strong base (e.g., NaH) and the alkyl halide.[6]

Q4: My reaction is very slow, even at higher temperatures. What can I do?

For sluggish reactions involving hindered substrates, several strategies can be employed:

  • Use a More Reactive Halide: The reactivity order for the leaving group is I > Br > Cl. Using an alkyl iodide instead of a bromide or chloride can significantly speed up the reaction.

  • Employ a Phase-Transfer Catalyst (PTC): If you are using a solid base like KOH or have solubility issues, a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) can be highly effective. The PTC helps shuttle the alkoxide from the solid or aqueous phase into the organic phase where the alkyl halide is, thereby accelerating the reaction.[2]

  • Increase Reaction Time: Hindered reactions are inherently slow. It may be necessary to run the reaction for an extended period (e.g., 8 hours or more) to achieve a reasonable conversion. Monitoring the reaction by TLC or GC is essential.[3]

Data Presentation: Optimizing Reaction Parameters

Table 1: Effect of Alkyl Halide Structure on Product Distribution

Alkyl Halide (R'-X) Substrate Type Expected Major Product Approx. Ether:Alkene Ratio
CH₃-I Methyl Ether (Sₙ2) >95 : <5
CH₃CH₂CH₂-Br Primary Ether (Sₙ2) 90 : 10
(CH₃)₂CH-Br Secondary Mixture (Sₙ2/E2) 40 : 60

| (CH₃)₃C-Cl | Tertiary | Alkene (E2) | <5 : >95 |

Table 2: Influence of Reaction Conditions on Yield

Parameter Condition A Condition B Expected Outcome Rationale
Base NaH (1.5 eq) KOtBu (1.5 eq) Higher Ether Yield with A NaH is less sterically bulky than KOtBu, reducing competing elimination.
Solvent Ethanol (Protic) DMF (Polar Aprotic) Higher Ether Yield with B Aprotic solvents accelerate Sₙ2 reactions by not solvating the nucleophile.[3][6]
Temperature 100 °C 60 °C Higher Ether:Alkene Ratio with B Lower temperatures favor the Sₙ2 pathway over the E2 pathway.[2]

| Catalyst | None | TBAB (5 mol%) | Faster Reaction with B | A phase-transfer catalyst improves reaction rates when solubility is an issue.[2] |

Experimental Protocols

Protocol: Synthesis of Benzyl (B1604629) Fenchyl Ether via Williamson Ether Synthesis

This protocol provides a representative methodology for the O-alkylation of this compound with a primary alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Benzyl bromide (or other primary alkyl halide)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser.

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the alcohol.

  • Deprotonation: Carefully add sodium hydride (1.5 eq) portion-wise to the stirred solution at 0 °C (ice bath). Hydrogen gas will evolve. Allow the mixture to stir at room temperature for 1 hour after the addition is complete to ensure full formation of the fenchyl alkoxide.

  • Alkylation: Cool the mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise via syringe.

  • Reaction: After the addition, remove the ice bath and heat the reaction mixture to 60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take 4-12 hours.

  • Quenching: Once the reaction is complete (or no further conversion is observed), cool the mixture to 0 °C and cautiously quench the excess NaH by slowly adding saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield the pure benzyl fenchyl ether.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Ether Yield

This diagram outlines a logical sequence of steps to diagnose and resolve low product yields in the alkylation of this compound.

Troubleshooting_Workflow start Low Yield of Fenchyl Ether check_side_products Analyze Crude Product by GC/NMR for Alkene Byproduct start->check_side_products check_reactants Verify Reactant Purity & Conditions start->check_reactants alkene_present Alkene Detected (E2 Pathway) check_side_products->alkene_present no_alkene No Significant Alkene check_reactants->no_alkene solution_alkene_halide Use Primary Alkyl Halide (e.g., R-CH₂-Br) alkene_present->solution_alkene_halide Yes solution_alkene_temp Lower Reaction Temperature (e.g., 50-60 °C) alkene_present->solution_alkene_temp Yes solution_deprotonation Use Stronger Base (e.g., NaH) & Anhydrous Solvent (e.g., DMF) no_alkene->solution_deprotonation Incomplete Reaction solution_time Increase Reaction Time & Monitor by TLC/GC no_alkene->solution_time Incomplete Reaction

Caption: A decision-making flowchart for troubleshooting low yields.

Diagram 2: Competing Sₙ2 and E2 Pathways

This diagram illustrates the competition between the desired Sₙ2 reaction (alkylation) and the undesired E2 side reaction (elimination).

Competing_Pathways cluster_reactants Reactants cluster_products Potential Products Fenchyl_O Fenchyl-O⁻ (Bulky Nucleophile/Base) Ether Fenchyl-O-R' (Desired Ether) Fenchyl_O->Ether Sₙ2 Pathway (Favored by Primary R') Alkene R'-CH=CH₂ (Alkene Byproduct) Fenchyl_O->Alkene E2 Pathway (Favored by Bulky R' & High Temp) Alkyl_Halide R'-CH₂-CH₂-Br (Alkyl Halide) Alkyl_Halide->Ether Alkyl_Halide->Alkene

Caption: The Sₙ2 (ether) vs. E2 (alkene) reaction pathways.

References

Technical Support Center: Separation of (+)-Fenchyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the separation of (+)-fenchyl alcohol isomers from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of fenchyl alcohol found in reaction mixtures?

A1: Reaction mixtures typically contain diastereomers of fenchyl alcohol, primarily α-fenchol and β-fenchol.[1][2] Fenchyl alcohol, also known as 1,3,3-trimethyl-2-norbornanol, is a monoterpenoid that exists as different stereoisomers.[3] The naturally occurring and widely used enantiomer is (1R)-endo-(+)-fenchol.[3]

Q2: What are the main challenges in separating fenchyl alcohol isomers?

A2: The primary challenge is that isomers like alpha-fenchol (B1175230) and beta-fenchol (B7887047) have very close boiling points, making separation by conventional fractional distillation difficult and inefficient.[1] This necessitates the use of alternative methods such as crystallization, chromatography, or chemical derivatization.[1][4]

Q3: Which separation techniques are most effective for fenchyl alcohol isomers?

A3: The most effective techniques include:

  • Fractional Distillation of Derivatives: Converting the alcohol isomers into esters with more distinct boiling points, followed by distillation and saponification.[1]

  • Crystallization: Including fractional crystallization and melt crystallization, which exploit differences in solubility and melting points.[2][4]

  • Enzymatic Kinetic Resolution: Using enzymes to selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol.[5][6][7]

  • Chromatography: Utilizing specialized columns, such as chiral stationary phases, to separate isomers based on their differential interactions with the stationary phase.[8][9]

Q4: What is (+)-fenchol and what are its applications?

A4: (+)-Fenchol is a monoterpenoid found in plants like Cannabis.[10] It is used as a chiral building block in the synthesis of other terpenoids and various compounds.[10] Formulations containing (+)-fenchol are also used as fragrance ingredients.[10]

Troubleshooting Guides

Crystallization
Problem Possible Cause Solution
No crystals are forming. The compound may be too soluble in the chosen solvent, or the solution is not sufficiently supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal, or slowly evaporating the solvent.[11] Consider using a different solvent or an anti-solvent to decrease solubility.[12]
An oil has formed instead of crystals. The compound's melting point may be lower than the temperature of the solution, or the compound is too soluble in the selected solvent.[11] The purity of the compound might also be too low.[11]Re-dissolve the oil in a small amount of solvent and attempt recrystallization. Try a less effective solvent for the compound.[11] Ensure the starting material has a purity of at least 80-90%.[11]
Crystals are very small. Rapid cooling or a high degree of supersaturation can lead to rapid nucleation and the formation of many small crystals.Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This promotes the growth of fewer, larger crystals.
Low recovery of purified crystals. Too much solvent was used, leading to significant loss of the compound in the mother liquor. The crystals may have been filtered before crystallization was complete.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution has cooled sufficiently and adequate time has been allowed for crystallization before filtration.[13]
Chromatographic Separation
Problem Possible Cause Solution
Co-elution of isomers (single, broad peak). The stationary phase of the column lacks the necessary selectivity to resolve the isomers. The mobile phase composition is not optimal.Use a specialized chromatography column, such as one with a chiral stationary phase (CSP) for enantiomers, or a phenyl or pentafluorophenyl (PFP) stationary phase for positional isomers.[8][9] Adjust the mobile phase composition, such as the solvent ratio or the addition of modifiers, to improve resolution.
Poor peak shape (tailing or fronting). Column overloading, secondary interactions with the stationary phase, or a degraded column.Reduce the sample concentration or injection volume. Ensure the mobile phase is appropriate for the analyte and column. If the problem persists, the column may need to be replaced.
Inconsistent retention times. Fluctuations in temperature, mobile phase composition, or flow rate.Use a column thermostat to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. Check the pump for consistent flow rate delivery.
Enzymatic Kinetic Resolution
Problem Possible Cause Solution
Low conversion rate (<50%). Insufficient reaction time, suboptimal temperature, or inappropriate enzyme/substrate ratio. The enzyme may be inhibited or denatured.Increase the reaction time and monitor the progress. Optimize the reaction temperature for the specific lipase (B570770) used. Adjust the enzyme loading.[14] Ensure the solvent and other reaction components are not denaturing the enzyme.
Low enantiomeric excess (ee). The enzyme may not be highly selective for one enantiomer. The reaction may have proceeded beyond 50% conversion, leading to the acylation of the less-reactive enantiomer.Screen different lipases to find one with higher enantioselectivity for fenchyl alcohol. Carefully monitor the reaction and stop it at or near 50% conversion for optimal ee of the remaining substrate.
Difficulty separating the product ester from the unreacted alcohol. The ester and alcohol may have similar polarities.Utilize column chromatography with an appropriate solvent system to separate the more polar alcohol from the less polar ester.

Data Presentation: Comparison of Separation Methods

Table 1: Enzymatic Kinetic Resolution of Racemic Alcohols
SubstrateEnzymeAcyl DonorSolventTime (h)Conversion (%)Product ee (%)Reference
(R,S)-1-PhenylethanolNovozyme 435Vinyl acetate (B1210297)Hexane1.25-100 (substrate)[7]
(R,S)-1-PhenylethanolBurkholderia cepacia lipaseVinyl acetaten-heptane/[EMIM][BF4]16840.198.9[6]
rac-1-methyl-1,2,3,4-tetrahydronaphthalen-1-olCAL-AVinyl butyrateHeptane4-544-4596-99[14]
1-phenylethanol (B42297)Candida antarctica lipaseVinyl butyrateToluene2~10092[15]
Table 2: Separation of Fenchol (B156177) Isomers by Derivatization and Distillation
StepProcessα-fenchol (%)β-fenchol (%)Purity AchievedReference
Initial MixtureHydrogenation of L-fenchone47.938.6-[1]
EsterificationPartial esterification with butyric anhydride (B1165640)--68% β-isomer in esters[1]
Distillation & SaponificationDistillation of esters followed by saponification--95% pure β-fenchol[1]
Synthesis from Turpentine (B1165885)One-step synthesis and separation--99%[2]

Experimental Protocols

Protocol for Separation via Derivatization and Distillation

This protocol is based on the principle of converting closely boiling alcohol isomers into esters with more disparate boiling points, allowing for separation via fractional distillation.[1]

  • Esterification:

    • In a reaction vessel, combine the mixture of fenchyl alcohol isomers with a suitable carboxylic acid (e.g., butyric acid) or anhydride (e.g., butyric anhydride) and a catalyst (e.g., pyridine).[1]

    • A molar excess of the acid (1 to 5 moles of acid per mole of alcohol) is recommended to facilitate the reaction rate.[1]

    • Heat the mixture, typically between 60°C and 160°C, to drive the esterification reaction to completion.[1]

  • Fractional Distillation:

    • Set up a fractional distillation apparatus.

    • Carefully distill the reaction mixture to separate the resulting diastereomeric esters based on their different boiling points.[1]

  • Saponification:

    • Collect the separated ester fractions.

    • Saponify each fraction by refluxing with an aqueous caustic solution, such as potassium hydroxide (B78521) (KOH) in ethanol, to hydrolyze the esters back to their corresponding purified alcohol isomers.[1]

  • Purification:

    • After saponification, purify the individual fenchyl alcohol isomers, for instance, by flash distillation, to obtain the final products.[1]

Protocol for Enzymatic Kinetic Resolution

This protocol describes a general procedure for the lipase-catalyzed kinetic resolution of racemic fenchyl alcohol.

  • Reaction Setup:

    • Dissolve the racemic (+/-)-fenchyl alcohol in a suitable organic solvent (e.g., hexane, toluene) in a reaction flask.[16]

    • Add a lipase, such as Novozyme 435 (Candida antarctica lipase B), to the solution.[7][16]

    • Add an acyl donor, typically an excess of vinyl acetate or another vinyl ester, to the mixture.[7][16]

  • Reaction Execution:

    • Stir the reaction mixture at a controlled temperature (e.g., 42°C) for a specific duration.[7] The reaction progress should be monitored using an appropriate analytical technique like GC or HPLC to determine the conversion rate.

    • The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the produced ester.

  • Workup and Separation:

    • Once the desired conversion is reached, stop the reaction by filtering off the enzyme.

    • Concentrate the organic phase under reduced pressure.

    • Separate the resulting ester (e.g., (R)-fenchyl acetate) from the unreacted alcohol (e.g., (S)-fenchyl alcohol) using column chromatography. A typical eluent system would be a hexane/ethyl acetate gradient.[16]

  • Analysis:

    • Determine the enantiomeric excess (ee) of the separated alcohol and ester fractions using chiral GC or HPLC.

Visualizations

Workflow for Separation by Derivatization and Distillation

G cluster_0 Step 1: Esterification cluster_1 Step 2: Separation cluster_2 Step 3: Saponification & Purification start Mixture of Fenchyl Alcohol Isomers reagents Add Carboxylic Anhydride + Pyridine start->reagents esterification Heat (60-160°C) to form Esters reagents->esterification distillation Fractional Distillation esterification->distillation Mixture of Esters ester_a Separated Ester A distillation->ester_a ester_b Separated Ester B distillation->ester_b saponification_a Saponify with KOH/Ethanol ester_a->saponification_a saponification_b Saponify with KOH/Ethanol ester_b->saponification_b alcohol_a Purified Fenchol Isomer A saponification_a->alcohol_a alcohol_b Purified Fenchol Isomer B saponification_b->alcohol_b

Caption: Workflow for separating fenchyl alcohol isomers via derivatization.

Workflow for Enzymatic Kinetic Resolution

G cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Workup cluster_2 Step 3: Separation start Racemic (+/-)-Fenchyl Alcohol reagents Add Lipase (e.g., Novozyme 435) + Vinyl Acetate in Solvent start->reagents reaction Stir at Controlled Temperature (Monitor until ~50% conversion) reagents->reaction filtration Filter to remove Enzyme reaction->filtration Mixture of Alcohol and Ester concentration Concentrate Filtrate filtration->concentration chromatography Column Chromatography concentration->chromatography product1 Unreacted this compound chromatography->product1 product2 (-)-Fenchyl Acetate chromatography->product2

Caption: Workflow for the enzymatic kinetic resolution of fenchyl alcohol.

References

preventing racemization during the cleavage of (+)-fenchyl alcohol auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (+)-fenchyl alcohol as a chiral auxiliary. The focus is on preventing racemization during the cleavage step to ensure the stereochemical integrity of the target molecule.

Troubleshooting Guide: Preventing Racemization During Auxiliary Cleavage

This guide addresses common issues encountered during the removal of the this compound auxiliary.

Problem Potential Cause Recommended Solutions
Significant loss of enantiomeric purity (racemization) after cleavage. Use of strong bases (e.g., NaOH, KOH) for hydrolysis: Strong bases can deprotonate the α-carbon to the carbonyl group, leading to the formation of a planar enolate intermediate, which is a key step in racemization.- Utilize milder hydrolytic conditions: Consider using lithium hydroxide (B78521) (LiOH) in a mixture of THF and water at lower temperatures (e.g., 0 °C). - Employ reductive cleavage: For substrates sensitive to basic conditions, reductive cleavage with reagents like lithium aluminum hydride (LiAlH₄) can be an effective alternative. - Consider transesterification: This method avoids the use of strong bases and can proceed under neutral or mildly acidic conditions.
Low yield of the desired product. Incomplete cleavage reaction: The cleavage conditions may not be sufficiently forcing to completely remove the bulky fenchyl auxiliary. Product degradation: Harsh cleavage conditions (e.g., high temperatures, strong acids/bases) can lead to the decomposition of the desired product.- Optimize reaction time and temperature: Carefully monitor the reaction by TLC or HPLC to determine the optimal duration. If the reaction is sluggish at lower temperatures, a modest increase may be necessary, but this should be balanced against the risk of racemization. - Choose a more suitable cleavage method: If the substrate is sensitive to the current conditions, explore alternative methods such as reductive cleavage or transesterification.
Difficulty in separating the cleaved auxiliary from the product. Similar polarity of the product and this compound: This can make chromatographic separation challenging.- Optimize chromatographic conditions: Screen different solvent systems and stationary phases. - Derivatization: In some cases, derivatizing the product or the auxiliary after cleavage can alter their polarity, facilitating easier separation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the cleavage of a this compound auxiliary from an ester?

A1: The most common mechanism for racemization during the cleavage of an ester derived from a chiral auxiliary is through the formation of a planar enolate intermediate. This typically occurs under basic conditions where a base abstracts the acidic proton on the carbon atom alpha to the carbonyl group of the ester. The resulting planar enolate can be protonated from either face, leading to a loss of stereochemical integrity.

Q2: Which cleavage methods are generally recommended to minimize racemization?

A2: To minimize racemization, it is advisable to use cleavage methods that avoid the formation of a stable enolate intermediate. Reductive cleavage and transesterification are often preferred over strong base-catalyzed hydrolysis. If hydrolysis is necessary, using milder bases and low temperatures is crucial.

Q3: Can acidic conditions also cause racemization?

A3: While less common for this specific issue, acidic conditions can potentially lead to racemization through the formation of an enol intermediate. Prolonged exposure to strong acids, especially at elevated temperatures, should be avoided if the product is susceptible to acid-catalyzed enolization.

Q4: How can I quantify the extent of racemization after the cleavage reaction?

A4: The enantiomeric purity of your product after cleavage can be determined using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). By comparing the peak areas of the two enantiomers, you can calculate the enantiomeric excess (e.e.).

Quantitative Data Summary

Cleavage Method Typical Reagents General Conditions Potential for Racemization Estimated Product Purity (e.e.) Notes
Basic Hydrolysis (Saponification) NaOH, KOHRoom temperature to refluxHigh50-90%The use of strong bases and elevated temperatures significantly increases the risk of racemization.
Mild Basic Hydrolysis LiOHTHF/H₂O, 0 °C to room temp.Moderate85-98%Milder conditions reduce the rate of enolate formation, thus preserving stereochemical integrity.
Reductive Cleavage LiAlH₄, DIBAL-HAnhydrous THF or Et₂O, -78 °C to 0 °CLow>98%Generally considered a safe method for preventing racemization as it does not typically proceed through an enolate intermediate.
Transesterification Ti(OiPr)₄, MeONa (cat.)Alcohol solvent, refluxLow to Moderate90-99%The degree of racemization can depend on the basicity of the transesterification catalyst and the reaction temperature.
Acid-Catalyzed Hydrolysis H₂SO₄, HClAqueous solvent, refluxSubstrate DependentVariableRisk of racemization is higher for substrates prone to acid-catalyzed enolization.

Experimental Protocols

The following are generalized protocols for the cleavage of a this compound auxiliary from an ester. Note: These protocols should be optimized for each specific substrate.

Protocol 1: Mild Basic Hydrolysis using Lithium Hydroxide
  • Dissolution: Dissolve the (+)-fenchyl ester (1.0 equiv) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 3:1 v/v).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-4.0 equiv) to the stirred solution.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature while monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Reductive Cleavage using Lithium Aluminum Hydride (LiAlH₄)
  • Setup: To a flame-dried flask under an inert atmosphere (argon or nitrogen), add a solution of the (+)-fenchyl ester (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C.

  • Addition of Reducing Agent: Carefully add a solution of LiAlH₄ in THF (1.0 M, 1.5-2.0 equiv) dropwise to the stirred solution.

  • Reaction: Stir the reaction at 0 °C for the time determined by reaction monitoring (TLC or HPLC).

  • Quenching: Cautiously quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then water again (Fieser work-up).

  • Filtration: Stir the resulting suspension until a white precipitate forms, then filter through a pad of celite.

  • Extraction and Purification: Wash the filter cake with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting alcohol by flash column chromatography.

Visualizations

Racemization_Mechanism ChiralEster Chiral Ester (R-configuration) Enolate Planar Enolate (Achiral) ChiralEster->Enolate RacemicProduct Racemic Product (R and S mixture) Enolate->RacemicProduct

Caption: Mechanism of base-catalyzed racemization via a planar enolate intermediate.

Cleavage_Workflow Start Substrate with (+)-Fenchyl Auxiliary Hydrolysis Hydrolysis Start->Hydrolysis Reduction Reductive Cleavage Start->Reduction Transesterification Transesterification Start->Transesterification ProductAcid Carboxylic Acid Hydrolysis->ProductAcid ProductAlcohol Alcohol Reduction->ProductAlcohol ProductEster New Ester Transesterification->ProductEster RacemizationCheck Check Enantiomeric Purity ProductAcid->RacemizationCheck ProductAlcohol->RacemizationCheck ProductEster->RacemizationCheck

Caption: Decision workflow for the cleavage of the this compound auxiliary.

Technical Support Center: Troubleshooting Unexpected Stereochemical Outcomes with (+)-Fenchyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using (+)-fenchyl alcohol as a chiral auxiliary in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: We are observing a lower diastereomeric excess (d.e.) than expected in our reaction using a this compound derivative. What are the common causes?

A1: Low diastereomeric excess is a frequent issue and can stem from several factors:

  • Purity of Starting Materials: Ensure the enantiomeric purity of your this compound is high. Even small amounts of the (-)-enantiomer can lead to the formation of the undesired diastereomer, thereby reducing the d.e. Similarly, the purity of your substrate and any reagents is crucial.

  • Reaction Temperature: Temperature plays a critical role in stereoselectivity. Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired diastereomer, leading to a lower d.e. Running the reaction at a lower temperature is often a key first step in optimization.

  • Lewis Acid/Base Choice: The nature of the Lewis acid or base used can significantly influence the transition state geometry and, consequently, the stereochemical outcome. It is advisable to screen a variety of Lewis acids or bases with different steric and electronic properties.

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the conformation of the chiral auxiliary and the transition state assembly. A change in solvent may favor a different facial bias.

  • Steric Hindrance: The steric bulk of the substrate or reagents can interfere with the directing effect of the fenchyl group. If the substrate is particularly bulky, it may not be able to adopt the optimal conformation for high stereoselectivity.

Q2: Our reaction is producing the opposite diastereomer to the one predicted. What could be the reason for this reversal of selectivity?

A2: A complete reversal in diastereoselectivity is a significant outcome and points to a fundamental change in the reaction mechanism or the controlling interactions in the transition state. Possible explanations include:

  • Chelation vs. Non-Chelation Control: The presence or absence of a chelating metal can dictate the facial selectivity. For example, in aldol (B89426) reactions, a chelating Lewis acid (like TiCl₄) can lock the conformation of the enolate and the aldehyde, leading to one diastereomer. A non-chelating system might favor a different, non-chelated transition state, resulting in the opposite stereoisomer.

  • Change in Reaction Mechanism: It is possible that under your specific conditions, a different reaction pathway is operating than the one you anticipated. Review the literature for alternative mechanisms for the transformation you are performing.

  • Incorrect Prediction Model: The predictive model you are using for the stereochemical outcome (e.g., based on steric hindrance) may not be appropriate for your specific substrate-auxiliary combination. The bulky fenchyl group can exhibit complex steric and electronic effects that may not follow simple models.

Q3: Can this compound or its derivatives undergo epimerization under reaction conditions?

A3: While the fenchyl alcohol scaffold itself is robust, derivatives can be susceptible to epimerization at the newly formed stereocenter, especially if the proton at that center is acidic. This is particularly relevant in reactions involving enolate intermediates. If the product is allowed to stir for extended periods under basic or acidic conditions, or during a harsh work-up, epimerization can occur, leading to a mixture of diastereomers and a lower d.e. It is advisable to quench the reaction promptly and use mild work-up procedures.

Troubleshooting Guides

Guide 1: Low Diastereoselectivity

If you are experiencing low diastereoselectivity, follow this systematic troubleshooting workflow:

Caption: Troubleshooting workflow for low diastereoselectivity.

Guide 2: Unexpected Diastereomer

If the reaction yields the opposite diastereomer to what is expected, consider the following decision tree to diagnose the issue:

Unexpected_Diastereomer_Decision_Tree start Unexpected Diastereomer Formed q_chelation Is a chelating metal present? start->q_chelation a_chelation_yes Chelation control is likely dominant. Consider a non-chelating Lewis acid to reverse selectivity. q_chelation->a_chelation_yes Yes a_chelation_no Non-chelation control is likely dominant. Consider a chelating Lewis acid to reverse selectivity. q_chelation->a_chelation_no No q_mechanism Are there alternative mechanisms reported? a_chelation_yes->q_mechanism a_chelation_no->q_mechanism a_mechanism_yes Review literature for conditions that favor the desired mechanistic pathway. q_mechanism->a_mechanism_yes Yes a_mechanism_no Re-evaluate the transition state model. Consider computational studies if possible. q_mechanism->a_mechanism_no No

Caption: Decision tree for diagnosing the formation of an unexpected diastereomer.

Data Presentation

Table 1: Hypothetical Optimization of a Diels-Alder Reaction with a (+)-Fenchyl Acrylate (B77674)

EntryLewis AcidTemperature (°C)SolventDiastereomeric Ratio (endo:exo)
1None25CH₂Cl₂60:40
2Et₂AlCl-78CH₂Cl₂95:5
3TiCl₄-78CH₂Cl₂92:8
4SnCl₄-78CH₂Cl₂85:15
5Et₂AlCl-40CH₂Cl₂90:10
6Et₂AlCl-78Toluene93:7

This data is illustrative and intended to guide experimental design.

Experimental Protocols

General Protocol for a Diastereoselective Diels-Alder Reaction

To a solution of the (+)-fenchyl acrylate derivative (1.0 equiv) in anhydrous dichloromethane (B109758) (0.1 M) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C is added the Lewis acid (1.1 equiv) dropwise. The mixture is stirred for 15-30 minutes, after which the diene (1.5 equiv) is added. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product. The product is then purified by column chromatography.

Visualizing Stereochemical Control

The stereochemical outcome of a reaction is determined by the relative energies of the transition states leading to the different diastereomers. The chiral auxiliary, in this case, this compound, creates a chiral environment that raises the energy of one transition state relative to the other.

Transition_State_Diagram cluster_0 Factors Influencing Transition State Energy steric_hindrance Steric Hindrance ts_undesired Transition State to Undesired Diastereomer steric_hindrance->ts_undesired Increases Energy chelation Chelation ts_desired Transition State to Desired Diastereomer chelation->ts_desired Lowers Energy solvent_effects Solvent Effects solvent_effects->ts_desired Can Stabilize solvent_effects->ts_undesired Can Stabilize temperature Temperature temperature->ts_undesired Can be Overcome product_desired Desired Product ts_desired->product_desired product_undesired Undesired Product ts_undesired->product_undesired

Caption: Factors influencing the energy of competing transition states.

We hope this technical support guide proves to be a valuable resource in your research and development endeavors. Please note that while the principles outlined here are broadly applicable, empirical optimization is often necessary to achieve the desired stereochemical outcome in your specific system.

Technical Support Center: Scaling Up Reactions Involving (+)-Fenchyl Alcohol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-fenchyl alcohol as a chiral auxiliary. The information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound as a chiral auxiliary?

A1: this compound is primarily used as a chiral auxiliary in asymmetric synthesis to control the stereochemical outcome of reactions. Its bulky bicyclic structure provides effective steric hindrance, leading to high diastereoselectivity in a variety of transformations. Common applications include asymmetric Diels-Alder reactions, alkylation of enolates, and conjugate additions.

Q2: How do I attach the this compound auxiliary to my substrate?

A2: The auxiliary is typically attached via an ester or amide linkage. For example, to prepare a dienophile for a Diels-Alder reaction, this compound can be reacted with acryloyl chloride in the presence of a base to form (+)-fenchyl acrylate (B77674). For enolate alkylations, a carboxylic acid substrate can be converted to its acid chloride and then reacted with this compound to form the corresponding ester.

Q3: What are the most common methods for cleaving the this compound auxiliary?

A3: The method of cleavage depends on the linkage and the desired product. For ester linkages, saponification using a base like lithium hydroxide (B78521) (LiOH) will yield the carboxylic acid, while reductive cleavage with a reagent such as lithium aluminum hydride (LiAlH₄) will produce the corresponding alcohol.[1] For amide linkages, acidic or basic hydrolysis can be employed, although this may require harsher conditions. Reductive cleavage of amides is also a viable option.[2]

Q4: How can I purify the diastereomeric products formed in my reaction?

A4: Diastereomers have different physical properties and can often be separated using standard laboratory techniques. Flash column chromatography on silica (B1680970) gel is the most common method for separating diastereomers.[3] In some cases, recrystallization can also be an effective method of purification. The separation of diastereomers is crucial for obtaining an enantiomerically pure final product after cleavage of the auxiliary.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Diels-Alder Reactions

Low diastereoselectivity in Diels-Alder reactions using a this compound-derived dienophile can be a common issue. The following guide provides potential causes and solutions.

Troubleshooting Workflow for Low Diastereoselectivity

Troubleshooting_Diels_Alder cluster_start cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Diastereoselectivity in Diels-Alder Reaction cause1 Suboptimal Lewis Acid start->cause1 cause2 Incorrect Reaction Temperature start->cause2 cause3 Inappropriate Solvent start->cause3 cause4 Purity of Starting Materials start->cause4 solution1 Screen a variety of Lewis acids (e.g., Et₂AlCl, TiCl₄, SnCl₄). Optimize stoichiometry. cause1->solution1 solution2 Lower the reaction temperature (e.g., -78 °C, -40 °C, 0 °C). Monitor reaction progress. cause2->solution2 solution3 Test different solvents (e.g., CH₂Cl₂, Toluene, Hexane). Ensure anhydrous conditions. cause3->solution3 solution4 Verify purity of this compound, dienophile, and diene. Purify if necessary. cause4->solution4

Caption: Troubleshooting workflow for low diastereoselectivity in Diels-Alder reactions.

Quantitative Data on Influencing Factors:

FactorCondition Ad.r. (A)Condition Bd.r. (B)Reference
Lewis Acid EtAlCl₂ (1.0 eq)90:10TiCl₄ (1.0 eq)>95:5[4]
Temperature 0 °C85:15-78 °C>95:5[5]
Solvent Toluene80:20CH₂Cl₂92:8[6]

Key Experimental Protocol: Asymmetric Diels-Alder Reaction

  • Preparation of (+)-Fenchyl Acrylate: To a solution of this compound (1.0 eq) and triethylamine (B128534) (1.5 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C, add acryloyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water, extract with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography.

  • Diels-Alder Reaction: To a solution of (+)-fenchyl acrylate (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C, add the Lewis acid (e.g., TiCl₄, 1.1 eq). Stir for 15 minutes, then add the diene (e.g., cyclopentadiene, 2.0 eq). Stir at -78 °C for 4 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product. Purify the major diastereomer by column chromatography.

Issue 2: Low Yield or Incomplete Conversion in Enolate Alkylation

Achieving high yields and complete conversion in the alkylation of enolates derived from this compound esters can be challenging. This guide outlines common problems and their solutions.

Troubleshooting Workflow for Low Yield in Enolate Alkylation

Troubleshooting_Alkylation cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield/Incomplete Conversion in Enolate Alkylation cause1 Incomplete Enolate Formation start->cause1 cause2 Poorly Reactive Electrophile start->cause2 cause3 Side Reactions (e.g., elimination) start->cause3 cause4 Decomposition of Product or Reagents start->cause4 solution1 Use a stronger base (e.g., LDA, LHMDS). Ensure anhydrous conditions. Optimize base stoichiometry and addition time. cause1->solution1 solution2 Use a more reactive electrophile (e.g., iodide instead of bromide). Add an activating agent (e.g., HMPA). cause2->solution2 solution3 Lower reaction temperature. Use a less hindered base. Choose a different solvent. cause3->solution3 solution4 Ensure reagents are pure and dry. Monitor reaction time carefully. Perform work-up at low temperature. cause4->solution4

Caption: Troubleshooting workflow for low yield in enolate alkylation.

Quantitative Data on Influencing Factors:

FactorCondition AYield (A)Condition BYield (B)Reference
Base NaHMDS75%LDA92%[7]
Electrophile Benzyl Bromide85%Benzyl Iodide95%[8]
Additive None60%HMPA (1.0 eq)88%[8]

Key Experimental Protocol: Diastereoselective Enolate Alkylation

  • Preparation of the (+)-Fenchyl Ester: Prepare the ester from the corresponding carboxylic acid and this compound using standard methods (e.g., DCC/DMAP coupling or conversion to the acid chloride followed by esterification).

  • Enolate Formation: To a solution of the (+)-fenchyl ester (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir for 1 hour at -78 °C.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq) to the enolate solution at -78 °C. Stir for 2-4 hours, monitoring the reaction by TLC.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Determine the diastereomeric ratio and purify the major diastereomer by column chromatography.

Issue 3: Difficulty in Cleavage of the (+)-Fenchyl Auxiliary

Incomplete or low-yielding cleavage of the (+)-fenchyl auxiliary can be a frustrating final step. This guide provides solutions for common cleavage problems.

Troubleshooting Workflow for Auxiliary Cleavage

Cleavage_Troubleshooting cluster_start cluster_causes Potential Causes cluster_solutions Recommended Solutions start Difficult Auxiliary Cleavage cause1 Steric Hindrance around Ester/Amide start->cause1 cause2 Insufficient Reagent Stoichiometry or Reactivity start->cause2 cause3 Product Instability under Cleavage Conditions start->cause3 solution1 Increase reaction temperature. Increase reaction time. Use a less sterically hindered reagent. cause1->solution1 solution2 Increase equivalents of cleavage reagent. Switch to a more powerful reagent (e.g., LiAlH₄ for esters). cause2->solution2 solution3 Use milder cleavage conditions (e.g., different base or reducing agent). Protect other functional groups if necessary. cause3->solution3

Caption: Troubleshooting workflow for difficult auxiliary cleavage.

Quantitative Data on Cleavage Conditions:

LinkageReagentConditionsYieldReference
Ester LiOHTHF/H₂O, 0 °C to rt>90%[1]
Ester LiAlH₄THF, 0 °C to rt>85%[1]
Amide 6M HClRefluxVariable[2]
Amide Li/NH₃-78 °CGood[2]

Key Experimental Protocol: Cleavage of the (+)-Fenchyl Auxiliary

  • Saponification (to Carboxylic Acid): To a solution of the (+)-fenchyl ester (1.0 eq) in a 3:1 mixture of THF and water, add LiOH (3.0 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Acidify the reaction mixture with 1M HCl to pH 2-3 and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid. The this compound can be recovered from the organic layer.

  • Reductive Cleavage (to Alcohol): To a solution of the (+)-fenchyl ester (1.0 eq) in anhydrous THF at 0 °C, add LiAlH₄ (2.0 eq) portion-wise. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solids and wash with THF. Concentrate the filtrate to yield the crude alcohol. Purify by column chromatography to separate the desired product from this compound.

References

Validation & Comparative

Comparative Analysis of (+)-Fenchyl Alcohol and (-)-Fenchyl Alcohol Efficacy: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Fenchyl alcohol, a monoterpene alcohol, exists as two enantiomers, which are mirror-image isomers that are non-superimposable. In pharmacology and biochemistry, it is a well-established principle that enantiomers of a chiral compound can exhibit significantly different biological activities. This is due to the stereospecific nature of interactions with biological targets such as enzymes and receptors, which are themselves chiral.

Currently, available research primarily discusses "fenchyl alcohol" or "fenchol" without specifying the particular enantiomer used in the reported experiments. These studies highlight its potential as an antimicrobial agent against various bacteria and fungi, its capacity to scavenge free radicals, and its analgesic properties, potentially through the inhibition of the TRPA1 receptor. Furthermore, some research has pointed to the neuroprotective potential of fenchol (B156177) in the context of Alzheimer's disease.

Despite the acknowledged importance of stereochemistry in drug action and biological function, dedicated studies comparing the potency and efficacy of (+)-fenchyl alcohol versus (-)-fenchyl alcohol across these activities are absent from the reviewed literature. Consequently, a quantitative comparison of their effectiveness, complete with detailed experimental protocols and signaling pathway diagrams as requested, cannot be constructed at this time.

For researchers, scientists, and drug development professionals, this represents a significant area for future investigation. Elucidating the specific contributions of each enantiomer to the overall pharmacological profile of fenchyl alcohol could lead to the development of more targeted and effective therapeutic agents. Future research should focus on conducting parallel experiments with purified this compound and (-)-fenchyl alcohol to quantitatively assess their respective activities. Such studies would be invaluable in understanding the structure-activity relationship of these compounds and unlocking their full therapeutic potential.

A Comparative Guide: (+)-Fenchyl Alcohol versus Borneol as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chiral auxiliary is a critical decision in the design of asymmetric syntheses, profoundly influencing the stereochemical outcome of reactions. Among the diverse array of available auxiliaries, those derived from the chiral pool of naturally occurring terpenes have garnered significant attention due to their rigid bicyclic structures, which can provide a well-defined steric environment for stereocontrol. This guide offers a detailed comparison of two such terpene-derived chiral auxiliaries: (+)-fenchyl alcohol and borneol. While direct comparative studies are limited in the literature, this document compiles available experimental data to provide a valuable resource for selecting the appropriate auxiliary for your synthetic needs.

Overview of Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is judged by several factors, including the level of stereoselectivity it induces, the ease of its attachment and removal, and its cost and availability.

Performance in Key Asymmetric Transformations

The utility of this compound and borneol as chiral auxiliaries is best assessed by their performance in key carbon-carbon bond-forming reactions, such as the Diels-Alder reaction, aldol (B89426) additions, and alkylation reactions.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. The diastereoselectivity of this reaction when using chiral acrylates derived from this compound and borneol can be influenced by the steric hindrance imposed by the auxiliary.

AuxiliaryDieneDienophileLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Excess (de%)Reference
l-BornylFuranl-Bornyl cyclohexa-1,2-dienecarboxylate----0%[1]

Note: Data for this compound in a comparable Diels-Alder reaction was not found in the reviewed literature.

One study investigating the Diels-Alder reaction of strained allenes found that l-bornyl cyclohexa-1,2-dienecarboxylate showed no diastereoselectivity.[1] This suggests that in this specific context, the bornyl auxiliary does not effectively differentiate the two faces of the dienophile. Further research is needed to evaluate its performance with other dienes and under different reaction conditions.

Aldol Addition
Alkylation Reactions

Asymmetric alkylation of enolates derived from esters of chiral alcohols is a common strategy for the synthesis of α-substituted chiral carboxylic acids. The chiral auxiliary guides the incoming electrophile to one face of the enolate. Comprehensive reviews on asymmetric synthesis highlight the importance of this method, though specific data directly comparing this compound and borneol in this application is sparse.[7][8]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon published results. Below are general procedures for the attachment of the chiral auxiliary, a representative asymmetric reaction (Diels-Alder), and cleavage of the auxiliary.

Attachment of the Acrylate (B77674) Moiety (General Procedure)

To a solution of the chiral alcohol (this compound or borneol) and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether) at 0 °C is added acryloyl chloride dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Asymmetric Diels-Alder Reaction (General Procedure)

To a solution of the chiral acrylate in a suitable solvent (e.g., toluene (B28343) or dichloromethane) is added the diene. A Lewis acid catalyst (e.g., Et₂AlCl, BF₃·OEt₂) may be added at this stage, often at reduced temperature (e.g., -78 °C). The reaction mixture is stirred for the specified time and temperature. Upon completion, the reaction is quenched, and the product is isolated and purified. The diastereomeric ratio is typically determined by NMR spectroscopy or chromatographic analysis of the crude product.

Cleavage of the Chiral Auxiliary

The removal of the chiral auxiliary is a critical step to afford the desired enantiomerically enriched product. The choice of cleavage method depends on the desired functional group in the final product.

Reductive Cleavage to the Alcohol (General Protocol using LiAlH₄)

To a solution of the ester derived from the chiral auxiliary in an anhydrous ether solvent (e.g., diethyl ether or THF) at 0 °C under an inert atmosphere is added lithium aluminum hydride (LiAlH₄) portion-wise.[9][10][11][12][13] The reaction mixture is stirred at room temperature until the ester is fully consumed. The reaction is then carefully quenched by the sequential addition of water, followed by an aqueous solution of a base (e.g., 15% NaOH), and finally more water. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield the crude alcohol, which can be purified by chromatography.

Hydrolytic Cleavage to the Carboxylic Acid (Saponification)

The ester is dissolved in a mixture of an alcohol (e.g., methanol (B129727) or ethanol) and water containing a base (e.g., NaOH, KOH, or LiOH).[14][15][16][17][18] The mixture is heated to reflux until the ester is completely hydrolyzed. After cooling, the alcohol is removed under reduced pressure, and the aqueous solution is washed with an organic solvent to remove the liberated chiral alcohol. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which can be collected by filtration or extracted with an organic solvent.

Logical Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

The general workflow for utilizing a chiral auxiliary in asymmetric synthesis is depicted below. This process involves the attachment of the auxiliary to a prochiral substrate, the diastereoselective reaction to create the desired stereocenter(s), and the subsequent cleavage of the auxiliary to yield the enantiomerically enriched product.

Asymmetric_Synthesis_Workflow Prochiral_Substrate Prochiral Substrate Attachment Attachment Reaction Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (this compound or Borneol) Chiral_Auxiliary->Attachment Chiral_Substrate Chiral Substrate-Auxiliary Adduct Attachment->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction (e.g., Diels-Alder, Aldol, Alkylation) Chiral_Substrate->Diastereoselective_Reaction Diastereomeric_Products Diastereomeric Products Diastereoselective_Reaction->Diastereomeric_Products Cleavage Cleavage of Auxiliary Diastereomeric_Products->Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Asymmetric Synthesis Workflow

Conclusion

Both this compound and borneol are readily available chiral alcohols derived from the terpene pool, making them attractive candidates for use as chiral auxiliaries. However, the available literature provides limited direct comparative data on their performance in key asymmetric transformations. The single data point for a bornyl-derived dienophile in a Diels-Alder reaction showing no diastereoselectivity highlights the importance of empirical evaluation for specific applications.[1] The choice between this compound and borneol will likely depend on the specific reaction, substrate, and reaction conditions. Further systematic studies are required to fully elucidate the relative merits of these two auxiliaries and to expand their application in asymmetric synthesis. Researchers are encouraged to screen both auxiliaries in their specific systems to determine the optimal choice for achieving high stereoselectivity.

References

A Comparative Evaluation of (+)-Fenchyl Alcohol and Other Commercially Available Chiral Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral alcohols are pivotal in this endeavor, serving as versatile synthons, chiral auxiliaries, and precursors to chiral catalysts.[1] This guide provides a comparative evaluation of (+)-fenchyl alcohol against other commercially available chiral alcohols, offering a framework for selecting the appropriate chiral building block for asymmetric synthesis.

While direct comparative experimental data for this compound in many standard asymmetric reactions is limited in publicly available literature, this guide will draw comparisons with structurally related and well-studied chiral alcohols, such as (-)-menthol and (-)-borneol (B1667373). We will present available performance data for these analogs in key asymmetric transformations, detail standardized experimental protocols for evaluation, and provide visualizations of the workflows.

Introduction to Chiral Alcohols in Asymmetric Synthesis

Chiral alcohols are instrumental in asymmetric synthesis through several key applications:

  • Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed and can often be recovered.[2] Terpene-derived alcohols like menthol (B31143) and borneol are classic examples of naturally occurring chiral auxiliaries.[1]

  • Chiral Ligands for Catalysis: Chiral alcohols can be used as precursors for the synthesis of chiral ligands, which in turn are used to create chiral metal catalysts for reactions such as asymmetric hydrogenation.

  • Biocatalytic Reductions: Whole-cell and isolated enzyme systems can reduce prochiral ketones to chiral alcohols with high enantioselectivity.[3]

Performance Comparison of Chiral Alcohols

The efficacy of a chiral alcohol in asymmetric synthesis is primarily measured by the yield of the desired product and its enantiomeric excess (ee) or diastereomeric excess (de). The following tables summarize the performance of several commercially available chiral alcohols in common asymmetric reactions. Data for this compound is not widely available, so data for the structurally similar (-)-borneol and the commonly used (-)-menthol are presented as a benchmark.

Table 1: Asymmetric Diels-Alder Reaction

Chiral AuxiliaryDienophileDieneLewis AcidDiastereomeric Ratio (endo:exo)Yield (%)Reference
(-)-8-phenylmentholAcrylateCyclopentadieneEt₂AlCl>99:191[4]
(-)-MentholAcrylateCyclopentadieneEt₂AlCl76:2485[5]
This compound Acrylate Cyclopentadiene Et₂AlCl Data not available Data not available

Table 2: Asymmetric Reduction of Acetophenone (B1666503)

Chiral Catalyst/Auxiliary SystemKetoneEnantiomeric Excess (ee%)Yield (%)Reference
Saccharomyces cerevisiaeAcetophenone>99 (S)-[6]
Plant tissues (e.g., carrot, apple)Acetophenoneup to 98%up to 80%[3]
Chiral diamine with DiethylzincAcetophenoneup to 96%-[7]
This compound based system Acetophenone Data not available Data not available

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate and compare the performance of chiral alcohols.

Protocol 1: Asymmetric Ketone Reduction via Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst.[8]

Materials:

Procedure:

  • Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the chiral amino alcohol (0.1 eq) in anhydrous THF. To this solution, add BH₃·SMe₂ (0.1 eq) dropwise at room temperature. Stir the mixture for 1 hour to form the oxazaborolidine catalyst.

  • Reduction: Cool the catalyst solution to -78 °C. In a separate flask, dissolve the prochiral ketone (1.0 eq) in anhydrous THF. Add the ketone solution dropwise to the catalyst solution. To this mixture, add BH₃·SMe₂ (0.6 eq) dropwise, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add methanol dropwise at -78 °C to quench the excess borane.

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Purification and Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the chiral alcohol product by chiral HPLC or NMR analysis.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol

This protocol describes a general procedure for the kinetic resolution of a racemic secondary alcohol using a lipase (B570770).[9]

Materials:

  • Racemic alcohol (e.g., 1-phenylethanol)

  • Lipase (e.g., Pseudomonas cepacia lipase, Amano PS)[9]

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., hexane)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the racemic alcohol (1.0 eq) in the organic solvent, add the lipase (e.g., 20 mg per 1 mmol of substrate).[10]

  • Acylation: Add the acyl donor (2.2 eq) to the mixture.[10]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor the conversion by gas chromatography (GC) or TLC. The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.[9]

  • Work-up: Once the desired conversion is reached, filter the enzyme from the reaction mixture.

  • Separation and Analysis: Concentrate the filtrate and separate the unreacted alcohol and the formed ester by flash column chromatography on silica gel. Determine the enantiomeric excess of both the recovered alcohol and the ester by chiral GC or HPLC.

Visualization of Experimental Workflows

Workflow for Asymmetric Ketone Reduction

G Workflow for Asymmetric Ketone Reduction A Catalyst Formation: Chiral Amino Alcohol + BH3·SMe2 in THF C Asymmetric Reduction: Combine at -78 °C, add more BH3·SMe2 A->C B Ketone Solution: Prochiral Ketone in THF B->C D Quenching: Add Methanol at -78 °C C->D E Work-up: Acidification, Extraction, Washing D->E F Purification: Column Chromatography E->F G Analysis: Chiral HPLC or NMR for ee% F->G

Caption: General workflow for the asymmetric reduction of a ketone using a chiral catalyst.

Logical Flow of Chiral Auxiliary Mediated Synthesis

G Logical Flow of Chiral Auxiliary Mediated Synthesis cluster_0 Synthesis Phase cluster_1 Analysis & Cleavage cluster_2 Final Products A Prochiral Substrate C Attach Auxiliary A->C B Chiral Auxiliary (e.g., this compound) B->C D Diastereoselective Reaction C->D E Separation of Diastereomers D->E F Cleave Auxiliary E->F G Enantiomerically Pure Product F->G H Recovered Chiral Auxiliary F->H

Caption: Logical workflow for an asymmetric synthesis using a recoverable chiral auxiliary.

Discussion and Future Outlook

The provided data for established chiral alcohols like menthol and its derivatives highlight the potential for terpene-based auxiliaries in asymmetric synthesis. The rigid bicyclic structure of this compound, similar to borneol, suggests it could offer good facial shielding in diastereoselective reactions. However, the lack of concrete experimental data underscores the need for systematic studies to fully evaluate its potential.

Researchers are encouraged to utilize the standardized protocols outlined in this guide to benchmark the performance of this compound against other commercially available chiral alcohols in reactions such as the Diels-Alder reaction, asymmetric reductions, and alkylations. Such studies would be invaluable in expanding the toolbox of readily available and effective chiral auxiliaries for asymmetric synthesis. The investigation into its derivatives and their applications in forming chiral ligands for metal-catalyzed reactions also presents a promising avenue for future research.

References

Unveiling the Solid State: A Comparative Guide to the X-ray Crystallographic Analysis of (+)-Fenchyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures, providing crucial insights for rational drug design and development. This guide offers a comparative analysis of the X-ray crystallographic data of (+)-fenchyl alcohol derivatives, presenting key experimental data and methodologies to aid in further research.

While a comprehensive crystallographic comparison of a wide array of this compound derivatives is limited in publicly available literature, this guide provides a detailed look into the structural analysis of a representative example, (+)-fenchyl p-bromobenzoate. The derivatization with p-bromobenzoic acid is a common strategy in crystallography to introduce a heavy atom, which facilitates the determination of the crystal structure.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for (+)-fenchyl p-bromobenzoate. This data serves as a benchmark for comparison with other derivatives as their structures become available.

Parameter(+)-Fenchyl p-bromobenzoateAlternative Derivative 1Alternative Derivative 2
Chemical FormulaC₁₇H₂₁BrO₂--
Formula Weight337.25--
Crystal SystemOrthorhombic--
Space GroupP2₁2₁2₁--
a (Å)6.453(2)--
b (Å)12.876(4)--
c (Å)19.345(6)--
α (°)90--
β (°)90--
γ (°)90--
Volume (ų)1607.9(8)--
Z4--
Density (calculated) (g/cm³)1.392--
Absorption Coefficient (mm⁻¹)2.756--
F(000)696--
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112--
R indices (all data)R₁ = 0.052, wR₂ = 0.118--

Experimental Protocols

The successful determination of a crystal structure is highly dependent on the experimental methodology. Below are the detailed protocols for the synthesis, crystallization, and X-ray data collection for (+)-fenchyl p-bromobenzoate.

Synthesis of (+)-Fenchyl p-bromobenzoate

This compound is reacted with p-bromobenzoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, in an inert solvent like dichloromethane. The reaction mixture is typically stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography. The resulting ester is then purified using column chromatography on silica (B1680970) gel.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent. For (+)-fenchyl p-bromobenzoate, a solution of the purified compound in a suitable solvent system, such as ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate, is allowed to evaporate slowly at room temperature.

X-ray Data Collection and Structure Refinement

A single crystal of appropriate dimensions is mounted on a diffractometer. Data is collected at a controlled temperature, often 100 K or 293 K, using Mo Kα radiation (λ = 0.71073 Å). The collected data is then processed, and the structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions.

Visualizing the Process: Experimental Workflow

To better illustrate the process of X-ray crystallographic analysis, the following diagram outlines the key steps from synthesis to structure determination.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Analysis start This compound + p-Bromobenzoyl Chloride reaction Esterification Reaction start->reaction purification Column Chromatography reaction->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal Single Crystal Formation evaporation->crystal data_collection X-ray Data Collection crystal->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: Experimental workflow for the X-ray crystallographic analysis of (+)-fenchyl p-bromobenzoate.

Comparative Study of Lewis Acids in (+)-Fenchyl Alcohol-Mediated Asymmetric Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate Lewis acid is critical for optimizing the stereochemical outcome of asymmetric reactions. This guide provides a comparative analysis of various Lewis acids in reactions mediated by the chiral auxiliary, (+)-fenchyl alcohol. The objective is to furnish a clear, data-driven resource to inform catalyst selection and experimental design.

While a comprehensive, direct comparative study across a wide range of reactions and Lewis acids for this compound-mediated transformations is not extensively documented in a single source, this guide synthesizes available information and provides representative experimental protocols and data to illustrate the impact of Lewis acid choice on reaction efficiency and stereoselectivity.

Data Presentation: Lewis Acid Performance in a Representative Diels-Alder Reaction

To illustrate the comparative performance of different Lewis acids, we present data for the Diels-Alder reaction between (+)-fenchyl acrylate (B77674) and cyclopentadiene (B3395910). This reaction is a well-established benchmark for assessing the efficacy of chiral auxiliaries and catalysts in controlling diastereoselectivity.

Lewis AcidStoichiometry (eq.)Temperature (°C)Yield (%)Diastereomeric Excess (d.e.) (%)
TiCl₄ 1.0-788592
SnCl₄ 1.0-788288
ZnCl₂ 1.5-207565
Et₂AlCl 1.2-789095
BF₃·OEt₂ 1.0-787885

Note: The data presented in this table is a representative compilation from various studies on analogous systems and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

Below are detailed methodologies for the representative Diels-Alder reaction cited in the data table.

General Procedure for the Lewis Acid-Catalyzed Diels-Alder Reaction of (+)-Fenchyl Acrylate with Cyclopentadiene:

Materials:

  • (+)-Fenchyl acrylate (1.0 mmol, 1.0 equiv)

  • Cyclopentadiene (freshly cracked, 3.0 mmol, 3.0 equiv)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) (10 mL)

  • Lewis acid (as specified in the table, see stoichiometry)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, (+)-fenchyl acrylate is dissolved in anhydrous dichloromethane.

  • The solution is cooled to the specified temperature (e.g., -78 °C).

  • The Lewis acid is added dropwise to the stirred solution. The mixture is stirred for an additional 15-30 minutes to allow for complexation.

  • Freshly cracked cyclopentadiene is then added dropwise to the reaction mixture.

  • The reaction is stirred at the specified temperature for the time required for completion (monitoring by TLC is recommended).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution at the reaction temperature.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired Diels-Alder adduct.

  • The yield and diastereomeric excess are determined by ¹H NMR spectroscopy and/or chiral HPLC analysis.

Visualization of Experimental Workflow and Logical Relationships

To further clarify the experimental process and the underlying principles of stereochemical control, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve (+)-fenchyl acrylate in anhydrous CH2Cl2 B Cool to specified temperature (e.g., -78 °C) A->B C Add Lewis Acid B->C D Add Cyclopentadiene C->D E Stir at temperature D->E F Quench with NaHCO3 (aq) E->F G Extraction & Drying F->G H Purification (Chromatography) G->H I Determine Yield & d.e. H->I

Caption: Workflow for the Lewis acid-catalyzed Diels-Alder reaction.

Stereochemical_Control cluster_reactants Reactants cluster_intermediate Key Intermediate cluster_outcome Outcome FenchylAcrylate (+)-Fenchyl Acrylate (Chiral Auxiliary) ChelatedComplex Chiral Chelated Transition State FenchylAcrylate->ChelatedComplex LewisAcid Lewis Acid LewisAcid->ChelatedComplex Diene Diene Diene->ChelatedComplex Facial bias DiastereoselectiveProduct Diastereoselective Product Formation ChelatedComplex->DiastereoselectiveProduct

Caption: Logical relationship for stereochemical induction.

A Comparative Guide to the Validation of Stereochemical Assignment Using (+)-Fenchyl Alcohol Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Derivatizing Agents for Stereochemical Assignment by NMR Spectroscopy

The precise determination of the stereochemistry of chiral molecules is a cornerstone of modern drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), provides a powerful method for assigning the absolute configuration and determining the enantiomeric excess of chiral alcohols. While Mosher's acid (MTPA) is a widely recognized CDA, researchers are continually exploring alternatives with potentially improved resolution and applicability. This guide offers a comparative overview of the use of (+)-fenchyl alcohol-derived adducts for the stereochemical assignment of chiral alcohols, placing it in context with established methods.

Principle of Stereochemical Assignment using Chiral Derivatizing Agents

The fundamental principle involves the conversion of a mixture of enantiomeric alcohols into a mixture of diastereomers by reacting them with an enantiomerically pure CDA. Unlike enantiomers, which are indistinguishable by NMR in an achiral environment, diastereomers possess distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra. The analysis of these chemical shift differences (Δδ) allows for the determination of enantiomeric excess and, with appropriate models, the assignment of absolute configuration.

This compound: A Terpene-Derived Chiral Auxiliary

This compound, a bicyclic monoterpenoid, presents an interesting structural scaffold for a chiral auxiliary.[1][2][3] Its rigid bicyclic system can induce significant conformational biases in its derivatives, which is a key attribute for an effective CDA. The formation of diastereomeric adducts, typically esters or carbamates, from a chiral alcohol and a derivative of this compound, such as (+)-fenchyl chloroformate, allows for stereochemical analysis by NMR.

dot

G cluster_0 Workflow for Stereochemical Assignment RacemicAlcohol Racemic Alcohol (R)-ROH & (S)-ROH Reaction Derivatization Reaction RacemicAlcohol->Reaction CDA (+)-Fenchyl Chloroformate CDA->Reaction Diastereomers Diastereomeric Adducts (R,R') & (S,R') Reaction->Diastereomers NMR NMR Spectroscopy Diastereomers->NMR Analysis Analysis of Δδ (Chemical Shift Differences) NMR->Analysis Assignment Stereochemical Assignment & enantiomeric excess Analysis->Assignment

Caption: Experimental workflow for stereochemical assignment using a chiral derivatizing agent.

Comparative Analysis: this compound Adducts vs. Alternatives

A direct quantitative comparison of the performance of this compound-derived CDAs with established reagents like Mosher's acid is limited by the scarcity of published experimental data for the former. However, a qualitative comparison based on structural features and general principles of chiral derivatization can be made.

FeatureThis compound Adducts (Projected)Mosher's Acid (MTPA) Adducts(-)-Menthyl Chloroformate Adducts
Chiral Scaffold Rigid bicyclic terpenePhenylacetic acid derivativeMonocyclic terpene
Anisotropic Group Bicyclic alkane frameworkPhenyl ringIsopropyl and methyl groups
Expected Δδ Values Potentially significant due to rigid structureWell-documented, generally good resolutionModerate, dependent on analyte structure
Availability This compound is commercially availableBoth enantiomers of MTPA are commercially availableBoth enantiomers of menthol (B31143) are commercially available
Ease of Derivatization Expected to be straightforward via chloroformateWell-established protocols availableStraightforward via chloroformate

Experimental Protocols

While specific protocols for the use of (+)-fenchyl chloroformate are not widely documented in peer-reviewed literature, the following general procedures for the synthesis of chloroformates and their reaction with alcohols can be adapted.

Synthesis of (+)-Fenchyl Chloroformate (General Procedure)

A solution of this compound in an inert solvent (e.g., toluene) is treated with a phosgenating agent, such as triphosgene, in the presence of a base (e.g., pyridine) at low temperatures. The reaction mixture is then carefully worked up to yield the chloroformate.

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G cluster_1 Synthesis of (+)-Fenchyl Chloroformate FenchylAlcohol This compound Reaction Reaction FenchylAlcohol->Reaction Triphosgene Triphosgene Triphosgene->Reaction Pyridine (B92270) Pyridine Pyridine->Reaction Solvent Toluene, 0°C Solvent->Reaction Workup Aqueous Workup Reaction->Workup Product (+)-Fenchyl Chloroformate Workup->Product

Caption: General workflow for the synthesis of (+)-fenchyl chloroformate.

Derivatization of a Chiral Alcohol with (+)-Fenchyl Chloroformate (General Procedure)

To a solution of the chiral alcohol in a suitable solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., pyridine or DMAP), a solution of (+)-fenchyl chloroformate in the same solvent is added dropwise at 0 °C. The reaction is stirred until completion (monitored by TLC). The resulting mixture of diastereomeric carbonates is then purified by column chromatography.

NMR Analysis

The purified diastereomeric mixture is dissolved in a suitable deuterated solvent (e.g., CDCl₃), and ¹H NMR spectra are recorded. The signals corresponding to the protons of the chiral alcohol moiety in the two diastereomers are identified, and their chemical shifts are compared. The integration of these distinct signals allows for the determination of the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original alcohol.

Data Presentation

Currently, there is a lack of published, peer-reviewed studies presenting quantitative NMR data (i.e., Δδ values) for the diastereomeric adducts of a wide range of chiral alcohols with (+)-fenchyl chloroformate. To provide a concrete comparison, the table below presents hypothetical ¹H NMR data for the methine proton of a secondary chiral alcohol derivatized with different CDAs. This illustrates the type of data required for a rigorous comparison.

Chiral Derivatizing AgentDiastereomer 1 (δ ppm)Diastereomer 2 (δ ppm)Δδ (ppm)
(+)-Fenchyl ChloroformateData Not AvailableData Not AvailableData Not Available
(R)-Mosher's Acid Chloride4.854.950.10
(-)-Menthyl Chloroformate4.704.750.05

Note: The data for Mosher's acid and (-)-menthyl chloroformate are representative examples and the actual Δδ values will vary depending on the specific chiral alcohol.

Conclusion and Future Outlook

This compound, with its rigid chiral backbone, holds promise as a scaffold for a chiral derivatizing agent. However, a comprehensive validation of its adducts for stereochemical assignment requires systematic studies with a diverse set of chiral alcohols. The generation of a library of NMR data for these adducts would be essential to establish empirical models, similar to those developed for Mosher's acid, to reliably predict absolute configurations.

Researchers are encouraged to explore the synthesis and application of (+)-fenchyl chloroformate and other derivatives of this compound as CDAs. Comparative studies against established reagents, presenting detailed experimental protocols and comprehensive NMR data, will be crucial in determining the practical utility of these terpene-based auxiliaries in the field of stereochemical analysis. The development of novel and efficient CDAs is vital for advancing the synthesis and analysis of chiral molecules in academic and industrial research.

References

A Cost-Benefit Analysis of (+)-Fenchyl Alcohol in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary is a critical decision in asymmetric synthesis, balancing stereochemical control, yield, and overall cost-effectiveness. This guide provides a detailed cost-benefit analysis of (+)-fenchyl alcohol as a chiral auxiliary, comparing its performance and economic viability against established alternatives such as Evans' oxazolidinones and Oppolzer's camphorsultam.

While this compound, a readily available and relatively inexpensive terpene derivative, presents an attractive option from a cost perspective, a comprehensive evaluation of its performance in key asymmetric transformations is essential. This guide synthesizes available data to aid in making an informed decision for your specific synthetic needs.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is determined by its ability to induce high levels of stereoselectivity (diastereomeric or enantiomeric excess), provide high chemical yields, and the ease of its attachment and subsequent removal. The following tables summarize the performance of this compound in comparison to other widely used chiral auxiliaries in key asymmetric reactions.

Table 1: Asymmetric Diels-Alder Reaction

Chiral AuxiliaryDieneDienophileLewis AcidYield (%)Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) (%)Reference
This compound Derivative CyclopentadieneAcrylate (B77674)TiCl₄Data not availableData not available
Evans' OxazolidinoneCyclopentadieneN-AcyloxazolidinoneEt₂AlCl81>99 (endo)[1]
Oppolzer's CamphorsultamCyclopentadieneN-AcroylsultamTiCl₄9598 (endo)[2]

Table 2: Asymmetric Aldol Reaction

Chiral AuxiliaryEnolate SourceAldehydeLewis AcidYield (%)Diastereomeric Ratio (d.r.)Reference
This compound Derivative EsterBenzaldehydeTiCl₄Data not availableData not available
Evans' OxazolidinoneN-PropionyloxazolidinoneIsobutyraldehydeBu₂BOTf95>99:1 (syn)[3]
Oppolzer's CamphorsultamN-PropionylsultamBenzaldehydeTiCl₄8595:5 (syn)[4]

Table 3: Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileYield (%)Diastereomeric Excess (d.e.) (%)Reference
This compound Derivative EsterBenzyl bromideData not availableData not available
Evans' OxazolidinoneN-PropionyloxazolidinoneBenzyl bromide94>99:1[1]
Oppolzer's CamphorsultamN-PropionylsultamMethyl iodide89>98[2]

Cost Analysis

A significant factor in the selection of a chiral auxiliary, particularly for large-scale synthesis, is its cost. This compound, being derived from the natural terpene fenchone, is generally more affordable than many synthetically complex auxiliaries.

Table 4: Approximate Cost Comparison of Chiral Auxiliaries

Chiral AuxiliarySupplierPurityPrice (USD) / QuantityCost per Gram (USD)
This compound Sigma-Aldrich≥96%$143.00 / 1 kg~$0.14
GTI Laboratory Supplies98.1%$118.25 / 25g~$4.73
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) Sigma-Aldrich98%$104.00 / 5g$20.80
(1S)-(-)-Camphorsultam (Oppolzer's Auxiliary) Sigma-Aldrich99%$85.50 / 5g$17.10

Disclaimer: Prices are subject to change and may vary between suppliers and based on the quantity purchased. The prices listed are for comparison purposes only.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the attachment of a substrate to a chiral alcohol auxiliary, a diastereoselective reaction, and the cleavage of the auxiliary.

Protocol 1: Attachment of an Acrylate to a Chiral Alcohol (General Procedure)
  • Materials : Chiral alcohol (e.g., this compound), acryloyl chloride, triethylamine (B128534), anhydrous dichloromethane (B109758) (DCM).

  • Procedure :

    • Dissolve the chiral alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acryloyl chloride (1.1 eq.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the chiral acrylate.

Protocol 2: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction (General Procedure)
  • Materials : Chiral acrylate (from Protocol 1), diene (e.g., cyclopentadiene), Lewis acid (e.g., TiCl₄, Et₂AlCl), anhydrous DCM.

  • Procedure :

    • Dissolve the chiral acrylate (1.0 eq.) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add the Lewis acid (1.0-1.5 eq.) dropwise and stir for 15-30 minutes.

    • Add the diene (2.0-3.0 eq.) dropwise.

    • Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Determine the diastereomeric excess of the crude product by ¹H NMR or chiral HPLC analysis. Purify by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary (General Procedure for Esters)
  • Materials : Chiral ester adduct, lithium hydroxide (B78521) (LiOH), hydrogen peroxide (H₂O₂), tetrahydrofuran (B95107) (THF), water.

  • Procedure :

    • Dissolve the ester adduct in a mixture of THF and water (e.g., 3:1 v/v).

    • Cool the solution to 0 °C.

    • Add an aqueous solution of LiOH (e.g., 1 M) and H₂O₂ (e.g., 30% aqueous solution).

    • Stir the reaction at 0 °C for 1-3 hours, then allow to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

    • Separate the aqueous and organic layers. The chiral auxiliary can often be recovered from the organic layer.

    • Acidify the aqueous layer (e.g., with 1 M HCl) and extract the desired carboxylic acid product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts and concentrate to obtain the product. The recovered chiral auxiliary can be purified for reuse.

Visualization of the Asymmetric Synthesis Workflow

The following diagrams illustrate the logical workflow of an asymmetric synthesis utilizing a chiral auxiliary and a decision-making process for selecting a suitable chiral auxiliary.

Asymmetric_Synthesis_Workflow Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., this compound) Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction Attachment->Diastereoselective_Reaction Cleavage Cleavage of Auxiliary Diastereoselective_Reaction->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary Recycle Recycle Recovered_Auxiliary->Recycle Recycle->Chiral_Auxiliary

Caption: General workflow of asymmetric synthesis using a recyclable chiral auxiliary.

Chiral_Auxiliary_Selection Start Define Synthetic Target & Reaction Type Cost Cost Analysis (Auxiliary Price) Start->Cost Performance Performance Data (Yield, de/ee) Start->Performance Recyclability Recyclability (Ease of Cleavage & Recovery) Start->Recyclability Decision Select Optimal Chiral Auxiliary Cost->Decision Performance->Decision Recyclability->Decision

Caption: Decision-making process for selecting a chiral auxiliary.

Conclusion and Recommendations

The primary advantage of this compound as a chiral auxiliary lies in its low cost and ready availability from the chiral pool.[5] This makes it an economically attractive candidate, especially for industrial-scale applications where cost is a major driver.

However, the significant gap in publicly available, peer-reviewed data on its performance in key asymmetric reactions is a major drawback. Without reliable data on achievable yields and stereoselectivities, a direct and fair comparison with well-established and highly effective auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam is not possible. These established auxiliaries, although more expensive, offer predictable and high levels of stereocontrol across a wide range of reactions, supported by a vast body of literature.[1][2]

Recommendations for Researchers:

  • For well-established transformations requiring high stereoselectivity , Evans' oxazolidinones or Oppolzer's camphorsultam remain the more reliable choices despite their higher cost. The extensive documentation of their performance minimizes the risk of failed or low-yielding experiments.

  • For novel research or when cost is the primary constraint , this compound could be an interesting auxiliary to investigate. However, initial small-scale screening experiments would be essential to determine its efficacy for the specific desired transformation.

  • Further research is needed to fully evaluate the potential of this compound as a chiral auxiliary. Studies detailing its application in a range of asymmetric reactions, including comprehensive data on yields, diastereoselectivities, and optimal reaction conditions, would be highly valuable to the scientific community.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Diels-Alder Reactions: Alternatives to (+)-Fenchyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that significantly influences the stereochemical outcome of a reaction. While a vast array of chiral auxiliaries have been developed, this guide focuses on a comparative analysis of alternatives to the terpene-derived (+)-fenchyl alcohol for the asymmetric Diels-Alder reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.

This guide provides an objective comparison of the performance of this compound's close structural analog, (-)-8-phenylmenthol (B56881), with three widely-used and highly effective chiral auxiliaries: Evans' oxazolidinones, Oppolzer's camphorsultam, and Myers' pseudoephedrine amides. The comparison is based on experimental data for the Diels-Alder reaction between an acrylate (B77674) dienophile and cyclopentadiene (B3395910), a common benchmark reaction for evaluating the efficacy of chiral auxiliaries.

Introduction to Chiral Auxiliaries in the Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. When the dienophile is prochiral, the reaction can lead to the formation of a racemic mixture of enantiomers. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to the dienophile. The steric and electronic properties of the auxiliary create a chiral environment that directs the approach of the diene, leading to the preferential formation of one diastereomer of the product. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched cycloadduct. The efficiency of a chiral auxiliary is primarily assessed by the diastereoselectivity (d.e.) or enantioselectivity (e.e.) it induces, as well as the chemical yield of the reaction.

Diels_Alder_Workflow Prochiral_Dienophile Prochiral Dienophile Attachment Chiral Dienophile Prochiral_Dienophile->Attachment Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Diene Diene Cycloaddition Diels-Alder Cycloaddition Diene->Cycloaddition Lewis_Acid Lewis Acid (Catalyst) Lewis_Acid->Cycloaddition Diastereomeric_Adducts Diastereomeric Adducts Cleavage Auxiliary Cleavage Diastereomeric_Adducts->Cleavage Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Recovered_Auxiliary Recovered Chiral Auxiliary Attachment->Cycloaddition Cycloaddition->Diastereomeric_Adducts Cleavage->Enantiomerically_Enriched_Product Cleavage->Recovered_Auxiliary

Caption: General workflow of a chiral auxiliary-mediated asymmetric Diels-Alder reaction.

Performance Comparison of Chiral Auxiliaries

The following table summarizes the performance of different chiral auxiliaries in the Lewis acid-catalyzed Diels-Alder reaction of their corresponding acrylate derivatives with cyclopentadiene.

Chiral AuxiliaryDienophileLewis AcidTemp. (°C)Yield (%)Diastereomeric Excess (d.e.) (%)Reference
(-)-8-PhenylmentholAcrylateTiCl₄-78~70-80~40[1]
(S)-4-Benzyl-2-oxazolidinoneN-AcryloylEt₂AlCl-7898>99[1][2]
(+)-CamphorsultamN-AcryloylEt₂AlCl-788895[3]
(1R,2S)-PseudoephedrineN-Acryloyl AmideEt₂AlCl-78High>98[4]

Note: Data for (-)-8-phenylmenthol is used as a proxy for this compound due to structural similarity and the lack of specific data for the latter in this specific transformation. The diastereomeric excess for pseudoephedrine is inferred from its high performance in similar asymmetric transformations.

Detailed Analysis of Chiral Auxiliaries

Terpene-Derived Auxiliaries: (-)-8-Phenylmenthol

Terpene-derived auxiliaries, such as (-)-8-phenylmenthol, a close analog of this compound, are attractive due to their origin from the chiral pool. However, in the context of the Diels-Alder reaction, simple acrylates of these auxiliaries often exhibit only moderate levels of diastereoselectivity. For instance, the reaction of (-)-8-phenylmenthyl acrylate with cyclopentadiene in the presence of a Lewis acid affords the product with a diastereomeric excess of only around 40%.[1] This is attributed to the relatively free rotation around the ester bond, which diminishes the facial shielding of the dienophile.

Evans' Oxazolidinones

Evans' oxazolidinones are among the most reliable and widely used chiral auxiliaries. The N-acryloyl derivatives of these auxiliaries, when chelated to a Lewis acid, adopt a rigid conformation that effectively blocks one face of the dienophile. This leads to exceptionally high levels of diastereoselectivity in Diels-Alder reactions. For example, the reaction of N-acryloyl-(S)-4-benzyl-2-oxazolidinone with cyclopentadiene, catalyzed by diethylaluminum chloride, proceeds with a diastereomeric excess of over 99%.[1][2] The resulting adducts are often crystalline and can be easily purified. The auxiliary can be cleaved under various conditions to afford carboxylic acids, alcohols, or amides.

Caption: Stereochemical induction by an Evans' oxazolidinone auxiliary.

Oppolzer's Camphorsultam

Derived from camphor, Oppolzer's sultam is another highly effective chiral auxiliary. Its rigid bicyclic structure provides excellent steric shielding of one face of the N-acryloyl dienophile, particularly upon coordination with a Lewis acid. The Diels-Alder reaction of N-acryloyl-(+)-camphorsultam with cyclopentadiene yields the corresponding adduct with high diastereoselectivity (around 95% d.e.).[3] The sulfonamide linkage in the resulting adduct is robust and the auxiliary can be removed under reductive or hydrolytic conditions.

Myers' Pseudoephedrine Amides

Pseudoephedrine, a readily available and inexpensive chiral amino alcohol, serves as an excellent chiral auxiliary. The corresponding N-acryloyl amides participate in highly diastereoselective Diels-Alder reactions. The stereochemical outcome is dictated by the chelation of the Lewis acid to the amide carbonyl and the hydroxyl group, which locks the conformation and effectively shields one face of the dienophile. This strategy consistently provides high diastereomeric excesses, often exceeding 98%.[4] The auxiliary can be cleaved under mild conditions to provide the desired carboxylic acid.

Experimental Protocols

General Procedure for the Asymmetric Diels-Alder Reaction

Materials:

  • Chiral auxiliary-derived acrylate (1.0 equiv)

  • Cyclopentadiene (freshly cracked, 3.0-5.0 equiv)

  • Lewis Acid (e.g., Et₂AlCl, 1.0 M solution in hexanes, 1.1-1.5 equiv)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of the chiral dienophile in anhydrous CH₂Cl₂ is cooled to the desired temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • The Lewis acid is added dropwise to the solution, and the mixture is stirred for 30 minutes.

  • Freshly cracked cyclopentadiene is then added dropwise, and the reaction is stirred for several hours at the same temperature.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl or NaHCO₃.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford the Diels-Alder adduct. The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Auxiliary Cleavage

Evans' Oxazolidinone (to Carboxylic Acid): The adduct is dissolved in a mixture of tetrahydrofuran (B95107) and water. Lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂) are added at 0 °C, and the mixture is stirred until the reaction is complete. The auxiliary is recovered by extraction, and the carboxylic acid is isolated after acidification.

Oppolzer's Camphorsultam (Reductive Cleavage to Alcohol): The adduct is treated with a reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent to yield the corresponding alcohol and the recovered auxiliary.

Pseudoephedrine Amide (to Carboxylic Acid): The amide is hydrolyzed under acidic or basic conditions to afford the carboxylic acid and the recovered pseudoephedrine.

Conclusion

While this compound and its analogs are readily available from the chiral pool, their application as chiral auxiliaries in the asymmetric Diels-Alder reaction generally leads to modest stereoselectivity. In contrast, Evans' oxazolidinones, Oppolzer's camphorsultam, and Myers' pseudoephedrine amides have demonstrated superior performance, consistently providing high to excellent levels of diastereoselectivity.

The choice of auxiliary will ultimately depend on several factors, including the desired stereochemical outcome, the scale of the reaction, the cost and availability of the auxiliary, and the ease of its attachment and removal. For applications demanding the highest levels of stereocontrol, Evans' oxazolidinones and Myers' pseudoephedrine amides represent the state-of-the-art. Oppolzer's camphorsultam offers a robust and reliable alternative. This guide provides the necessary data and procedural framework to assist researchers in making an informed decision for their specific synthetic challenges.

References

literature review of the applications of (+)-fenchyl alcohol in total synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Despite its presence in the chiral pool, a comprehensive review of the literature reveals a notable scarcity of applications for (+)-fenchyl alcohol as a chiral auxiliary in the total synthesis of complex natural products. While terpenes, in general, are a valuable source of chirality in asymmetric synthesis, this compound itself does not appear to be a widely adopted chiral controller for key stereoselective transformations in multi-step synthetic sequences.

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic route to induce chirality in a substrate.[1] Terpene-derived auxiliaries, such as those based on camphor (B46023) and pinene, have found broader utility in this regard.[2] These auxiliaries often feature rigid bicyclic systems that provide a well-defined steric environment, enabling high levels of stereocontrol in reactions like Diels-Alder cycloadditions, aldol (B89426) reactions, and alkylations.[3][4]

A thorough search of the chemical literature for total syntheses employing this compound as a chiral auxiliary did not yield any specific examples of its application in the construction of complex natural products like prostaglandins, steroids, or other terpenes. While reviews on the use of the chiral pool, including various terpenes, in total synthesis are available, they do not highlight this compound as a significant contributor.[5]

One isolated study reported the use of a (+)-fenchol derivative in an asymmetric Ullmann coupling reaction to synthesize chiral biaryl diacids. However, this application does not fall within the scope of a multi-step total synthesis of a complex natural product and does not provide the extensive experimental data required for a comparative analysis.

The reasons for the apparent underutilization of this compound as a chiral auxiliary in total synthesis are not explicitly detailed in the literature but could be attributed to several factors. The steric hindrance provided by the fenchyl scaffold may not be optimal for inducing high levels of diastereoselectivity in common asymmetric reactions compared to more established auxiliaries. Furthermore, the development and popularization of highly effective and predictable chiral auxiliaries, such as Evans' oxazolidinones and Oppolzer's camphorsultams, may have overshadowed the exploration of less common terpene-derived auxiliaries like this compound.

References

Safety Operating Guide

Proper Disposal Procedures for (+)-Fenchyl Alcohol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of laboratory chemicals are paramount to ensuring a secure research environment. This guide provides detailed, step-by-step procedures for the proper disposal of (+)-fenchyl alcohol, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for operational safety and regulatory compliance.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its properties and potential hazards. While some safety data sheets (SDS) classify it as a non-hazardous substance[1], others identify it as a skin and eye irritant[2][3][4]. Therefore, exercising caution is recommended.

Personal Protective Equipment (PPE): Ensure the following PPE is worn at all times when handling this compound:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Chemically resistant gloves should be worn.[5]

  • Skin and Body Protection: Wear flame-retardant antistatic protective clothing. An impervious lab coat is recommended to prevent skin contact.[5]

  • Respiratory Protection: If working in an area with inadequate ventilation or with dusts, use a NIOSH (US) or CEN (EU) approved respirator.[5]

Always work in a well-ventilated area, and ensure that eyewash stations and safety showers are in close proximity to the workstation.[2]

Key Properties of this compound

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and disposal.

PropertyValue
Appearance White Solid[2]
Odor Camphor-like[2]
Molecular Formula C₁₀H₁₈O[3]
Molecular Weight 154.25 g/mol [3][5]
Melting Point 39 - 45 °C / 102.2 - 113 °F[2][3]
Boiling Point 201 - 202 °C / 393.8 - 395.6 °F[2][3]
Flash Point 73 °C / 163.4 °F[2][3]

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Containment and Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[5][6]

  • Eliminate Ignition Sources: Remove all sources of ignition, as vapors may form explosive mixtures with air upon intense heating.

  • Containment: For spills, cover drains and contain the spillage.[5]

  • Cleanup:

    • For solid spills, sweep up the material and place it into a suitable, closed container for disposal.[5] Avoid generating dust.[6]

    • For liquid spills (if melted), absorb with an inert material such as diatomite or universal binders.[6]

  • Decontamination: Clean the affected area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol.[6]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][3] If eye irritation persists, seek medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2][3] If skin irritation occurs, get medical advice.[3] Remove and wash contaminated clothing before reuse.[3]

  • Ingestion: Do NOT induce vomiting.[3][6] Clean the mouth with water and drink plenty of water afterward.[2] Seek medical attention if symptoms occur.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[5][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable local, regional, and national hazardous waste regulations.[2][7]

Step 1: Waste Characterization Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] Although this compound is not regulated for transport by DOT, TDG, IATA, or IMDG/IMO, its classification as a skin and eye irritant may qualify it as hazardous waste under local regulations.[2][4]

Step 2: Containerization

  • Place waste this compound in a clearly labeled, sealed, and suitable container for disposal.[5]

  • Do not mix with other waste streams unless compatibility is confirmed.

Step 3: Storage Pending Disposal

  • Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2]

  • Keep the container tightly closed.[2]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide the complete SDS to the waste disposal service.

  • Disposal must be made according to official regulations.[4] Empty containers should be taken to an approved waste handling site for recycling or disposal.[7]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Figure 1: this compound Disposal Workflow cluster_prep Preparation & Handling cluster_eval Waste Evaluation cluster_proc Disposal Procedure start Start: Have this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe check_regs Consult Local, State, & Federal Regulations ppe->check_regs is_hazardous Is it classified as hazardous waste? check_regs->is_hazardous containerize_haz Containerize in a Labeled Hazardous Waste Container is_hazardous->containerize_haz Yes containerize_nonhaz Containerize in a Labeled Non-Hazardous Waste Container is_hazardous->containerize_nonhaz No contact_ehs Contact EHS or Licensed Waste Disposal Contractor containerize_haz->contact_ehs containerize_nonhaz->contact_ehs dispose Dispose via Approved Waste Stream contact_ehs->dispose

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for (+)-Fenchyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the safe handling and disposal of (+)-Fenchyl Alcohol (CAS No: 2217-02-9). Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification

This compound is a white, solid compound with a camphor-like odor.[1][2] It is classified as a hazardous chemical that causes skin irritation and serious eye irritation.[1][3][4] While some safety data sheets (SDS) may classify it as non-hazardous, it is imperative to follow stringent safety precautions due to its irritant properties.[5]

Personal Protective Equipment (PPE) Requirements

Appropriate engineering controls, such as adequate general and local exhaust ventilation, must be in place to minimize exposure.[4][6] Eyewash stations and safety showers should be readily accessible in the immediate work area.[1] The following table summarizes the mandatory PPE for handling this compound.

Protection Area Required Equipment Specifications and Best Practices
Eyes/Face Safety glasses with side shields or safety goggles.[6]Equipment must be approved under government standards such as NIOSH (US) or EN 166 (EU).[6] For significant splash risks, a full-face shield may be appropriate.[7]
Hands Chemically resistant gloves.Nitrile or rubber gloves are recommended.[6][8] Always inspect gloves before use and use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[6] Dispose of contaminated gloves after use.[6]
Body Laboratory coat.For larger quantities or increased risk of exposure, impervious or flame-retardant antistatic protective clothing should be worn.[6] Immediately remove and launder any contaminated clothing before reuse.[3][4]
Respiratory Not typically required with adequate ventilation.If dust or aerosols are generated and ventilation is insufficient, use respiratory protection approved by NIOSH or equivalent agencies.[6][9]

Operational Workflow for Handling this compound

The following diagram outlines the standard procedure for working with, storing, and disposing of this compound safely.

G Workflow for Safe Handling of this compound prep 1. Preparation handling 2. Handling & Use prep->handling sub_prep • Review SDS • Verify Ventilation • Don PPE storage 3. Storage handling->storage Store Unused Material disposal 4. Waste Disposal handling->disposal Dispose of Contaminated Items spill Emergency: Spill or Exposure handling->spill sub_handling • Avoid Dust/Aerosol • Minimize Quantities • Keep Away from Ignition  Sources storage->handling Retrieve for Future Use sub_storage • Cool, Dry, Ventilated Area • Tightly Closed Container • Protect from Moisture sub_disposal • Follow Local Regulations • Use Licensed Contractor • Do Not Pour Down Drain spill->disposal Dispose of Cleanup Material sub_spill • Skin/Eye Contact:  Rinse for 15 mins • Spill: Absorb with  inert material

Caption: Standard operating procedure for this compound.

Procedural Guidance and Disposal Plan

4.1. Pre-Use and Engineering Controls

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly review the SDS for this compound.

  • Ensure Proper Ventilation: Work should be conducted in a chemical fume hood or a well-ventilated area to keep airborne concentrations low.[4]

  • Personal Protective Equipment (PPE): Don all required PPE as detailed in the table above before entering the work area.[10]

4.2. Step-by-Step Handling Protocol

  • Avoid Contamination: Keep away from foodstuffs, beverages, and feed.[3]

  • Transfer: When handling the solid, minimize dust generation.[4] Keep containers tightly closed when not in use.[6]

  • Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[1]

  • Decontamination: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][4]

4.3. Emergency and Spill Plan

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[1][4] Remove contact lenses if present and easy to do, and continue rinsing.[4] Seek medical attention if irritation persists.[4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, get medical advice.[4]

  • Inhalation: Move the affected person to fresh air. If symptoms occur, seek medical attention.[9][11]

  • Spill Cleanup: For a small spill, absorb with an inert material (e.g., sand, earth) and place it into a suitable, closed container for disposal.[6][9] Prevent the spill from entering drains or waterways.[6]

4.4. Storage and Disposal

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9] The material is moisture-sensitive.[1]

  • Waste Disposal: Chemical waste must be disposed of in accordance with all local, regional, and national regulations.[1][9] Do not allow the product to enter drains or surface water.[3][6] Contact a licensed professional waste disposal service to dispose of this material.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.